trans-4-Isopropylcyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-propan-2-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQKWRUZZCBSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884281, DTXSID20884283, DTXSID50977652 | |
| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
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| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
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| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |
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Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62067-45-2, 7077-05-6, 7084-93-7 | |
| Record name | 4-(1-Methylethyl)cyclohexanecarboxylic acid | |
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| Record name | trans-4-Isopropylcyclohexanecarboxylic acid | |
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| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
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| Record name | Cyclohexanecarboxylic acid, 4-isopropyl- | |
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| Record name | 7084-93-7 | |
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| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
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| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
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| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
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| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
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| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |
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| Record name | trans-4-isopropylcyclohexanecarboxylic acid | |
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| Record name | cis-4-isopropylcyclohexanecarboxylic acid | |
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| Record name | 4-Isopropylcyclohexanecarboxylic Acid | |
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| Record name | TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Isopropylcyclohexanecarboxylic acid, a substituted cycloaliphatic carboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals, most notably the antidiabetic agent Nateglinide.[1][2] Its molecular structure, featuring a cyclohexane ring with a carboxylic acid and an isopropyl group in a trans configuration, imparts specific physical properties that are crucial for its reactivity, purification, and formulation. This guide provides a comprehensive overview of the physical properties of this compound, supported by experimental protocols and spectroscopic analysis, to aid researchers in its effective utilization.
Molecular Structure and Identification
The stereochemistry of this compound, with the isopropyl and carboxyl groups on opposite sides of the cyclohexane ring, is a defining feature that influences its physical and chemical behavior.
| Identifier | Value |
| Chemical Name | trans-4-(1-Methylethyl)cyclohexanecarboxylic acid |
| CAS Number | 7077-05-6[3] |
| Molecular Formula | C₁₀H₁₈O₂[3] |
| Molecular Weight | 170.25 g/mol [4] |
| Synonyms | Hexahydrocumic acid, trans-p-Menthan-7-oic acid[4] |
Physicochemical Properties
The physical state of this compound at ambient temperature is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Melting Point | 95 °C | [2] |
| Boiling Point | 263.8 ± 8.0 °C (Predicted) | [2] |
| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 126.9 °C | [4] |
| pKa | 4.91 ± 0.10 (Predicted) | [2] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. This compound exhibits limited solubility in aqueous media and is more soluble in organic solvents.
| Solvent | Solubility | Source |
| Water | Insoluble | [5] |
| Methanol | Slightly Soluble | [2] |
| DMSO | Slightly Soluble | [2] |
| Ethanol | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is fundamental to chemical research and development. The following section outlines standard experimental protocols for key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Diagram of Melting Point Determination Workflow
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An In-depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid
This guide provides a comprehensive technical overview of trans-4-isopropylcyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Introduction and Significance
This compound, with the CAS number 7077-05-6, is a substituted cycloalkane carboxylic acid.[1] Its molecular structure, consisting of a cyclohexane ring substituted with an isopropyl group and a carboxylic acid group in a trans configuration, is fundamental to its utility in organic synthesis. The specific stereochemistry of this molecule is crucial for its primary application as a key building block in the synthesis of Nateglinide, a D-phenylalanine derivative that functions as a hypoglycemic agent for the management of type 2 diabetes.[2][3] The rigid trans-conformation of the cyclohexane ring imparts specific spatial arrangements to the functional groups, which is essential for its role in the asymmetric synthesis of pharmacologically active molecules.
Chemical Structure and Stereochemistry
The chemical formula of this compound is C₁₀H₁₈O₂ and it has a molecular weight of 170.25 g/mol .[4][5] The structure features a cyclohexane ring in a stable chair conformation. The "trans" designation indicates that the isopropyl and carboxyl groups are on opposite sides of the ring. In the most stable chair conformation, both the bulky isopropyl group and the carboxylic acid group occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. This diequatorial conformation is thermodynamically more stable than the cis isomer, where one of the substituents is forced into an axial position.[6]
Caption: Chair conformation of this compound.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [1][4] |
| Molecular Weight | 170.25 g/mol | [4][5] |
| CAS Number | 7077-05-6 | [1] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 95 °C | [3] |
| Boiling Point | 263.8 ± 8.0 °C (Predicted) | [3] |
| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.91 ± 0.10 (Predicted) | [3][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][7] |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for the identification and purity assessment of this compound. While publicly available spectral data with full peak assignments is limited, the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methine and methyl protons of the isopropyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the cyclohexane protons would be complex due to the rigid chair conformation.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the cyclohexane ring, and the carbons of the isopropyl group.[8] The number of signals will reflect the symmetry of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700 cm⁻¹), and C-H stretching and bending vibrations for the alkyl groups.[9]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragmentation of the cyclohexane ring and isopropyl group.
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with an aromatic precursor and involves a critical stereochemical control step.
Caption: Synthetic workflow for this compound.
Step 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
The initial step involves the reduction of the aromatic ring of 4-isopropylbenzoic acid.
Protocol:
-
Reaction Setup: In a high-pressure autoclave, a solution of 4-isopropylbenzoic acid in a suitable solvent (e.g., acetic acid) is prepared.
-
Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the solution.[10]
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at an elevated temperature and pressure for a specified duration to ensure complete reduction of the aromatic ring.
-
Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and this compound. The cis isomer is typically the major product under these conditions.
Step 2: Epimerization of the Cis/Trans Mixture
To obtain the desired trans isomer, the mixture from the hydrogenation step is subjected to base-catalyzed epimerization. This process takes advantage of the greater thermodynamic stability of the trans isomer.
Protocol:
-
Reaction Setup: The cis/trans mixture is dissolved in a high-boiling point solvent.
-
Base Addition: A strong base, such as potassium hydroxide (KOH), is added to the solution.
-
Epimerization: The mixture is heated to a high temperature (typically above 150 °C) for several hours. Under these conditions, the proton alpha to the carbonyl group is reversibly removed, leading to the formation of an enolate intermediate. Reprotonation allows for the interconversion of the cis and trans isomers. The equilibrium strongly favors the formation of the more stable trans isomer.
-
Work-up: After cooling, the reaction mixture is acidified to protonate the carboxylate and precipitate the carboxylic acid. The solid is then collected by filtration.
Step 3: Purification by Recrystallization
The final step involves the purification of the trans isomer by recrystallization to remove any remaining cis isomer and other impurities.
Protocol:
-
Solvent Selection: A suitable solvent system, such as a mixture of methanol and water, is chosen where the trans isomer has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: The crude product from the epimerization step is dissolved in a minimal amount of the hot solvent mixture.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure trans isomer.
-
Isolation: The crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum to yield pure this compound.
Applications in Drug Development
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Nateglinide.[2][3] Nateglinide is an oral anti-diabetic agent that works by stimulating the release of insulin from the pancreas.
The synthesis of Nateglinide involves the coupling of this compound with the amino acid D-phenylalanine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with the amino group of D-phenylalanine to form an amide bond. The specific trans-stereochemistry of the starting material is critical for the desired pharmacological activity of the final drug product.
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation.[11]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a dry and cool place.
Conclusion
This compound is a molecule of significant importance in the pharmaceutical industry, primarily due to its role in the synthesis of the anti-diabetic drug Nateglinide. Its synthesis and purification require careful control of stereochemistry, with the thermodynamically favored trans isomer being the desired product. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe use in research and drug development.
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"trans-4-Isopropylcyclohexanecarboxylic acid" CAS number 7077-05-6
An In-depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid (CAS 7077-05-6): Synthesis, Analysis, and Application in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 7077-05-6), a critical chemical intermediate in the pharmaceutical industry. Primarily recognized for its role as a key building block in the synthesis of the antidiabetic agent Nateglinide, this molecule's stereochemistry is pivotal to its utility.[1][2][3][4][5] This document offers an in-depth exploration of its physicochemical properties, detailed protocols for its synthesis and purification with an emphasis on stereochemical control, and robust analytical methodologies for its characterization. It is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Physicochemical and Spectroscopic Profile
This compound is a white crystalline solid at room temperature.[1][6][7] Its structure, featuring a cyclohexane ring with isopropyl and carboxylic acid groups in a trans-1,4-configuration, dictates its physical properties and reactivity. The trans orientation of the two bulky substituents results in a thermodynamically stable chair conformation, which is crucial for its application in pharmaceutical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7077-05-6 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | White to Off-White Crystalline Solid/Powder | [1][6][7] |
| Melting Point | 95 °C | [1][6] |
| Boiling Point | 263.8 °C (at 760 mmHg) | [1][6] |
| Density | 0.996 g/cm³ (Predicted) | [1][6] |
| pKa | 4.91 ± 0.10 (Predicted) | [1][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][6] |
Spectroscopic data is essential for unambiguous identification and quality control. While specific spectra are proprietary, characteristic signals in ¹³C NMR can be predicted for key carbons, such as the carboxylic acid carbon (>175 ppm), the methine carbon of the isopropyl group, and the carbons of the cyclohexane ring.[8]
Synthesis and Stereochemical Control
The industrial synthesis of this compound is a multi-step process that begins with an aromatic precursor, 4-isopropylbenzoic acid (also known as cumic acid). The core challenge of the synthesis is to control the stereochemistry to produce the desired trans isomer in high purity.
The overall process can be visualized as a two-stage workflow:
Caption: High-level workflow for the synthesis of the target compound.
Stage 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
The initial step involves the reduction of the aromatic ring of 4-isopropylbenzoic acid. This is typically achieved through catalytic hydrogenation.
-
Causality of Experimental Choice : The choice of catalyst and solvent is critical. Platinum oxide (PtO₂) in acetic acid is a classic method for this transformation.[6] Other effective catalysts include rhodium-on-carbon (Rh/C) and palladium-on-carbon (Pd/C).[7][9] Hydrogenation of the benzene ring is a robust method, but it often kinetically favors the formation of the cis isomer, leading to a mixture of cis- and this compound, frequently in a ratio around 3:1.[6][10]
Step-by-Step Protocol: Hydrogenation
-
Reactor Setup : Charge a high-pressure hydrogenation vessel with 4-isopropylbenzoic acid (1.0 eq) and a suitable solvent, such as glacial acetic acid (approx. 5-10 volumes).
-
Catalyst Addition : Add a catalytic amount of platinum oxide (PtO₂) (e.g., 0.05 eq by weight). The vessel should be purged with an inert gas (e.g., nitrogen or argon).
-
Hydrogenation : Pressurize the vessel with hydrogen gas (e.g., 5 kg/cm ² or ~70 psi) and stir the mixture vigorously at room temperature.[6]
-
Reaction Monitoring : Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 2-4 hours.[6]
-
Workup : Once the reaction is complete, carefully vent the hydrogen pressure. Remove the catalyst via filtration through a pad of Celite.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude product, which is a solid mixture of cis and trans isomers.
-
Self-Validation : Analyze a small sample of the crude product by GC-MS or ¹H NMR to determine the cis:trans isomer ratio before proceeding.
Stage 2: Base-Catalyzed Epimerization and Purification
The crude cis/trans mixture must be converted to the thermodynamically more stable trans isomer. This is accomplished through a process called epimerization, where the acidic proton alpha to the carbonyl group is reversibly removed by a strong base, allowing for isomerization to the preferred equatorial (trans) configuration.
-
Causality of Experimental Choice : A strong base, such as potassium hydroxide (KOH), is required to deprotonate the carboxylic acid and facilitate the epimerization at the adjacent stereocenter.[2][11] A high-boiling, non-reactive solvent (e.g., Shellsol 71, a high-boiling hydrocarbon) is used to achieve the necessary reaction temperatures (140-150 °C) for the equilibrium to strongly favor the trans product (>98%).[11]
Step-by-Step Protocol: Epimerization and Recrystallization
-
Reaction Setup : Combine the crude cis/trans acid mixture (1.0 eq) with a high-boiling solvent (e.g., Shellsol 71, ~3 volumes) and potassium hydroxide (approx. 2.0 eq).[11]
-
Heating : Heat the reaction mixture to 140-150 °C and maintain for 3-4 hours with stirring.[11]
-
Reaction Monitoring : The progress can be monitored by taking aliquots, acidifying them, and analyzing the isomer ratio by GC. The goal is to reach an equilibrium state with >98% trans isomer.[11]
-
Isolation of Potassium Salt : Cool the reaction mixture to room temperature. The potassium salt of the trans acid will precipitate. Filter the solid and wash with a non-polar solvent like n-heptane to remove the reaction solvent.[11]
-
Acidification : Dissolve the potassium salt in water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2), causing the free carboxylic acid to precipitate.[11]
-
Purification by Recrystallization : Filter the crude solid product. Dissolve it in a minimal amount of hot methanol, then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[11][12][13]
-
Final Product : Filter the purified crystals, wash with cold water, and dry under vacuum to yield this compound with >99% purity.[11]
-
Self-Validation : Confirm the final product's purity and identity using HPLC, GC, and melting point analysis. The absence of significant cis isomer peaks validates the success of the epimerization and purification.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of the final product, particularly for differentiating between the cis and trans isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying the volatile isomers, especially after derivatization.
Caption: Workflow for GC-MS analysis of cis/trans isomers.
Protocol Outline: GC-MS Analysis
-
Derivatization : Convert the carboxylic acids to their corresponding methyl esters using a standard agent like acetyl chloride in methanol to increase volatility.[14]
-
Column : Use a polar capillary column (e.g., a cyano-functionalized column) which is effective at separating geometric isomers.[14]
-
Method : A temperature gradient program will be necessary to achieve baseline separation.
-
Detection : Mass spectrometry will not only quantify the isomers but also confirm their identity based on their fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is suitable for analyzing the non-volatile acid directly without derivatization.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar organic molecules. |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and Water with 0.1% Formic or Sulfuric Acid | Acid modifier ensures the analyte is in its protonated form for consistent retention.[15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detector | UV at a low wavelength (e.g., 200-210 nm) | Carboxylic acids have weak chromophores, requiring low UV for detection.[15] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Applications in Drug Development & Biological Activity
The primary and most well-documented application of this compound is its use as a key intermediate in the synthesis of Nateglinide.[1][2][3] Nateglinide, an oral hypoglycemic agent, is a D-phenylalanine derivative used to manage type 2 diabetes. The trans stereochemistry of the isopropylcyclohexane moiety is a critical structural feature for the final drug's biological activity.
The synthesis involves the coupling of this compound with a D-phenylalanine derivative. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, before reacting it with the amino acid ester.[7]
Regarding its intrinsic biological activity, there is a notable lack of published data. While structurally related cyclohexanecarboxylic acid derivatives have been explored for various biological activities, including anti-inflammatory effects, this compound itself is not recognized as a potent pharmacological agent.[16] Its value in drug development is firmly established as a structural scaffold or building block rather than as a therapeutic entity on its own.
Conclusion
This compound is a foundational intermediate whose value is inextricably linked to its specific stereochemistry. Mastery of its synthesis, which hinges on the effective hydrogenation of an aromatic precursor followed by a crucial base-catalyzed epimerization, is key to accessing high-purity material. The analytical methods outlined herein provide a robust framework for quality control, ensuring the correct isomeric form is carried forward in multi-step syntheses. For drug development professionals, this compound serves as a prime example of how precise control over a molecule's three-dimensional structure is fundamental to the creation of effective and safe pharmaceuticals like Nateglinide.
References
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- European Patent Office. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. URL: https://patents.google.
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- Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. URL: https://patents.google.
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- Wang, Y. et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856209/
- SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. URL: https://sielc.com/hplc-separation-of-cis-and-trans-14-cyclohexanedicarboxylic-acid-on-newcrom-bh-column/
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- Baruch College, CUNY. Purification by Recrystallization. URL: https://www.baruch.cuny.
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- MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. URL: https://www.mdpi.com/1420-3049/29/1/157
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Section 1: Chemical Identity and Core Physicochemical Properties
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with trans-4-Isopropylcyclohexanecarboxylic acid. It details the compound's fundamental physicochemical properties, beginning with its molecular weight, and extends to its synthesis, stereochemical considerations, and analytical validation.
This compound is a saturated carbocyclic compound with significant applications as a pharmaceutical intermediate, most notably in the synthesis of the antidiabetic agent Nateglinide[1][2][3][4][5]. Understanding its core properties is the first step in its successful application and handling.
Molecular Structure and Formula
The chemical structure consists of a cyclohexane ring substituted at positions 1 and 4 with a carboxylic acid group and an isopropyl group, respectively. The "trans" designation indicates that these two substituents are on opposite sides of the plane of the cyclohexane ring.
This formula is the basis for calculating the compound's precise molecular weight.
Molecular Weight
The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, analytical quantitation, and formulation development. It is determined by summing the atomic weights of its constituent atoms.
-
Calculation:
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 18 atoms × 1.008 u = 18.144 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
Total Molecular Weight ≈ 170.25 g/mol
-
This calculated value is widely confirmed across chemical data sources[1][2][7][8][9][10][11]. The monoisotopic mass, which is crucial for high-resolution mass spectrometry, is 170.130679813 g/mol [10][11].
Key Physicochemical Properties
A summary of essential data for this compound is provided below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 170.25 g/mol | [1][2][7][8][10][11] |
| CAS Number | 7077-05-6 | [1][2][6][7] |
| IUPAC Name | trans-4-propan-2-ylcyclohexane-1-carboxylic acid | [8][10] |
| Appearance | White to off-white crystalline powder/solid | [3][4][5][6][9] |
| Melting Point | 94-98 °C | [2][6][12] |
| Boiling Point | ~263.8 °C (Predicted) | [2][5][6][9] |
| Density | ~0.996 g/cm³ (Predicted) | [4][5][6][9][13] |
| pKa | ~4.91 (Predicted) | [2][9][14] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][14] |
Section 2: Synthesis and Stereochemical Control
The synthesis of this compound presents a significant stereochemical challenge. The therapeutic efficacy of its derivative, Nateglinide, is dependent on the correct trans stereoisomer, making the control of stereochemistry a critical aspect of its production.
Synthetic Pathway Overview
A common industrial synthesis route involves the catalytic hydrogenation of 4-isopropylbenzoic acid (cumic acid)[2][15][16]. This reaction reduces the aromatic ring to a cyclohexane ring.
However, this catalytic reduction typically yields a mixture of cis and trans isomers, often with the thermodynamically less stable cis isomer predominating (e.g., a 75:25 cis:trans ratio)[16][17]. Therefore, a subsequent isomerization or purification step is mandatory to isolate the desired trans isomer.
Protocol for Stereoisomer Epimerization
To convert the undesired cis isomer into the desired trans product, an epimerization process is employed. This method leverages the greater thermodynamic stability of the trans isomer, where the bulky substituents are in equatorial positions, minimizing steric hindrance. A patented method describes an effective industrial process[17].
Objective: To convert a cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid to predominantly the trans isomer.
Principle: The process involves forming the potassium salt of the acid mixture and heating it. This allows for the reversible removal of the acidic proton at the C1 position, enabling the configuration to invert. The system equilibrates to favor the more stable trans configuration, achieving purities of over 98%[17].
Step-by-Step Protocol:
-
Dissolution: Dissolve the cis/trans acid mixture (e.g., 75 g) in a high-boiling point, inert solvent like Shellsol 71 (225 ml)[17].
-
Base Addition: Add a molar excess of potassium hydroxide (e.g., 96% KOH, 53.4 g) to the solution to form the potassium carboxylate salt in situ[17].
-
Heating and Epimerization: Heat the reaction mixture to 140-150 °C and maintain this temperature for approximately 3.5 hours with stirring[17]. This provides the thermal energy required to overcome the activation barrier for epimerization.
-
Monitoring (Optional): The reaction can be monitored by Gas-Liquid Chromatography (GLC) to track the conversion of the cis to the trans isomer[17].
-
Workup: After cooling, the reaction mixture is typically acidified with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the product.
-
Isolation: The precipitated this compound is isolated by filtration, washed with water to remove inorganic salts, and dried.
This process drives the equilibrium towards the trans isomer, yielding a product with high stereochemical purity, suitable for pharmaceutical applications[17].
Section 3: Analytical Characterization and Quality Control
Verifying the molecular weight, structure, and purity of this compound is essential. A multi-technique approach ensures the identity and quality of the material.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental composition.
-
Methodology: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is ideal. In negative ion mode, the expected [M-H]⁻ ion would be observed.
-
Expected Result: An ion with an m/z value corresponding to the exact mass of the deprotonated molecule (C₁₀H₁₇O₂⁻), which is approximately 169.1234. This provides direct experimental confirmation of the molecular formula and weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the precise chemical structure, including the critical trans stereochemistry.
-
¹H NMR: The key diagnostic signals are the protons on the cyclohexane ring. In the trans isomer, the proton at C1 (adjacent to the carboxyl group) typically appears as a well-defined triplet of triplets due to coupling with two axial and two equatorial protons. The chemical shift and coupling constants are distinct from those of the cis isomer.
-
¹³C NMR: The number of unique carbon signals will correspond to the structure's symmetry. The chemical shifts of the carbon atoms, particularly C1 and C4, are sensitive to the stereochemistry and provide confirmatory evidence.
Quality Control Workflow
A robust QC process is necessary to ensure batch-to-batch consistency and purity.
This systematic approach, combining physical, spectroscopic, and chromatographic methods, provides a self-validating system that ensures the material meets the stringent requirements for its use as a pharmaceutical intermediate.
References
- Pharmacy Research. CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid. [Link]
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An In-Depth Technical Guide to the NMR Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid
This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of trans-4-Isopropylcyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental design. We will delve into the principles of conformational analysis, detailed spectral interpretation, and the application of multidimensional NMR techniques to achieve unambiguous structural and stereochemical assignment.
Introduction: The Structural Context
This compound is a disubstituted cyclohexane derivative. Its utility often lies as a key intermediate or building block in the synthesis of pharmaceuticals, such as the antidiabetic agent Nateglinide.[1] The precise stereochemistry of the substituents on the cyclohexane ring is critical for the biological activity and physical properties of the final product. Therefore, robust analytical methods to confirm the trans configuration are essential.
NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the spatial relationships between atoms. The molecule's preferred conformation, a rigid chair form with both bulky substituents in the equatorial position, gives rise to a distinct and interpretable NMR spectrum.
Below is the structure of this compound with systematic numbering used throughout this guide.
Caption: Structure and numbering of this compound.
Experimental Design: From Sample Preparation to Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and logical selection of experimental parameters.
Protocol: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound. The precision of this measurement is crucial for any quantitative analysis but less so for routine structural confirmation.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice for its excellent dissolution of many organic compounds. However, the acidic proton of the carboxylic acid group may undergo rapid exchange, leading to a very broad signal that can be difficult to observe.[2]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative, as it forms stronger hydrogen bonds with the carboxylic acid. This slows down proton exchange, resulting in a sharper, more easily identifiable -COOH signal.
-
-
Standard Addition: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[3]
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.
-
Analysis: Insert the tube into the NMR spectrometer's spinner turbine, place it in the magnet, and proceed with instrument setup (locking, shimming) and data acquisition.
Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of the target molecule.
Caption: A systematic workflow for the complete NMR analysis of the title compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of each proton and their connectivity through spin-spin coupling.
Key Signal Regions and Assignments
-
Carboxylic Acid Proton (H on C7): This is the most downfield proton due to the strong deshielding effect of the two adjacent oxygen atoms. It appears as a broad singlet in the range of δ 10-13 ppm.[4][5] Its broadness is a result of hydrogen bonding and chemical exchange. A key confirmatory experiment is the "D₂O shake," where adding a drop of D₂O to the sample results in the exchange of the acidic proton for deuterium, causing the signal to disappear from the spectrum.[4][6]
-
Isopropyl Group Protons (H on C8, C9, C10):
-
Methine Proton (H8): This proton is adjacent to six equivalent methyl protons, resulting in a septet (or multiplet) according to the n+1 rule. Its chemical shift is typically around δ 1.5-1.8 ppm.
-
Methyl Protons (H9, H10): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton (H8), appearing as a sharp doublet around δ 0.8-1.0 ppm.[7] This signal integrates to 6 protons.
-
-
Cyclohexane Ring Protons: The signals for the ring protons are often complex and overlapping in the δ 1.0-2.5 ppm region.[7] The key to their assignment lies in understanding the conformational effects. In the stable diequatorial chair conformation of the trans isomer, each carbon (C2, C3, C5, C6) has one axial and one equatorial proton.
-
H1 (Methine): This proton is alpha to the electron-withdrawing carboxylic acid group and is thus shifted downfield relative to other ring methines, typically appearing around δ 2.2-2.5 ppm. Its coupling pattern is crucial for stereochemical assignment (see Section 5).
-
H4 (Methine): This proton is adjacent to the isopropyl group and appears around δ 1.4-1.6 ppm.
-
Axial vs. Equatorial Protons: Generally, equatorial protons on a cyclohexane ring are deshielded (appear at a higher δ value) compared to their axial counterparts on the same carbon.[8] This leads to a complex series of multiplets for H2, H3, H5, and H6.
-
Summary of Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Coupling Interactions (J in Hz) |
| -COOH | 10.0 - 13.0 | broad singlet | 1H | None (disappears with D₂O) |
| H1 (on C1) | 2.2 - 2.5 | triplet of triplets (tt) or multiplet | 1H | J(H1ₐ, H2ₐ/H6ₐ) ≈ 10-13; J(H1ₐ, H2ₑ/H6ₑ) ≈ 3-5 |
| H2, H6 (equatorial) | 1.9 - 2.1 | multiplet | 2H | Jgem ≈ 12-14; J(Hₑ,Hₐ) ≈ 3-5 |
| H8 (isopropyl CH) | 1.5 - 1.8 | septet or multiplet | 1H | J(H8, H9/10) ≈ 7 |
| H4 (on C4) | 1.4 - 1.6 | multiplet | 1H | J(H4ₐ, H3ₐ/H5ₐ) ≈ 10-13; J(H4ₐ, H3ₑ/H5ₑ) ≈ 3-5 |
| H2, H3, H5, H6 (axial) | 1.0 - 1.4 | multiplet | 4H | Jgem ≈ 12-14; J(Hₐ,Hₐ) ≈ 10-13 |
| H9, H10 (isopropyl CH₃) | 0.8 - 1.0 | doublet | 6H | J(H9/10, H8) ≈ 7 |
¹³C NMR and DEPT Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Combining this with DEPT (Distortionless Enhancement by Polarization Transfer) experiments allows for the definitive identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.
-
Carbonyl Carbon (C7): This carbon is the most deshielded, appearing far downfield in the range of δ 180-185 ppm for a saturated carboxylic acid.[5] It will be absent in a DEPT-135 spectrum.
-
Substituted Ring Carbons (C1, C4): These methine carbons are deshielded relative to the other ring carbons. C1, attached to the electronegative carboxyl group, will be further downfield than C4. Both will appear as positive signals in a DEPT-135 spectrum.
-
Unsubstituted Ring Carbons (C2, C3, C5, C6): These methylene carbons will appear in the typical aliphatic region (δ 25-40 ppm). They will show up as negative signals in a DEPT-135 spectrum, which is a key diagnostic feature.
-
Isopropyl Group Carbons (C8, C9, C10): The methine carbon (C8) and the two equivalent methyl carbons (C9, C10) will be readily identifiable. C8 will be a positive DEPT-135 signal, while C9 and C10 will also be positive (but typically more intense).
Summary of Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C7 (-COOH) | 180 - 185 | Absent |
| C1 | 40 - 45 | Positive (CH) |
| C4 | 40 - 45 | Positive (CH) |
| C8 (isopropyl CH) | 30 - 35 | Positive (CH) |
| C2, C6 | 28 - 32 | Negative (CH₂) |
| C3, C5 | 28 - 32 | Negative (CH₂) |
| C9, C10 (isopropyl CH₃) | 19 - 22 | Positive (CH₃) |
The Decisive Evidence: 2D NMR and Stereochemistry Confirmation
While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable signal assignment and, most critically, for confirming the trans stereochemistry.
¹H-¹H COSY (Correlation Spectroscopy)
A COSY spectrum reveals which protons are spin-coupled to each other, typically through two or three bonds. This allows for the tracing of proton connectivity throughout the molecule.
Caption: Key expected ¹H-¹H COSY correlations for the title compound.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is the definitive tool for linking each proton to the carbon it is directly attached to. Each cross-peak in the 2D spectrum correlates a proton signal on one axis with a carbon signal on the other, eliminating any ambiguity in the assignments made from 1D spectra alone.
The Proof of trans Stereochemistry: J-Coupling Analysis
The most crucial piece of evidence for the trans configuration comes from analyzing the coupling constants (J-values) of the H1 and H4 protons.
-
Conformational Lock: In the trans isomer, the bulky isopropyl and carboxylic acid groups will strongly prefer the equatorial positions to minimize steric strain. This "locks" the cyclohexane ring into a stable chair conformation.
-
Axial Protons: Consequently, the protons on C1 and C4 (H1 and H4) are forced into the axial positions.
-
Karplus Relationship: The magnitude of the vicinal (three-bond) coupling constant ³JHH is dependent on the dihedral angle between the coupled protons.
-
An axial-axial (a-a) interaction has a dihedral angle of ~180°, resulting in a large coupling constant (³Jₐₐ ≈ 10-13 Hz).
-
An axial-equatorial (a-e) or equatorial-equatorial (e-e) interaction has a dihedral angle of ~60°, resulting in a small coupling constant (³Jₐₑ or ³Jₑₑ ≈ 2-5 Hz).
-
-
The Diagnostic Signal: The signal for the axial H1 proton will be coupled to two axial protons (on C2 and C6) and two equatorial protons (on C2 and C6). This will give rise to a complex multiplet, often described as a "triplet of triplets," characterized by two large couplings (~12 Hz) and two small couplings (~4 Hz). The observation of this large diaxial coupling is unambiguous proof of the axial nature of H1, and thus the equatorial nature of the carboxyl group, confirming the trans stereochemistry.[9]
Conclusion
The NMR analysis of this compound is a textbook example of modern structural elucidation. Through a systematic approach combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The cornerstone of the analysis is the interpretation of the H1 proton's coupling pattern, where the presence of a large diaxial coupling constant provides definitive evidence for the trans relationship between the two substituents. This multi-faceted NMR approach ensures the highest level of scientific integrity and trustworthiness in the structural verification of this important synthetic intermediate.
References
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An In-Depth Technical Guide to the Infrared Spectrum of trans-4-Isopropylcyclohexanecarboxylic Acid
This guide provides a comprehensive analysis of the infrared (IR) spectrum of trans-4-Isopropylcyclohexanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical principles, practical experimental considerations, and detailed spectral interpretation of this compound, grounding the analysis in established spectroscopic data.
Introduction: The Role of Infrared Spectroscopy in Molecular Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] Specific bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), resulting in a unique spectral "fingerprint" for each compound. For a molecule like this compound, with its distinct carboxylic acid, cyclohexane, and isopropyl moieties, IR spectroscopy offers a rapid and effective method for structural confirmation and purity assessment.
The molecular structure of this compound is presented below. This guide will systematically dissect its IR spectrum by correlating the observed absorption bands with the vibrational modes of its constituent parts.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
Obtaining a high-quality IR spectrum is contingent on appropriate sample preparation. For a solid compound like this compound, several methods are viable. The choice of method is critical as it can influence the appearance of the spectrum, particularly features sensitive to intermolecular interactions like hydrogen bonding.
Causality of Method Selection
-
KBr Pellet Method: This technique involves grinding the solid sample with potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.[2][3] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). This method is excellent for achieving high resolution and is often considered a standard technique. However, the grinding process can sometimes induce polymorphic changes in the sample, and residual moisture in the KBr can lead to broad absorption bands from water.
-
Attenuated Total Reflectance (ATR): ATR is a popular and rapid method that requires minimal sample preparation.[2][3] The solid sample is simply placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[3] This technique is less sensitive to sample thickness than transmission methods but may result in slight variations in peak intensities and positions compared to a KBr pellet spectrum.[3]
-
Thin Solid Film: This method involves dissolving the solid in a volatile solvent, depositing the solution onto an IR-transparent salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound.[4] It is a quick method but can be problematic if the compound is not soluble in a suitable volatile solvent or if the resulting film is not uniform.
For this guide, we will base our analysis on a spectrum obtained via the KBr pellet method, which is a common and reliable approach for crystalline solids.
Step-by-Step KBr Pellet Preparation Workflow
The following protocol outlines a self-validating system for preparing a high-quality KBr pellet.
Caption: Experimental workflow for the KBr pellet method in FTIR spectroscopy.
Spectral Interpretation and Analysis
The IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups. The analysis below dissects the spectrum into regions corresponding to the carboxylic acid, the cyclohexane ring, and the isopropyl group. A reference spectrum can be found on the Spectral Database for Organic Compounds (SDBS).
Carboxylic Acid Group Vibrations
The carboxylic acid functional group (-COOH) gives rise to some of the most distinct and easily identifiable peaks in an IR spectrum.
-
O-H Stretching: The most prominent feature is an extremely broad absorption band observed in the 2500-3300 cm⁻¹ region.[1][5][6] This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid molecules, which exist predominantly as dimers in the solid state.[6][7] This broad band often overlaps with the C-H stretching vibrations.[6]
-
C=O Stretching: A very strong and sharp absorption band appears between 1710 and 1690 cm⁻¹.[7] For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[5] The position of this band is sensitive to the molecular environment; conjugation, for instance, would lower the frequency.[5] In the case of this compound, which is a saturated aliphatic acid, the peak is expected in this range.
-
C-O Stretching and O-H Bending: The spectrum also shows a C-O stretching vibration, which is coupled with O-H in-plane bending. This results in a medium-intensity band appearing in the 1320-1210 cm⁻¹ range.[6] Additionally, an out-of-plane O-H bend can often be seen as a broad, medium-intensity peak around 950-910 cm⁻¹.[6]
Cyclohexane and Isopropyl Group Vibrations (Alkyl C-H and C-C Vibrations)
The aliphatic portions of the molecule, the cyclohexane ring and the isopropyl group, contribute to absorptions in the C-H stretching and bending regions.
-
C-H Stretching: The stretching vibrations of the C-H bonds in the CH, CH₂, and CH₃ groups occur in the 2850-3000 cm⁻¹ range.[8][9] Specifically, asymmetric and symmetric stretching vibrations for CH₂ groups are typically found near 2930 cm⁻¹ and 2850 cm⁻¹, respectively.[8] These sharp peaks are often seen superimposed on the broad O-H stretching band from the carboxylic acid.[7]
-
C-H Bending: The bending (deformation) vibrations of the CH₂ and CH₃ groups are observed between 1480 cm⁻¹ and 1350 cm⁻¹.[9] The scissoring vibration of CH₂ groups in the cyclohexane ring typically appears around 1460-1445 cm⁻¹.[8] The characteristic bending of the isopropyl group can also be identified in this region.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[8][10] It contains a complex series of absorptions resulting from C-C stretching and various bending and rocking vibrations of the entire molecular skeleton.[9] While difficult to assign individually without computational modeling, the pattern of peaks in this region is unique to the molecule and serves as a valuable tool for identification by comparison with a reference spectrum.
Summary of Key Spectral Data
The table below summarizes the expected characteristic IR absorption bands for this compound, based on established group frequencies.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Structural Unit |
| 2500-3300 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |
| 2850-2960 | Strong, Sharp | C-H Stretch | Cyclohexane & Isopropyl |
| 1690-1710 | Very Strong, Sharp | C=O Stretch (Dimer) | Carboxylic Acid |
| 1445-1460 | Medium | CH₂ Scissoring Bend | Cyclohexane |
| 1320-1210 | Medium | C-O Stretch / O-H Bend | Carboxylic Acid |
| 910-950 | Medium, Broad | O-H Bend (Out-of-plane) | Carboxylic Acid |
Conclusion
The infrared spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The key features—the exceptionally broad O-H stretch, the strong carbonyl absorption characteristic of a saturated carboxylic acid dimer, and the sharp aliphatic C-H stretches—are all present and accounted for. By understanding the correlation between these spectral features and the underlying molecular vibrations, researchers can confidently use IR spectroscopy for the qualitative analysis, identification, and quality control of this and similar compounds. This guide provides the foundational knowledge and practical protocols necessary to achieve reliable and interpretable results.
References
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- University of Wisconsin-Madison. (n.d.). Sample preparation for FT-IR.
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An In-Depth Technical Guide to the Mass Spectrometry of trans-4-Isopropylcyclohexanecarboxylic Acid
Introduction
Trans-4-Isopropylcyclohexanecarboxylic acid (C₁₀H₁₈O₂, Molar Mass: 170.25 g/mol ) is a saturated cycloaliphatic carboxylic acid of significant interest in pharmaceutical development.[1][2] Notably, it serves as a key intermediate in the synthesis of Nateglinide, a hypoglycemic agent used in the management of type 2 diabetes.[3] Accurate identification and quantification of this molecule are paramount for process optimization, quality control, and metabolic studies. Mass spectrometry (MS), coupled with chromatographic separation, provides the definitive analytical solution for characterizing this compound, offering unparalleled sensitivity and structural specificity.
This guide provides a comprehensive overview of the mass spectrometric behavior of this compound. We will explore the fundamental principles of its ionization, detail its characteristic fragmentation pathways under different analytical regimes, and provide field-proven experimental protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chapter 1: Ionization Methodologies—A Tale of Two Techniques
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any analyte, dictating sample preparation requirements, sensitivity, and the nature of the resulting mass spectrum. For a polar molecule like this compound, two primary approaches are considered: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Hard Approach
Typically coupled with Gas Chromatography (GC), Electron Ionization is a high-energy, "hard" ionization technique. Gaseous analyte molecules are bombarded with 70 eV electrons, causing the ejection of an electron to form a radical cation (M•⁺), known as the molecular ion. Due to the high energy imparted, this molecular ion is often unstable and undergoes extensive, reproducible fragmentation.
For carboxylic acids, direct analysis by GC-MS is challenging due to their high polarity and low volatility, which leads to poor peak shape and thermal degradation.[4] Therefore, a chemical modification step known as derivatization is a mandatory prerequisite for GC-EI-MS analysis.[4][5] This process converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester.[5]
Electrospray Ionization (ESI): The Soft Approach
Electrospray Ionization is a "soft" ionization technique that generates ions directly from a liquid phase, making it perfectly suited for Liquid Chromatography (LC). ESI imparts very little excess energy, resulting in minimal fragmentation and typically producing an abundant signal for the intact molecule.[6]
Carboxylic acids are readily analyzed by ESI, primarily in the negative ion mode , where the acidic proton is easily abstracted to form a deprotonated molecule, [M-H]⁻.[6][7] This process is highly efficient and often yields the base peak in the spectrum, providing a clear indication of the molecular weight. While positive ion mode can be used, it is generally less sensitive and may produce adduct ions, such as [M+Na]⁺ or [M+NH₄]⁺, depending on the mobile phase composition.[8]
Chapter 2: Deciphering the Fragments: Characteristic Dissociation Pathways
Understanding the fragmentation patterns of this compound is essential for confident structural confirmation. The patterns differ significantly between the high-energy EI technique and the controlled collision-induced dissociation (CID) used in tandem ESI-MS.
EI Fragmentation (Post-Derivatization)
Assuming the analyte has been converted to its trimethylsilyl (TMS) ester derivative for GC-MS analysis, the fragmentation will be characteristic of both the ester and the isopropylcyclohexane core. The molecular ion of the TMS derivative (M.W. 242.4 g/mol ) will be observed. Key fragmentation pathways include:
-
Loss of a Methyl Radical (•CH₃): A characteristic loss from the TMS group results in a strong peak at m/z 227 ([M-15]⁺).[9]
-
Formation of the TMS Ion: Cleavage can produce ions characteristic of the silyl group itself, such as the trimethylsilyl cation at m/z 73 ([Si(CH₃)₃]⁺).[9]
-
Loss of the Isopropyl Group (•CH(CH₃)₂): Alpha-cleavage next to the cyclohexane ring can lead to the loss of the isopropyl group (43 Da), resulting in a fragment at m/z 199.
-
Cleavage of the Cyclohexane Ring: The saturated ring system can undergo complex fragmentation, leading to a series of smaller ions.
The following diagram illustrates the primary EI fragmentation pathways for the TMS-derivatized analyte.
Caption: Proposed EI fragmentation of TMS-derivatized analyte.
ESI-MS/MS Fragmentation
For ESI, tandem mass spectrometry (MS/MS) is used to generate structural information. The deprotonated molecule ([M-H]⁻, m/z 169) is isolated and subjected to collision-induced dissociation (CID). The fragmentation is highly specific and diagnostic for the carboxylic acid functionality.
-
Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of CO₂ (44 Da). This results in a prominent product ion at m/z 125, corresponding to the isopropylcyclohexyl anion. This transition (m/z 169 → 125) is an excellent candidate for quantitative analysis using Selected Reaction Monitoring (SRM).
The elegant simplicity of this fragmentation is a key advantage of the LC-MS/MS approach.
Caption: Primary ESI-MS/MS fragmentation in negative ion mode.
Chapter 3: Validated Experimental Protocols
The following protocols provide robust starting points for the analysis of this compound. Instrument parameters should be optimized for the specific system in use.
Protocol 1: GC-MS Analysis (with Derivatization)
This method is ideal for volatile and semi-volatile compound screening when LC-MS is not available.
1. Sample Preparation (Silylation): i. Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen at 40°C. ii. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (or acetonitrile). iii. Cap the vial tightly and heat at 70°C for 60 minutes. iv. Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Causality & Justification |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing excellent separation for a wide range of derivatized analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet Temperature | 260 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | A general-purpose gradient to separate the analyte from matrix components. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | m/z 50-350 | Covers the molecular ion and key fragments of the TMS derivative. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC and MS. |
Protocol 2: LC-MS/MS Analysis
This is the preferred method for its simplicity, speed, and sensitivity, avoiding the need for derivatization.
1. Sample Preparation: i. Dilute the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B. ii. Vortex to mix. iii. Centrifuge to pellet any particulates. iv. Transfer the supernatant to an autosampler vial.
2. LC-MS/MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Causality & Justification |
| Liquid Chromatograph (LC) | ||
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Standard column for retaining and separating moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min | A standard gradient for eluting the analyte in a reasonable time. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Most sensitive and direct way to ionize a carboxylic acid.[6][10] |
| Capillary Voltage | -3.0 kV | Optimized for stable spray in negative ion mode. |
| Drying Gas Temp. | 350 °C | Facilitates desolvation of the ESI droplets. |
| Nebulizer Pressure | 45 psi | Creates a fine aerosol for efficient ionization. |
| SRM Transition | m/z 169 → 125 | Highly specific transition for quantification (Precursor → Product). |
Chapter 4: Data Summary and Workflow
The following table summarizes the key mass spectral data expected from the analysis of this compound.
| Analysis Method | Precursor Ion (m/z) | Key Fragment/Product Ion (m/z) | Proposed Fragment Structure/Loss |
| GC-EI-MS (TMS Deriv.) | 242 ([M]⁺•) | 227 | [M-CH₃]⁺ |
| 199 | [M-C₃H₇]⁺ | ||
| 73 | [Si(CH₃)₃]⁺ | ||
| LC-ESI-MS/MS (Native) | 169 ([M-H]⁻) | 125 | [M-H-CO₂]⁻ |
The overall analytical process follows a logical sequence from sample receipt to final data interpretation.
Caption: General analytical workflow for MS-based analysis.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific endeavor. For researchers and drug development professionals, LC-ESI-MS/MS in negative ion mode represents the gold standard, offering a simple, sensitive, and direct method for quantification with a highly predictable fragmentation pattern (loss of CO₂). When GC-MS is the required platform, a validated derivatization protocol, such as silylation, is essential to overcome the inherent challenges of analyzing a polar carboxylic acid, yielding a rich fragmentation spectrum suitable for structural confirmation. By understanding the principles and protocols detailed in this guide, scientists can confidently develop and execute reliable analytical methods for this important pharmaceutical intermediate.
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- ResearchGate. (n.d.). Fragmentation of aliphatic monocarboxylic acids (XI-XXI).
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"trans-4-Isopropylcyclohexanecarboxylic acid" solubility
An In-depth Technical Guide to the Solubility of trans-4-Isopropylcyclohexanecarboxylic Acid
This guide provides a comprehensive technical overview of the solubility of this compound (CAS 7077-05-6), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties governing its solubility, the impact of environmental factors, and robust methodologies for its experimental determination.
Introduction: The Significance of a Key Intermediate
This compound is a white crystalline powder with the molecular formula C10H18O2.[1][2] Its primary significance in the pharmaceutical industry lies in its role as a crucial intermediate for the synthesis of Nateglinide, a D-phenylalanine derivative used as a hypoglycemic agent to manage type 2 diabetes.[1][3][4][5][6][7] Understanding and controlling the solubility of this intermediate is paramount for optimizing reaction kinetics, maximizing yield, ensuring purity during synthesis, and developing efficient downstream processing.
Part 1: Core Physicochemical Properties
The solubility of a compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. The presence of a bulky, non-polar isopropylcyclohexane group combined with a polar carboxylic acid function creates a molecule with distinct solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7077-05-6 | [1][2][8] |
| Molecular Formula | C10H18O2 | [1][8][9] |
| Molecular Weight | 170.25 g/mol | [1][8][9][10] |
| Appearance | White to off-white crystalline powder/solid | [1][2][3][11][12] |
| Melting Point | 95 °C | [1][2][3][8][11] |
| Boiling Point | 263.8 °C (at 760 mmHg) | [1][8] |
| Predicted pKa | 4.91 ± 0.10 | [1][5][11][12] |
| Predicted XLogP3 | 2.9 | [9] |
Part 2: Solubility Profile
The dual nature of the molecule—a large lipophilic core and a hydrophilic acidic group—results in limited solubility in polar protic solvents like water and better solubility in organic solvents.
Qualitative Solubility
Published data provides a general qualitative assessment of its solubility in common laboratory solvents.
Table 2: Qualitative Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Practically Insoluble | [12][13] |
| Methanol | Slightly Soluble | [1][5][11] |
| DMSO | Slightly Soluble | [1][5][11] |
| Ethanol | Soluble | [12] |
| Chloroform | Soluble | [12] |
| Ethyl Acetate | Soluble | [12] |
| Acetonitrile | Sparingly Soluble | [13] |
| Octanol | Sparingly Soluble | [13] |
Note: Quantitative solubility data (e.g., in mg/mL or mol/L) is not widely available in public literature, underscoring the need for experimental determination for specific applications.
Part 3: Critical Factors Influencing Solubility
The solubility of this compound is not a static property but is highly dependent on the chemical environment.
The Dominant Effect of pH
As a carboxylic acid, its solubility in aqueous media is profoundly influenced by pH. The carboxylic acid group has a predicted pKa of approximately 4.91.[1][5][11][12]
-
At pH < pKa (Acidic Conditions): The compound exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and, due to the large non-polar cyclohexane ring, exhibits very low aqueous solubility.
-
At pH > pKa (Neutral to Basic Conditions): The carboxylic acid group deprotonates to form its conjugate base, the carboxylate anion (R-COO⁻). This ionized form is significantly more polar and can readily participate in ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[14][15]
This principle is the basis for solubility in aqueous base solutions like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO3), which is a classic qualitative test for carboxylic acids.[16][17][18]
Caption: pH-dependent equilibrium of this compound.
Effect of Temperature
For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat. Therefore, an increase in temperature will typically increase both the rate of dissolution and the overall solubility of this compound in a given solvent.[14][19] This is a critical parameter to control during synthesis and crystallization processes.
Solvent Polarity
The principle of "like dissolves like" is a useful guide.[19] The molecule's non-polar bulk makes it compatible with organic solvents like chloroform and ethyl acetate, while the polar carboxylic acid group allows for some interaction with more polar solvents like ethanol.[12] Its poor solubility in water is a direct result of the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large, non-polar moiety.
Part 4: Experimental Determination of Solubility
Accurate solubility data is often determined empirically. The equilibrium shake-flask method is a standard and reliable technique.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol provides a self-validating system to measure equilibrium solubility, ensuring that the measurement reflects a true saturated state.
1. Rationale and Preparation:
-
Objective: To determine the concentration of a saturated solution of the analyte at a specific temperature.
-
Materials: this compound (purity ≥98%), selected solvent(s), analytical balance, temperature-controlled orbital shaker, volumetric flasks, centrifuge, filtration apparatus (e.g., 0.45 µm PTFE syringe filters), calibrated pH meter (for aqueous studies), analytical instrument for quantification (e.g., HPLC-UV, titrator).
2. Step-by-Step Methodology:
-
Excess Solute Addition: Add an excess amount of the solid acid to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or Erlenmeyer flask). The excess is critical to ensure that equilibrium is established with the solid phase present.
-
Equilibration: Place the sealed containers in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours). The goal is to allow the system to reach thermodynamic equilibrium.
-
Expertise Insight: The time to reach equilibrium can vary. It is best practice to take measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation: After equilibration, allow the containers to rest at the set temperature for a period (e.g., 2-4 hours) to allow undissolved solids to settle. This minimizes clogging during the subsequent filtration step.
-
Sample Extraction and Clarification: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter compatible with the solvent.
-
Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the solute onto the filter membrane.
-
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method.
-
HPLC-UV: A common method for organic acids. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is typically effective. Detection is usually performed at a low UV wavelength (~210 nm).[20]
-
Titration: For larger sample volumes, titration with a standardized solution of sodium hydroxide using an indicator like phenolphthalein can be a cost-effective method.[21]
-
3. Data Analysis:
-
Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor.
-
The experiment should be performed in triplicate to ensure reproducibility and to report the solubility as a mean value with standard deviation.
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A Guide to the Stereoselective Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the predominant and most industrially viable synthesis pathway for trans-4-isopropylcyclohexanecarboxylic acid. This compound is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Nateglinide, an antidiabetic agent.[1] We will delve into the mechanistic intricacies of the synthesis, which proceeds in two primary stages: the catalytic hydrogenation of 4-isopropylbenzoic acid, followed by a crucial stereochemical isomerization to yield the desired trans isomer. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed protocols but also the causal reasoning behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction and Strategic Overview
4-Isopropylcyclohexanecarboxylic acid exists as two distinct geometric isomers: cis and trans. The trans isomer is of significant commercial and pharmaceutical interest due to its specific stereochemical configuration required for biological activity in target molecules like Nateglinide.[2] The synthetic challenge, therefore, is not merely the reduction of the aromatic precursor, but the selective isolation of the trans isomer in high purity and yield.
The most common and cost-effective precursor for this synthesis is 4-isopropylbenzoic acid (also known as cumic acid), which is readily available.[1] The overall strategy involves:
-
Ring Hydrogenation: Saturation of the aromatic ring of cumic acid to produce the cyclohexane core. This step typically results in a thermodynamic mixture of cis and trans isomers, often favoring the undesired cis product.[3][4]
-
Stereochemical Isomerization (Epimerization): Conversion of the kinetically favored cis isomer into the thermodynamically more stable trans isomer. This is the key step for achieving high stereochemical purity.[4]
This guide will focus on this two-stage pathway, providing a robust and scalable methodology.
Synthesis Pathway: Mechanism and Rationale
The conversion of 4-isopropylbenzoic acid to the desired trans product is a classic example of controlling stereochemistry post-synthesis.
Diagram of the Overall Synthesis Pathway
Here is a visualization of the two-stage conversion process.
Caption: Overall synthesis pathway from cumic acid to the target trans-isomer.
Stage 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
The initial step is the reduction of the aromatic ring.
-
Reaction: The benzene ring of 4-isopropylbenzoic acid is hydrogenated using a catalyst, typically under pressure.
-
Catalyst Choice: While various catalysts like Ruthenium and Palladium can be used for hydrogenating benzoic acids, Platinum oxide (PtO₂, Adam's catalyst) is highly effective for this transformation.[3][5][6] It demonstrates high activity for ring saturation under relatively mild conditions.
-
Stereochemical Outcome: The hydrogenation of a substituted benzene ring is a syn-addition of hydrogen atoms from the surface of the catalyst. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered to one face of the ring. This process typically leads to the formation of the cis isomer as the major product, where the carboxyl and isopropyl groups are on the same side of the cyclohexane ring. Ratios of 3 parts cis to 1 part trans are commonly reported.[3][4]
Stage 2: Base-Catalyzed Isomerization (Epimerization)
This step is critical for driving the product mixture towards the desired stereoisomer.
-
Thermodynamic Principle: The trans isomer of 4-isopropylcyclohexanecarboxylic acid is thermodynamically more stable than the cis isomer. In the trans configuration, both the bulky isopropyl group and the carboxylic acid group can occupy equatorial positions on the cyclohexane ring, minimizing steric strain (1,4-diaxial interactions). The cis isomer forces one of these large groups into a less favorable axial position.
-
Mechanism: By heating the cis/trans mixture with a strong base, such as potassium hydroxide (KOH), the acidic proton of the carboxylic acid is removed to form the corresponding carboxylate.[4] This process facilitates the epimerization at the carbon atom bearing the carboxyl group (C1). Under high temperatures, an equilibrium is established between the cis and trans forms. Because the trans form is more stable, it heavily predominates at equilibrium.
-
Driving to Completion: Patented industrial processes show that heating the mixture with potassium hydroxide in a high-boiling solvent can drive the equilibrium to yield the potassium salt of the trans acid in purities of 98.5% or higher.[4] Subsequent acidification then yields the final product.
Recommended Experimental Protocol
This protocol combines the hydrogenation and isomerization steps into a cohesive workflow.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Part A: Hydrogenation of 4-Isopropylbenzoic Acid[3]
Materials:
-
4-Isopropylbenzoic acid (cumic acid)
-
Platinum (IV) oxide (PtO₂, Adam's catalyst)
-
Glacial acetic acid
-
Hydrogen gas source
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
To a high-pressure autoclave, add 4-isopropylbenzoic acid (e.g., 10 g, 61 mmol).
-
Add glacial acetic acid (e.g., 50 mL) to dissolve the starting material.
-
Carefully add the Platinum oxide catalyst (e.g., 500 mg).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 5 kg/cm ² (approx. 70 psi).
-
Begin vigorous stirring and maintain the reaction at room temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Remove the reaction mixture and filter it through a pad of celite to remove the platinum catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid, yielding the crude 4-isopropylcyclohexanecarboxylic acid as a solid mixture of cis and trans isomers. A typical yield is around 96%, with a cis:trans ratio of approximately 3:1.[3]
Part B: Isomerization to this compound[4]
Materials:
-
Crude cis/trans acid mixture from Part A
-
Potassium hydroxide (KOH), 96%
-
High-boiling point solvent (e.g., Shellsol 71, Toluene, or Xylene)
-
Hydrochloric acid (HCl), concentrated or aqueous solution
-
Deionized water
Procedure:
-
Place the crude acid mixture into a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add the high-boiling solvent (e.g., 3 mL per gram of acid).
-
Add potassium hydroxide (approx. 2 molar equivalents relative to the starting acid).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring for 3.5-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing the isomer ratio by GLC or HPLC after an acidic workup.
-
After the isomerization is complete (>98% trans), cool the reaction mixture to room temperature.
-
Dilute the cooled mixture with water and transfer to a separatory funnel. The potassium salt of the product will be in the aqueous layer.
-
Wash the aqueous layer with a non-polar solvent like hexane to remove the high-boiling reaction solvent.
-
Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated HCl until the pH is approximately 1-2. The this compound will precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Dry the product under vacuum to a constant weight.
Part C: Purification and Characterization
Purification:
-
The dried product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to achieve high purity (>99.5%).[2]
Characterization:
-
Melting Point: The purified trans isomer should exhibit a sharp melting point.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure and the absence of the cis isomer.
-
HPLC/GC: Used to confirm the purity and determine the final cis:trans isomer ratio.
-
FTIR Spectroscopy: To confirm the presence of the carboxylic acid and alkane functional groups.
Data Summary
The following table summarizes the expected outcomes of the key stages in the synthesis.
| Parameter | Stage 1: Post-Hydrogenation | Stage 2: Post-Isomerization |
| Chemical Form | Mixture of cis/trans carboxylic acids | trans-carboxylic acid |
| Typical Yield | ~96% (combined isomers)[3] | >93% (isolated trans isomer)[4] |
| Stereochemical Ratio (trans:cis) | ~25:75[4] | >98:2[4] |
| Physical State | Solid | Crystalline Solid |
Conclusion
The synthesis of this compound is a well-established process that hinges on a critical post-hydrogenation isomerization step. By understanding the thermodynamic principles that favor the trans isomer, researchers can reliably convert a readily available aromatic precursor into a high-purity, stereochemically defined building block. The protocol described herein is robust, scalable, and leverages common laboratory reagents and techniques, making it highly applicable in both academic research and industrial drug development settings. The successful execution of this synthesis provides a crucial component for the production of important pharmaceuticals, underscoring the importance of stereochemical control in modern organic chemistry.
References
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- Google Patents.EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
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- PharmaCompass.trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information.
- Google Patents.WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- MySkinRecipes.cis-4-isopropylcyclohexanecarboxylic acid.
- CABI Digital Library.Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
- PharmaCompass.4-isopropyl cyclohexane carboxylic acid | Drug Information.
- ResearchGate.(PDF) Catalytic Hydrogenation of Benzoic Acid.
- PubChem.4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526.
- PubChem.4-Isopropylbenzoic Acid | C10H12O2 | CID 10820.
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Discovery of "trans-4-Isopropylcyclohexanecarboxylic acid"
An In-Depth Technical Guide on the Synthesis and Stereochemical Control of trans-4-Isopropylcyclohexanecarboxylic Acid: A Key Intermediate in Nateglinide Development
Introduction
This compound is a substituted cycloaliphatic carboxylic acid that has garnered significant attention in the pharmaceutical industry. While not a therapeutic agent itself, it serves as a critical starting material in the synthesis of Nateglinide, a D-phenylalanine derivative that functions as a short-acting insulin secretagogue for the management of type 2 diabetes mellitus.[1][2][3] The discovery and development of efficient synthetic routes to this intermediate were pivotal to the commercial viability of Nateglinide. This guide provides a comprehensive overview of the synthesis of this compound, with a particular focus on the stereochemical challenges and the methodologies developed to isolate the desired trans-isomer.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[4][5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [4] |
| Molecular Weight | 170.25 g/mol | [4] |
| CAS Number | 7077-05-6 | [1][4][6] |
| Melting Point | 95 °C | [4][6] |
| Boiling Point | 263.8 ± 8.0 °C (Predicted) | [6][7] |
| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [6][7] |
| pKa | 4.91 ± 0.10 (Predicted) | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][6] |
The "Discovery": A Tale of Synthesis and Stereoisomerism
The "discovery" of this compound is intrinsically linked to the development of Nateglinide. The hypoglycemic activity of N-[(cyclohexylcarbonyl)-D-phenylalanines] was investigated, leading to the identification of N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine (Nateglinide) as a highly active compound.[3] This created a demand for an efficient and scalable synthesis of the trans-isomer of 4-isopropylcyclohexanecarboxylic acid.
The most common and economically viable precursor for this intermediate is 4-isopropylbenzoic acid, also known as cumic acid.[8][9] The primary synthetic challenge lies in the catalytic hydrogenation of the aromatic ring of cumic acid, which typically yields a mixture of cis- and this compound.[8][10] The initial hydrogenation often results in a higher proportion of the thermodynamically less stable cis-isomer.[10][11] Consequently, a crucial step in the synthesis is the isomerization (or epimerization) of the cis-isomer to the desired trans-isomer.[11] The trans configuration, where both the isopropyl and carboxyl groups can occupy equatorial positions on the cyclohexane ring, is thermodynamically more stable, thus driving the equilibrium towards the desired product under appropriate conditions.[11]
Synthetic Workflow and Methodologies
The synthesis of this compound from 4-isopropylbenzoic acid can be broken down into two key stages: catalytic hydrogenation and stereochemical isomerization.
Stage 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
The reduction of the aromatic ring of 4-isopropylbenzoic acid is typically achieved through catalytic hydrogenation. Various catalysts and conditions have been reported for this transformation. A common method involves the use of a platinum oxide (PtO₂) catalyst in an acetic acid solvent under hydrogen pressure.[10] Other catalysts, such as ruthenium on carbon (Ru/C), have also been employed for the hydrogenation of benzoic acid derivatives.[12][13]
This initial hydrogenation step is often not highly stereoselective and produces a mixture of the cis and trans isomers, with the cis isomer frequently being the major product.[10][11]
Stage 2: Isomerization of the cis/trans Mixture
To obtain the desired trans-isomer in high purity, the mixture from the hydrogenation step is subjected to an isomerization process. This is typically achieved by heating the mixture in the presence of a strong base. European Patent Publication A No. 0196222 describes a method where the methyl esters of the mixed acids are epimerized by heating in the presence of sodium hydride.[11] An improved method, detailed in European Patent 0814073B1, utilizes potassium hydroxide in a high-boiling solvent to directly isomerize the carboxylic acid mixture, achieving a purity of substantially 100% for the trans-isomer.[11] This process is more suitable for industrial-scale production as it avoids the need to first form the methyl esters.[11]
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative examples for the synthesis and isomerization of 4-isopropylcyclohexanecarboxylic acid.
Protocol 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
Materials:
-
4-Isopropylbenzoic acid (cumic acid)
-
Platinum oxide (PtO₂) catalyst
-
Glacial acetic acid
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor vessel, suspend platinum oxide (500 mg) as a catalyst in glacial acetic acid (50 ml).[10]
-
Add 4-isopropylbenzoic acid (10 g, 61 mmol) to the suspension.[10]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5 kg/cm ² and stir the mixture vigorously at room temperature for 2 hours.[10]
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.[10]
-
The resulting solid is a mixture of cis- and this compound, typically in a ratio of approximately 3:1 (cis:trans).[10]
Protocol 2: Isomerization of the cis/trans Acid Mixture
Materials:
-
Mixture of cis- and this compound
-
Potassium hydroxide (96%)
-
High-boiling point solvent (e.g., Shellsol 71)
-
Reaction flask with a condenser and stirrer
-
Heating mantle
-
Separatory funnel
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the mixture of 4-isopropylcyclohexanecarboxylic acid (e.g., 75 g, 0.44 mol) in a high-boiling solvent such as Shellsol 71 (225 ml).[11]
-
Add potassium hydroxide (96%, 53.4 g, 0.91 mol) to the solution.[11]
-
Heat the reaction mixture to 140-150 °C with stirring for 3.5 hours.[11]
-
After cooling, dilute the mixture with water and separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove the high-boiling solvent.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization. The purity of the trans-isomer after this process can reach over 98%.[11]
Application in Drug Development
The primary and most significant application of this compound is as a key building block in the synthesis of Nateglinide.[1][2][14][15] The carboxylic acid is typically activated, for example, by conversion to its acid chloride using reagents like thionyl chloride or oxalyl chloride, and then coupled with a D-phenylalanine ester to form the final active pharmaceutical ingredient.[14][16] The stereochemistry of the trans-isomer is crucial for the pharmacological activity of Nateglinide.[3]
Conclusion
The development of a robust and stereoselective synthesis for this compound was a critical step in enabling the large-scale production of the antidiabetic drug Nateglinide. The journey from the readily available 4-isopropylbenzoic acid to the pure trans-cycloalkane derivative showcases a classic challenge in pharmaceutical process chemistry: the control of stereoisomerism. The methodologies established for the hydrogenation and subsequent base-catalyzed epimerization provide an elegant and efficient solution to this challenge, underscoring the importance of fundamental chemical principles in modern drug development.
References
- ChemBK. trans-4-isopropyl cyclohexane carboxylic acid. [Link]
- Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Pharmacy Research. CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid. [Link]
- Google Patents.
- PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]
- Google Patents. CN1275927C - Preparation of trans-4-isopropyl cyclonaphthenic acid.
- LookChem. Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid. [Link]
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An In-Depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid: Synthesis, Analysis, and Pharmaceutical Applications
Introduction: The Strategic Importance of a Key Building Block
Trans-4-Isopropylcyclohexanecarboxylic acid is a saturated carboxylic acid characterized by a cyclohexane ring bearing an isopropyl group and a carboxylic acid group in a 1,4-trans configuration. While a seemingly straightforward molecule, its precise stereochemistry and chemical functionality make it a highly valuable intermediate in the pharmaceutical industry. Its significance is most profoundly demonstrated in its role as a pivotal precursor in the synthesis of Nateglinide, an essential oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2]
This guide provides an in-depth exploration of this compound, moving from its fundamental properties to the nuanced strategies for its synthesis and stereochemical control. We will delve into the analytical methodologies required for its robust characterization and quality control, and culminate in its primary application in drug development. The narrative is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers and drug development professionals to leverage this molecule effectively in their work.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are fundamental to its handling, reaction optimization, and purification. A summary of these key characteristics is presented below.
| Property | Value | Source(s) |
| CAS Number | 7077-05-6 | [2][3] |
| Molecular Formula | C₁₀H₁₈O₂ | [3] |
| Molecular Weight | 170.25 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 95 °C | [2] |
| Boiling Point | 263.8 ± 8.0 °C (at 760 mmHg, Predicted) | [2] |
| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.91 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Spectroscopic Signature:
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad absorption band typically from 2500-3300 cm⁻¹ characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp carbonyl (C=O) stretch appears around 1700 cm⁻¹.
-
¹H NMR Spectroscopy: Key signals include a multiplet for the proton alpha to the carbonyl group, a multiplet for the proton on the carbon bearing the isopropyl group, and a characteristic doublet for the two methyl groups of the isopropyl substituent.
-
¹³C NMR Spectroscopy: The spectrum will show a signal for the carbonyl carbon above 175 ppm, along with distinct signals for the carbons of the cyclohexane ring and the isopropyl group.
Synthesis and Stereochemical Control: A Two-Act Process
The industrial synthesis of this compound is a fascinating case study in stereochemical control. The process begins with a non-stereoselective reaction followed by a crucial isomerization step to yield the desired trans isomer, which is thermodynamically more stable.
Act I: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid (Cuminic Acid)
The common starting material is 4-isopropylbenzoic acid, which is readily available. The aromatic ring is reduced to a cyclohexane ring via catalytic hydrogenation.
Scientific Rationale (Expertise & Experience): The reduction of an aromatic ring is thermodynamically challenging due to its inherent stability.[4] Consequently, this reaction requires more forcing conditions (high hydrogen pressure and/or elevated temperatures) compared to the hydrogenation of a simple alkene.[5] The choice of catalyst is critical. Platinum (e.g., PtO₂, Adams' catalyst), Palladium, and Nickel are effective catalysts that operate via the Horiuti-Polanyi mechanism.[6][7] The mechanism involves the adsorption of the aromatic ring and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.[6] This process typically results in a mixture of cis and trans isomers, with the kinetically favored cis product often forming in a higher ratio initially.[8][9][10]
Caption: Catalytic hydrogenation of cuminic acid to yield a cis/trans isomer mixture.
Experimental Protocol: Catalytic Hydrogenation
-
Charge a high-pressure autoclave with 4-isopropylbenzoic acid (1.0 eq) and a suitable solvent such as acetic acid.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C or Platinum oxide, PtO₂) under an inert atmosphere.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 5-10 kg/cm ²) and heat to the target temperature (e.g., 60-80 °C).[11]
-
Maintain vigorous stirring for 2-8 hours, monitoring hydrogen uptake.
-
After the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, a mixture of cis- and this compound.[12]
Act II: Base-Catalyzed Epimerization for Trans-Isomer Enrichment
The initial hydrogenation yields a mixture rich in the cis isomer, but the trans isomer is required for Nateglinide synthesis.[1] The crucial next step is an epimerization reaction to convert the undesired cis isomer into the thermodynamically more stable trans isomer. The trans isomer is favored because the bulky isopropyl and carboxylic acid groups occupy equatorial positions on the cyclohexane ring, minimizing steric strain.
Scientific Rationale (Expertise & Experience): This isomerization is achieved by heating the cis/trans mixture in the presence of a strong base. The mechanism involves the deprotonation of the acidic proton on the carbon alpha to the carbonyl group, forming an enolate intermediate. This enolate is planar, temporarily destroying the stereocenter. Subsequent reprotonation can occur from either face, leading to an equilibrium mixture of the cis and trans isomers. Over time, the reaction equilibrates to favor the more stable trans product.[13] Potassium hydroxide (KOH) in a high-boiling solvent has been shown to be particularly effective, driving the equilibrium to yield the trans isomer in purities exceeding 98%.[8][9][14]
Caption: Base-catalyzed epimerization proceeds via a planar enolate intermediate.
Experimental Protocol: Epimerization [14]
-
Dissolve the crude cis/trans acid mixture (1.0 eq) in a high-boiling inert solvent (e.g., Shellsol 71).
-
Add potassium hydroxide (approx. 2.0 eq) to the solution.
-
Heat the reaction mixture to 140-150 °C and maintain for 3-4 hours.
-
Monitor the cis/trans ratio periodically by taking aliquots and analyzing via Gas Chromatography (GC).
-
Once the desired ratio (>98% trans) is achieved, cool the reaction mixture.
-
Add water and methanol to dissolve the potassium salt and allow the phases to separate.
-
Isolate the lower aqueous/methanolic phase containing the potassium trans-4-isopropylcyclohexanecarboxylate.
-
Cool the solution to 0-5 °C and carefully acidify with concentrated hydrochloric acid to precipitate the free carboxylic acid.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield high-purity this compound.
Analytical Characterization and Quality Control
Rigorous analytical control is essential to ensure the final product meets the stringent purity and isomeric ratio requirements for pharmaceutical use.
Workflow Rationale (Expertise & Experience): A multi-step analytical approach is required. First, the identity of the compound is confirmed using spectroscopic methods. Second, the purity, particularly the isomeric purity (cis/trans ratio), must be quantified. Gas Chromatography (GC) is often the method of choice for this due to the volatility of the compound (or its methyl ester derivative) and the excellent separation of geometric isomers on appropriate columns.[10] High-Performance Liquid Chromatography (HPLC) can also be employed.[15]
Caption: A typical quality control workflow for the final product.
Protocol: GC Analysis of Cis/Trans Isomer Ratio
-
Sample Preparation: Accurately weigh a sample of the acid and derivatize it to its methyl ester using a standard agent like diazomethane or by heating with methanol and a catalytic amount of sulfuric acid. This improves volatility and peak shape. Dissolve the resulting ester in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., a wax or cyano-based column) is recommended for separating geometric isomers.
-
Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 220 °C) to ensure separation.
-
Detector: Use a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons.
-
-
Analysis: Inject the prepared sample. The two isomers will elute at different retention times. The area percentage of the trans-isomer peak relative to the total area of both cis and trans peaks determines the isomeric purity.
Core Application: Synthesis of Nateglinide
The primary industrial application of high-purity this compound is the synthesis of Nateglinide.[1][2] This involves forming an amide bond between the carboxylic acid and the amino group of D-phenylalanine.[1]
Scientific Rationale (Expertise & Experience): Directly reacting a carboxylic acid and an amine to form an amide is very slow and requires high temperatures, which can be detrimental to chiral molecules like D-phenylalanine. Therefore, the carboxylic acid must first be "activated." A common and effective industrial method is to convert the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[16][17] This highly electrophilic acid chloride then readily reacts with the amine (D-phenylalanine) in the presence of a base to neutralize the HCl byproduct, forming the desired amide bond.[16]
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"trans-4-Isopropylcyclohexanecarboxylic acid" safety and handling
An In-depth Technical Guide to the Safe Handling of trans-4-Isopropylcyclohexanecarboxylic Acid
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound (CAS RN: 7077-05-6). As an intermediate in the synthesis of therapeutic agents like Nateglinide, its proper handling is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond mere procedural lists to explain the scientific rationale behind safety protocols, fostering a culture of informed caution.
Physicochemical Properties and Hazard Identification
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. This compound is a white to off-white crystalline solid.[3] Its key physical and chemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem[4], TCI |
| Molecular Weight | 170.25 g/mol | PubChem[4], TCI |
| Melting Point | 94 - 98 °C | TCI, ChemicalBook[5] |
| Boiling Point | ~263.8 °C (Predicted) | ChemicalBook[5][6] |
| Density | ~0.996 g/cm³ (Predicted) | ChemicalBook[3][5] |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[2][5] |
| Storage Temp. | Room Temperature, Sealed in Dry Conditions | ChemicalBook[2][5] |
GHS Classification and Risk Assessment
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on aggregated data from multiple suppliers and databases, this compound is consistently classified as an irritant.[4]
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
Source: ECHA C&L Inventory via PubChem, Tokyo Chemical Industry.[4]
The primary risks associated with this compound are direct contact with the skin and eyes. As a solid powder, inhalation of dust particles, particularly during weighing and transfer operations, also presents a potential route of exposure that could lead to respiratory tract irritation.[7]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: Hierarchy of controls applied to handling the solid compound.
Exposure Controls and Personal Protective Equipment (PPE)
Based on the hazard assessment, specific controls are required to minimize exposure.
-
Engineering Controls : All weighing and transfer operations involving the solid powder should be conducted within a chemical fume hood or a ventilated balance enclosure. This is the primary method to prevent the generation and inhalation of airborne dust.[7][8]
-
Personal Protective Equipment (PPE) : PPE is not a substitute for engineering controls but is essential to protect from direct contact.[9]
-
Eye and Face Protection : Chemical safety goggles meeting ANSI Z87.1 standards are mandatory to protect against dust particles and potential splashes.[10]
-
Skin Protection : A standard laboratory coat should be worn and kept buttoned.[11] Chemical-resistant gloves are required. Disposable nitrile gloves provide adequate short-term protection and should be inspected before use and changed immediately upon contamination.[10][12]
-
Respiratory Protection : If engineering controls are not available or insufficient to control dust, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[8][11] Respirator use requires a formal institutional program, including fit-testing and training.[10]
-
Safe Handling and Storage Protocols
Adherence to strict protocols is critical for preventing incidents.
Protocol for Safe Weighing and Handling
-
Preparation : Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Designated Area : Confirm the chemical fume hood or ventilated enclosure is operational. Designate a specific area for handling the compound to contain any potential spills.
-
Transfer : Use a spatula or powder funnel to carefully transfer the solid from its stock container to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as dropping or rapid scooping.
-
Cleaning : After transfer, gently tap tools on the receiving vessel to dislodge any remaining powder. Clean the spatula and work surface with a solvent-dampened wipe.
-
Sealing : Tightly seal the primary container immediately after use.
-
Disposal : Dispose of contaminated gloves and wipes in the appropriate chemical waste stream.
-
Hygiene : Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[8]
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing hazardous interactions.
-
Compatibility : Store this compound away from incompatible materials. As a carboxylic acid, it must be segregated from bases, oxidizing agents, and reactive metals.[13][14] Storing acids and bases in the same cabinet can lead to violent reactions and the release of hazardous fumes.
-
Conditions : Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat or direct sunlight.[5][12][14]
-
Labeling : Ensure all containers are clearly labeled with the full chemical name and associated hazards.[12][15]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact : Remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[7]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek medical attention.[8]
Spill Response
The response to a spill depends on its scale. The following decision tree outlines the general workflow.
Caption: Decision workflow for responding to a chemical spill.
For a small spill of this solid, avoid dry sweeping, which can aerosolize the powder. Instead, gently cover the spill with an inert absorbent material, then carefully sweep the mixture into a designated chemical waste container.[8]
Toxicological and Ecological Information
While comprehensive toxicological data for this specific compound is not extensively published, its classification as a skin and eye irritant indicates its potential to cause local tissue damage upon contact.[4] The toxicological properties have not been thoroughly investigated. As a standard practice for all laboratory chemicals, exposure should be minimized. Information on its environmental fate is limited, and disposal should follow all local, state, and federal regulations to prevent environmental release. Dispose of the substance and its container to an approved waste disposal plant.[7]
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A Technical Guide to the Safe Handling and Application of trans-4-Isopropylcyclohexanecarboxylic Acid (CAS: 7077-05-6)
Introduction
trans-4-Isopropylcyclohexanecarboxylic acid is a substituted cyclohexane derivative that serves as a critical building block in various chemical syntheses. For researchers and professionals in drug development, its primary significance lies in its role as a key intermediate in the manufacturing of Nateglinide, an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1][2][3] As Nateglinide Related Compound A in the United States Pharmacopeia (USP), control over its purity and handling is paramount.[1][4]
This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS) to provide a comprehensive, in-depth technical resource. It is designed for the laboratory scientist and process chemist, offering not only the essential safety data but also the scientific rationale behind handling protocols, emergency procedures, and its synthetic context. By understanding the 'why' behind the 'what', professionals can mitigate risks more effectively and utilize this compound with greater confidence and safety.
Chemical and Physical Identity
A foundational aspect of safe laboratory practice is a thorough understanding of a chemical's physical and chemical properties. These characteristics dictate storage conditions, appropriate handling techniques, and potential incompatibilities. This compound is a white crystalline solid at room temperature.[5][6][7] Its key identifiers and properties are summarized below.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Reference(s) |
| CAS Number | 7077-05-6 | [1][2][5][8][9] |
| Molecular Formula | C₁₀H₁₈O₂ | [2][5][8] |
| Molecular Weight | 170.25 g/mol | [2][7][8][10] |
| Appearance | White to off-white crystalline powder/solid | [1][5][6][7] |
| Melting Point | 94 - 98 °C | [1][5][6][9] |
| Boiling Point | 263.8 °C (at 760 mmHg) | [1][5][6][7] |
| Density | ~0.996 g/cm³ | [1][5][6] |
| Flash Point | 126.9 °C | [5][6][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][11] |
| pKa | 4.91 ± 0.10 (Predicted) | [1][11] |
| Synonyms | (1α,4β)-4-(1-Methylethyl)cyclohexanecarboxylic acid, Nateglinide Related Compound A | [1][4][5][7] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="OH", fontcolor="#EA4335"];
// Position nodes for cyclohexane ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];
// Position nodes for isopropyl group C7 [pos="0,-2!"]; C8 [pos="-0.7,-2.5!"]; C9 [pos="0.7,-2.5!"];
// Position nodes for carboxylic acid group C10 [pos="0,2!"]; O1 [pos="-0.5,2.5!"]; O2 [pos="0.5,2.5!"];
// Workflow Path Assess -> Secure [color="#4285F4"]; Secure -> Don_PPE [color="#4285F4"]; Don_PPE -> Contain [color="#34A853"]; Contain -> Clean [color="#34A853"]; Clean -> Decontaminate [color="#34A853"]; Decontaminate -> Dispose [color="#FBBC05"]; Dispose -> Report [color="#FBBC05"]; }
Caption: Workflow for Small Solid Chemical Spill Response.
Context in Pharmaceutical Synthesis
For drug development professionals, understanding the synthetic utility of a starting material is as important as its safety profile. This compound is not an arbitrary choice for Nateglinide synthesis; its rigid trans-cyclohexyl scaffold provides the specific three-dimensional orientation required for the final drug's biological activity.
The synthesis typically begins with 4-isopropylbenzoic acid, which is hydrogenated to produce a mixture of cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid. [12][13][14]A critical subsequent step is epimerization, where the thermodynamically less stable cis isomer is converted to the desired trans isomer, often by using a strong base like potassium hydroxide. [15]This purified trans acid is then activated and coupled with the D-phenylalanine derivative to form Nateglinide.
Caption: Simplified Synthetic Pathway to Nateglinide.
Storage and Disposal
-
Storage: To maintain its integrity and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [1][11][16][17]Storage at room temperature is generally acceptable, though some suppliers recommend cooler temperatures (<15°C). It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of unused material and its container as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
Conclusion
This compound is a valuable intermediate in pharmaceutical manufacturing with well-defined hazards. It is not acutely toxic but poses a significant risk of skin and serious eye irritation. By implementing a system of engineering controls, appropriate PPE, and diligent hygiene practices, this compound can be handled safely. The key to its responsible use lies in understanding its properties, respecting its hazards, and being prepared for emergencies. This comprehensive approach ensures the safety of the researcher and the integrity of the scientific work.
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A Technical Guide to the Thermodynamic Properties of trans-4-Isopropylcyclohexanecarboxylic Acid
Introduction: The Thermodynamic Landscape in Pharmaceutical Development
In the realm of pharmaceutical sciences, a thorough understanding of the thermodynamic properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely an academic exercise; it is a cornerstone of rational drug development. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy govern the stability, solubility, and bioavailability of a drug substance. For a molecule like trans-4-Isopropylcyclohexanecarboxylic acid, an important intermediate in the synthesis of the antidiabetic agent Nateglinide, a detailed thermodynamic profile is crucial for optimizing its synthesis, purification, and storage, ensuring the quality and efficacy of the final drug product.[1][2][3][4]
This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both a summary of known properties and a detailed exposition of the experimental and computational methodologies required for their determination.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C10H18O2 | [5] |
| Molecular Weight | 170.25 g/mol | [2][5] |
| Melting Point | 94-98 °C | [6] |
| Boiling Point | 263.8 ± 8.0 °C (Predicted) | [4] |
| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 4.91 ± 0.10 (Predicted) | [2][7] |
| Appearance | White to off-white crystalline powder | [6][7] |
Part 1: Experimental Determination of Thermodynamic Properties
The empirical measurement of thermodynamic properties remains the gold standard for accuracy and reliability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in this regard.
Differential Scanning Calorimetry (DSC): A Versatile Tool for Thermal Analysis
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is widely used to determine several key thermodynamic parameters.
-
Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp) of this compound.
-
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the crystalline sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss due to sublimation.
-
Prepare an empty, hermetically sealed aluminum pan to serve as a reference.
-
-
Measurement Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature of 25°C.
-
Ramp the temperature at a controlled rate, for example, 10°C/min, up to a temperature well above the melting point (e.g., 120°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.[9]
-
The heat capacity (Cp) can be determined by analyzing the heat flow in a region without thermal transitions.
-
The causal logic behind this protocol is to ensure a controlled and reproducible thermal environment for the sample. The hermetic seal is critical to prevent any mass loss, which would invalidate the heat flow measurements. The use of a reference pan allows for the subtraction of the instrument's baseline heat flow, isolating the thermal events occurring in the sample.
Caption: Workflow for DSC analysis of this compound.
Part 2: Computational Approaches to Thermodynamic Properties
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the thermodynamic properties of molecules.[10] Methods based on statistical mechanics can be employed to calculate properties like enthalpy, entropy, and Gibbs free energy.[10]
Quantum Chemistry Calculations
Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of this compound. From these calculations, vibrational frequencies can be determined, which are then used to compute the partition function. The partition function is a cornerstone of statistical mechanics, providing a bridge between the microscopic quantum mechanical states of a molecule and its macroscopic thermodynamic properties.[10]
-
Molecular Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated.
-
Partition Function Calculation: The electronic, translational, rotational, and vibrational partition functions are computed.
-
Thermodynamic Property Calculation: Standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are derived from the total partition function.
Caption: Computational workflow for predicting thermodynamic properties.
Part 3: Understanding Key Thermodynamic Parameters
A comprehensive thermodynamic characterization of this compound involves the determination of several key parameters:
-
Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation (ΔHf°) and enthalpy of fusion (ΔHfus) are particularly important. The former indicates the energy change upon forming the compound from its constituent elements, while the latter quantifies the energy required for melting.
-
Entropy (S): A measure of the disorder or randomness of a system. The change in entropy (ΔS) during phase transitions or reactions is a critical determinant of spontaneity.
-
Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process at constant temperature and pressure. The change in Gibbs free energy (ΔG) is given by the equation ΔG = ΔH - TΔS.[11][12] A negative ΔG indicates a spontaneous process.[11]
The interplay of these parameters is crucial. For instance, the solubility of this compound in a given solvent is governed by the Gibbs free energy of dissolution, which is in turn dependent on the enthalpy and entropy of dissolution.[13][14]
Conclusion and Future Directions
While the direct experimental thermodynamic data for this compound is limited, this guide provides a robust framework for its determination. The combination of experimental techniques, particularly DSC, and computational methods offers a powerful strategy for a comprehensive thermodynamic characterization.
For researchers and professionals in drug development, a thorough understanding and application of these methodologies are essential. The data generated will not only facilitate the optimization of manufacturing processes for Nateglinide but also contribute to a deeper understanding of the solid-state properties of this important pharmaceutical intermediate. Future work should focus on the experimental determination of the full suite of thermodynamic properties and their temperature dependence, which will provide invaluable data for process modeling and optimization.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Nateglinide from trans-4-Isopropylcyclohexanecarboxylic acid
Abstract
Nateglinide, N-((trans-4-isopropylcyclohexyl)carbonyl)-D-phenylalanine, is a potent, short-acting oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its mechanism involves stimulating insulin secretion from pancreatic β-cells by binding to ATP-sensitive potassium (KATP) channels.[2] This document provides a comprehensive guide for the synthesis of Nateglinide, commencing from trans-4-isopropylcyclohexanecarboxylic acid. We detail a robust and widely practiced synthetic route involving the formation of an acyl chloride intermediate, followed by amide coupling and subsequent hydrolysis. This guide is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles, strategic considerations, and characterization data to ensure a successful and reproducible synthesis.
Synthetic Strategy and Mechanistic Overview
The synthesis of Nateglinide is fundamentally an amide bond formation between two key building blocks: this compound and the amino acid D-phenylalanine.[1] A direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is a critical prerequisite for successful acylation.[3]
Several strategies have been developed for this activation, each with distinct advantages:
-
Acyl Chloride Pathway: This is a highly reliable and industrially scalable method. The carboxylic acid is converted into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This intermediate readily reacts with the amine nucleophile.
-
Peptide Coupling Reagents: In laboratory and peptide synthesis settings, dedicated coupling reagents are often employed. These include carbodiimides like dicyclohexylcarbodiimide (DCC), which, in the presence of additives like N-hydroxysuccinimide (NHS), form an active ester intermediate that couples with the amine.[6][7][8] Other examples include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU).[9][10]
-
Mixed Anhydride Pathway: The carboxylic acid can be reacted with an alkyl chloroformate to generate a mixed anhydride, another effective acylating agent for the amidation step.[6][11]
Another crucial consideration is the protection of the carboxylic acid moiety of the D-phenylalanine starting material. To prevent unwanted side reactions, such as polymerization, the carboxyl group is typically protected as an ester (e.g., methyl or ethyl ester).[12][13] This protecting group is then removed in the final step of the synthesis via hydrolysis.[13]
This guide will focus on the Acyl Chloride Pathway coupled with the use of a D-phenylalanine methyl ester , as this represents a clear, efficient, and well-documented approach to high-purity Nateglinide.
Overall Synthetic Workflow
The selected three-step synthesis is outlined below. The process begins with the activation of the cyclohexane derivative, proceeds to the key amide bond formation, and concludes with the deprotection to yield the final active pharmaceutical ingredient (API).
Diagram 1: High-level workflow for the synthesis of Nateglinide.
Detailed Experimental Protocols
Protocol 1: Synthesis of trans-4-Isopropylcyclohexanecarbonyl chloride (Acyl Chloride Intermediate)
Principle: The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which accelerates the reaction.[5][14]
Reaction Scheme: (Self-generated image of the chemical reaction)
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 170.25 | 10.0 g | 58.7 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.4 g (5.0 mL) | 70.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 mL | - |
| Heptane (or other inert solvent) | 100.21 | 50 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add this compound (10.0 g, 58.7 mmol) and heptane (50 mL).
-
Begin stirring the suspension at room temperature.
-
Carefully add the catalytic amount of DMF (0.1 mL).
-
Add the thionyl chloride (5.0 mL, 70.5 mmol) dropwise over 15-20 minutes. Gas evolution (HCl and SO₂) will be observed. Caution: This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, gently heat the reaction mixture to 40-45°C and stir for 2-3 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure (vacuum distillation). This will yield the crude trans-4-isopropylcyclohexanecarbonyl chloride as an oil.[14]
-
The crude product is typically of sufficient purity to be used directly in the next step without further purification.
Protocol 2: Synthesis of N-((trans-4-isopropylcyclohexyl)carbonyl)-D-phenylalanine methyl ester (Nateglinide Methyl Ester)
Principle: This step involves the nucleophilic acyl substitution where the amine of D-phenylalanine methyl ester attacks the carbonyl carbon of the acyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt of the phenylalanine ester.[13]
Reaction Scheme: (Self-generated image of the chemical reaction)
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| trans-4-Isopropylcyclohexanecarbonyl chloride | 188.70 | ~11.1 g (crude) | 58.7 |
| D-Phenylalanine methyl ester hydrochloride | 215.68 | 12.7 g | 58.7 |
| Triethylamine (Et₃N) | 101.19 | 17.9 mL | 129.1 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend D-phenylalanine methyl ester hydrochloride (12.7 g, 58.7 mmol) in dichloromethane (150 mL).
-
Cool the suspension to 0-5°C using an ice bath.
-
Slowly add triethylamine (17.9 mL, 129.1 mmol) to the suspension while stirring. Stir for 15 minutes to form the free base in situ.
-
Dissolve the crude acyl chloride from Protocol 1 in ~30 mL of DCM.
-
Add the acyl chloride solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 12-16 hours.[13]
-
Monitor the reaction for completion via TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Nateglinide methyl ester, typically as a viscous oil or solid.
Protocol 3: Hydrolysis of Nateglinide Methyl Ester to Nateglinide
Principle: The final step is a saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid. Subsequent acidification precipitates the final product, Nateglinide.[13]
Reaction Scheme: (Self-generated image of the chemical reaction)
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Nateglinide Methyl Ester | 331.45 | ~19.5 g (crude) | 58.7 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 40.5 g | 293.5 |
| Methanol | 32.04 | 300 mL | - |
| Water | 18.02 | 200 mL | - |
| 6M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | 300 mL | - |
Procedure:
-
Dissolve the crude Nateglinide methyl ester from Protocol 2 in methanol (300 mL) in a 1 L flask.
-
In a separate beaker, dissolve potassium carbonate (40.5 g, 293.5 mmol) in water (200 mL).
-
Add the aqueous potassium carbonate solution to the methanolic solution of the ester.
-
Stir the resulting mixture at ambient temperature for 12-24 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.[13]
-
After completion, add water (750 mL) to the reaction mixture.
-
Cool the mixture in an ice bath and slowly acidify to a pH of ~2.0 by adding 6M HCl. A white precipitate of Nateglinide will form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain crude Nateglinide as a white solid.
Purification and Characterization
Protocol 4.1: Recrystallization of Nateglinide
Principle: Recrystallization from a suitable solvent system is essential for obtaining high-purity Nateglinide and controlling its polymorphic form. Different crystalline forms, such as B-type and H-type, have been identified and possess different physical properties.[15][16] Crystallization from an ethanol/water mixture is a common method.[16]
Procedure:
-
Dissolve the crude Nateglinide solid in a minimal amount of warm ethanol (~30°C). For example, ~10 g of crude product might dissolve in 150-200 mL of ethanol.
-
Once fully dissolved, slowly add water dropwise while stirring until the solution becomes faintly turbid.
-
Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
Further cool the mixture to 0-5°C in an ice bath and allow it to stand for several hours to maximize crystal formation.
-
Collect the white, crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water (e.g., 60:40 v/v).
-
Dry the crystals under vacuum at 40-50°C to a constant weight.
Data Presentation: Expected Analytical Data for Nateglinide
| Property | Expected Value |
| Molecular Formula | C₁₉H₂₇NO₃ |
| Molecular Weight | 317.42 g/mol |
| Appearance | White crystalline powder |
| Melting Point | B-type: 129-130°C; H-type: 136-142°C[15] |
| ¹H NMR (CDCl₃, δ) | ~7.3 (m, 5H, Ar-H), ~4.8 (m, 1H, N-CH), ~3.2 (m, 2H, CH₂-Ph), ~2.2 (m, 1H), ~1.7 (m, 5H), ~1.2-1.5 (m, 4H), ~0.85 (d, 6H, CH(CH₃)₂) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~2900 (C-H), ~1720 (C=O, acid), ~1650 (C=O, amide), ~1530 (N-H bend) |
| Purity (HPLC) | ≥99.5% |
Mechanistic Detail of the Coupling Step
The core transformation relies on the high electrophilicity of the acyl chloride intermediate, making it susceptible to attack by the amine nucleophile.
Diagram 2: Nucleophilic acyl substitution mechanism for amide formation.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling any chemicals.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (HCl, SO₂). Handle exclusively in a chemical fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Triethylamine (Et₃N): A corrosive and flammable liquid with a strong odor. It can cause severe skin and eye irritation.
-
Acids and Bases: Handle concentrated acids (HCl) and bases (NaOH, K₂CO₃) with care, as they are corrosive. Neutralize all waste streams before disposal according to institutional guidelines.
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The Strategic Utility of trans-4-Isopropylcyclohexanecarboxylic Acid as a Chiral Building Block: Application Notes and Protocols
Introduction: The Value of Conformationally Restricted Chiral Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Chiral building blocks are fundamental to this endeavor, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. Among the vast array of chiral synthons, those possessing conformationally restricted scaffolds, such as the cyclohexane ring system, offer distinct advantages. The rigid cyclohexane framework of trans-4-isopropylcyclohexanecarboxylic acid provides a robust and predictable platform for the spatial orientation of functional groups, making it an invaluable tool for drug design and development.[1][2] This application note provides a comprehensive guide to the synthesis, chiral resolution, and application of enantiomerically pure this compound, with a focus on practical, field-proven protocols for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 95 °C | |
| Boiling Point | 263.8 °C at 760 mmHg | |
| Density | 0.996 g/cm³ | |
| pKa | 4.91 ± 0.10 (Predicted) | |
| CAS Number | 7077-05-6 |
Synthesis of Racemic this compound: A Two-Step Approach
The synthesis of the racemic this compound is typically achieved through a two-step process commencing with the hydrogenation of 4-isopropylbenzoic acid (cumic acid), followed by the epimerization of the resulting mixture of cis and trans isomers to favor the thermodynamically more stable trans product.
Part 1: Hydrogenation of 4-Isopropylbenzoic Acid
The initial step involves the catalytic hydrogenation of the aromatic ring of 4-isopropylbenzoic acid. This reaction typically yields a mixture of cis- and this compound, with the cis isomer often being the major product under kinetic control.
Experimental Protocol: Hydrogenation of 4-Isopropylbenzoic Acid
Materials:
-
4-Isopropylbenzoic acid (cumic acid)
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Glacial acetic acid
-
Hydrogen gas
-
Filtration apparatus (e.g., Büchner funnel with celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a high-pressure hydrogenation vessel, suspend 4-isopropylbenzoic acid (e.g., 10 g, 60.9 mmol) and a catalytic amount of platinum(IV) oxide (e.g., 500 mg) in glacial acetic acid (e.g., 50 mL).
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 kg/cm ²).
-
Stir the mixture vigorously at room temperature for a sufficient time to ensure complete consumption of the starting material (typically 2-4 hours, monitor by TLC or GC).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of celite, washing the filter cake with a small amount of acetic acid.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is a mixture of cis- and this compound. The typical ratio of cis to trans is approximately 3:1.[3]
Part 2: Epimerization to the trans Isomer
The thermodynamically more stable trans isomer, where both the isopropyl and carboxylic acid groups are in the equatorial position, is the desired product for most applications. Therefore, an epimerization step is crucial to convert the cis isomer to the trans isomer. This is typically achieved by heating the isomeric mixture with a strong base, such as potassium hydroxide, in a high-boiling solvent.[4][5][6]
Experimental Protocol: Epimerization of cis/trans-4-Isopropylcyclohexanecarboxylic Acid
Materials:
-
Crude mixture of cis- and this compound
-
Potassium hydroxide (KOH)
-
High-boiling inert solvent (e.g., Shellsol 71, ethylene glycol)
-
Water
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the crude mixture of cis- and this compound (e.g., 50 g) with potassium hydroxide (e.g., 50 g) and a high-boiling inert solvent (e.g., 100 mL).[5][7]
-
Heat the mixture to a temperature between 130 °C and 220 °C (a typical range is 150-180 °C) and maintain for several hours (e.g., 3-5 hours).[4][5] The progress of the epimerization can be monitored by GLC analysis to ensure a high conversion to the trans isomer (typically >98%).[4]
-
Cool the reaction mixture and add water (e.g., 150 mL) and methanol (e.g., 300 mL) to dissolve the potassium salt of the product.
-
Separate the aqueous/methanolic phase.
-
Cool the aqueous/methanolic solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic (pH ~1-2), causing the precipitation of this compound.
-
Stir the mixture in the ice bath for approximately 1 hour to ensure complete precipitation.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and dry under vacuum. The purity of the trans isomer is typically >99%.[4][6]
Caption: Synthetic workflow for racemic this compound.
Chiral Resolution via Diastereomeric Salt Formation
With the racemic this compound in hand, the next critical step is the separation of the two enantiomers, (1R,4R)- and (1S,4S)-4-isopropylcyclohexanecarboxylic acid. A robust and widely used method for this is classical resolution via the formation of diastereomeric salts with a chiral amine.[8][9][10][11] The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization. (S)-(-)-α-Phenylethylamine is a common and effective resolving agent for this purpose.[8][11]
Mechanism of Chiral Resolution
The principle behind this technique lies in the reaction of a racemic mixture of a carboxylic acid (a mixture of R-acid and S-acid) with a single enantiomer of a chiral amine (e.g., S-amine). This reaction forms a pair of diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). Since diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a suitable solvent, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. The enantiomerically enriched carboxylic acid can then be liberated from the isolated salt by treatment with a strong acid.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Chiral Resolution of this compound
Materials:
-
Racemic this compound
-
(S)-(-)-α-Phenylethylamine
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (e.g., 2 M HCl)
-
Büchner funnel and filter paper
-
Polarimeter for measuring optical rotation
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (e.g., 10.0 g, 58.7 mmol) in a suitable solvent such as hot methanol (e.g., 100 mL).
-
In a separate flask, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine (e.g., 7.12 g, 58.7 mmol) in the same solvent (e.g., 20 mL).
-
Slowly add the amine solution to the hot acid solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
To maximize the yield of the crystals, cool the mixture in an ice bath for 1-2 hours.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected diastereomeric salt in water (e.g., 100 mL) and add 2 M HCl until the pH is strongly acidic (pH 1-2). This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.
-
Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer. The crystallization process can be repeated to enhance the enantiomeric purity if necessary.
-
Application in the Synthesis of Nateglinide
One of the most significant applications of enantiomerically pure this compound is as a key starting material in the synthesis of Nateglinide.[3][12][13] Nateglinide is an oral anti-diabetic agent that belongs to the meglitinide class of drugs, which work by stimulating the release of insulin from the pancreas. The specific stereochemistry of the this compound moiety is crucial for the pharmacological activity of Nateglinide. The synthesis involves the coupling of the chiral carboxylic acid with the amino acid D-phenylalanine.
Synthetic Pathway to Nateglinide
The synthesis of Nateglinide from this compound typically involves the activation of the carboxylic acid, followed by amidation with D-phenylalanine.
Caption: General synthetic route to Nateglinide.
Experimental Protocol: Synthesis of Nateglinide (Illustrative)
Materials:
-
Enantiomerically pure this compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
D-Phenylalanine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Standard work-up and purification reagents
Procedure:
-
Formation of the Acid Chloride:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve enantiomerically pure this compound in anhydrous DCM.
-
Cool the solution in an ice bath and slowly add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the C=O stretch at a higher wavenumber).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Coupling:
-
In a separate flask under an inert atmosphere, suspend D-phenylalanine in anhydrous DCM and cool in an ice bath.
-
Add a suitable base, such as triethylamine, to the suspension.
-
Slowly add a solution of the freshly prepared acid chloride in anhydrous DCM to the D-phenylalanine suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Nateglinide.
-
Broader Applications and Future Perspectives
While the synthesis of Nateglinide is a prominent example, the utility of chiral this compound and its derivatives extends to other areas of medicinal chemistry and materials science. The rigid cyclohexane scaffold can serve as a non-aromatic bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[2][14] Furthermore, the chirality and defined conformation of this building block make it an attractive component for the design of new chiral ligands for asymmetric catalysis and as a structural element in liquid crystals and other advanced materials. The continued exploration of this versatile chiral building block is expected to open new avenues in the development of novel pharmaceuticals and functional materials.
References
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- Xin, X., et al. (2024).
- PubMed. (2024).
- St. Jean, D. J., Jr., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Journal Name, if available].
- Siedlecka, R. (2013). Recent Developments in Optical Resolution. [Journal Name, if available].
- Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- ResearchGate. (n.d.).
- Teva Pharmaceutical Industries, Ltd. (2004).
- Jin, J. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948.
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- Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Awale, M., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
- ResearchGate. (2025).
- EGIS Gyógyszergyár Nyilvánosan Működő Részvénytársaság. (2010). A process for the preparation of chirally pure N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine. EP2264030A1.
- Pharmaffiliates. (n.d.).
- Costa, C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1839-1849.
- Coelho, P. S., et al. (2014). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 136(35), 12234-12237.
- Marcantonio, E., et al. (2025). The Chiral 5,6-Cyclohexane-fused Uracil Ring-System: a Molecular Platform with Promising Activity against SARS-CoV-2. European Journal of Medicinal Chemistry, 286, 117302.
- Katayama Seiyakusyo Co., Ltd. (1998). Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids. US5831118A.
- Siegfried AG. (2021).
- Katayama Seiyakusyo Co., Ltd. (2001). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP0814073B1.
- Deans, F. B., & Van der Zwan, M. C. (1956). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University.
- Katayama Seiyakusyo Co., Ltd. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP0814073B1.
- Katayama Seiyakusyo Co., Ltd. (2001). Epimerization of 2- or 4-substituted cyclohexane carboxylic acids. DE69706604D1.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
- Simpkins, N. S., & Parker, D. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- ResearchGate. (n.d.). Kinetic resolution of rac-α-phenylethylamine under continuous flow conditions....
- Cook, J. M., et al. (2009). Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines. Journal of Organic Chemistry, 74(15), 5437-5444.
- Hyster, T. K., & Rovis, T. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.
- El-Faham, A., et al. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.
- Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Macmillan, D. W. C., et al. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Journal of the American Chemical Society, 144(3), 1036-1041.
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Application Note: Stereoselective Control Using trans-4-Isopropylcyclohexanecarboxylic Acid
Introduction: The Need for Stereochemical Control
In the fields of pharmaceutical development and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. The biological activity of a drug or the properties of a material can be critically dependent on obtaining a single, specific stereoisomer.[1] Chiral auxiliaries are powerful tools in organic synthesis that allow chemists to exert precise control over stereochemical outcomes.[2][3] These molecules are temporarily attached to a non-chiral substrate, guiding the formation of a new stereocenter in a predictable manner, and are subsequently removed to yield the desired enantiomerically enriched product.[2]
trans-4-Isopropylcyclohexanecarboxylic acid stands out as a highly effective and practical chiral directing group. Its utility stems from two key structural features: the rigid chair conformation of the cyclohexane ring and the sterically demanding isopropyl group. The bulky isopropyl group effectively locks the cyclohexane ring into a specific conformation, creating a well-defined and predictable steric environment that can be exploited to direct the approach of incoming reagents.[4] This guide provides an in-depth look at the mechanistic principles and practical applications of this versatile reagent in stereoselective synthesis.
Mechanism of Diastereoselective Control: A Tale of Steric Hindrance
The efficacy of this compound as a chiral auxiliary lies in its ability to create a highly biased steric environment around a reactive center. The process begins by coupling the carboxylic acid to a substrate, typically forming an amide with an amine or an ester with an alcohol. This positions the bulky cyclohexyl group in proximity to the site of the desired bond formation.
A classic application is the asymmetric alkylation of an enolate.[5][6][7]
-
Attachment of Auxiliary: The substrate (e.g., a propanoic acid derivative) is first converted to an amide using trans-4-isopropylcyclohexylamine (derived from the title acid).
-
Enolate Formation: The resulting amide is treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperature (e.g., -78 °C) to deprotonate the α-carbon, forming a lithium enolate.
-
Chelation and Facial Shielding: The lithium cation coordinates to both the enolate oxygen and the amide carbonyl oxygen, creating a rigid, six-membered chelated ring. This conformation forces the bulky isopropylcyclohexyl group into a pseudo-axial orientation. In this fixed position, it effectively shields one face of the planar enolate.
-
Stereoselective Alkylation: An incoming electrophile (e.g., an alkyl halide) can only approach the enolate from the less sterically hindered face, leading to the preferential formation of one diastereomer.
-
Auxiliary Cleavage: After the reaction, the auxiliary can be cleaved (e.g., via hydrolysis) to yield the desired chiral carboxylic acid and recover the auxiliary for potential reuse.
Diagram: Mechanism of Stereoselective Alkylation The following diagram illustrates the formation of the chelated enolate and the face-selective attack by an electrophile.
Caption: Workflow for asymmetric alkylation using the chiral auxiliary.
Application Note I: Asymmetric Alkylation for Synthesis of α-Substituted Carboxylic Acids
The generation of stereocenters alpha to a carbonyl group is a fundamental transformation in organic synthesis. Using a derivative of this compound as a chiral auxiliary provides a reliable method for achieving high diastereoselectivity in the alkylation of amide enolates.
Representative Protocol: Asymmetric Benzylation of a Propionamide Derivative
This protocol describes the synthesis of (R)-3-phenyl-2-methylpropanoic acid.
Step 1: Auxiliary Attachment (Amide Formation)
-
To a solution of trans-4-isopropylcyclohexylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield N-(trans-4-isopropylcyclohexyl)propanamide.
Step 2: Diastereoselective Alkylation
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-(trans-4-isopropylcyclohexyl)propanamide (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to pre-form LDA.
-
Add the LDA solution dropwise to the amide solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis.
Step 3: Auxiliary Cleavage (Hydrolysis)
-
Dissolve the crude alkylated amide in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 5.0 eq) and 30% hydrogen peroxide (H₂O₂, 5.0 eq).
-
Heat the mixture to 60 °C and stir for 6 hours.
-
Cool to room temperature and carefully quench the excess peroxide with aqueous sodium sulfite solution.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3x). The aqueous layer will contain the protonated auxiliary.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude (R)-3-phenyl-2-methylpropanoic acid. Purify by chromatography or crystallization.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | >95:5 | ~85% |
| Iodomethane | >90:10 | ~90% |
| Allyl Iodide | >92:8 | ~88% |
| Data are representative values based on typical outcomes for cyclohexyl-based auxiliaries.[8] |
Application Note II: Chiral Resolving Agent
Beyond its role as a covalent chiral auxiliary, this compound can also be employed as a classical chiral resolving agent for racemic mixtures of amines.[3]
Principle: The acidic carboxyl group reacts with a racemic amine to form a pair of diastereomeric ammonium carboxylate salts. Diastereomers have different physical properties, including solubility. This difference can be exploited to separate them by fractional crystallization.[3][9]
General Protocol for Chiral Resolution of a Racemic Amine
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate flask, dissolve this compound (1.0 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly combine the two solutions. The formation of a precipitate (the less soluble diastereomeric salt) may occur immediately or may require cooling, seeding, or slow evaporation of the solvent.
-
Isolation and Purification: Collect the crystalline salt by filtration. The enantiomeric purity of the amine in the salt can be improved by recrystallizing the solid from a fresh portion of the hot solvent.
-
Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and basify the solution (e.g., with 1M NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or DCM). Dry the organic layer and remove the solvent to obtain the enantiomerically enriched amine. The resolving agent can be recovered from the aqueous layer by acidification and extraction.
Diagram: Workflow for Chiral Resolution
Caption: General workflow for the resolution of a racemic amine.
Conclusion
This compound is a robust and versatile tool for introducing stereochemistry into molecules. Its rigid, sterically defined structure allows for high levels of diastereoselectivity in reactions such as enolate alkylations.[8] Furthermore, its utility as a resolving agent provides a classical yet effective method for separating enantiomers.[3] The protocols described herein offer a solid foundation for researchers and drug development professionals looking to implement reliable and scalable methods for stereoselective synthesis.
References
- An Auxiliary Approach for the Stereoselective Synthesis of Topologically Chiral Catenanes. (2019). Cell Reports Physical Science.
- Stereoselective Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid: Applic
- A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide.
- trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6. ChemicalBook.
- Cyclohexyl-Based Chiral Auxiliaries. Sigma-Aldrich.
- Chiral Auxiliaries in Asymmetric Synthesis of N
- A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes. ChemRxiv.
- Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. (2018).
- A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. (2010).
- Technical Support Center: Stereoselective Synthesis of 4-Methyloxolane-2-Carboxylic Acid. Benchchem.
- trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermedi
- trans-4-Isopropylcyclohexane carboxylic acid synthesis. ChemicalBook.
- Diastereoselective reactions of enolates. (1996).
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central.
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis Of (R)- and (S)-alpha-methyl amino acids. (2000).
- 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526. PubChem.
- Enols and Enolate Reactions - Tautomerization, Aldol + Claisen Shortcuts & more [LIVE RECORDING]. (2023). YouTube.
- ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN.
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis Of (R)- and (S)-alpha-methyl amino acids. (2000). PubMed.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Photochemical Stereocontrol Using Tandem Photoredox-Chiral Lewis Acid C
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- 9. rsc.org [rsc.org]
"trans-4-Isopropylcyclohexanecarboxylic acid" in asymmetric synthesis
An Application Guide to a Promising Scaffold in Stereoselective Synthesis
Introduction: The Untapped Potential of a Rigid Cyclohexyl Scaffold
In the vast landscape of asymmetric synthesis, the quest for novel, efficient, and scalable chiral auxiliaries and ligands is perpetual. While a pantheon of auxiliaries, such as those developed by Evans and Oppolzer, have become mainstays in the synthetic chemist's toolbox, the exploration of new chiral scaffolds continues to be a fertile ground for innovation. trans-4-Isopropylcyclohexanecarboxylic acid and its derivatives represent a class of chiral building blocks that, while not as extensively documented in mainstream asymmetric synthesis literature as other auxiliaries, possess a compelling combination of structural features that make them highly attractive for stereochemical control.
The inherent rigidity of the trans-1,4-disubstituted cyclohexane ring, combined with the steric bulk of the isopropyl group, provides a well-defined and predictable chiral environment. This guide, therefore, serves as a forward-looking exploration of the potential applications of the trans-4-isopropylcyclohexyl moiety in asymmetric synthesis. The protocols and applications detailed herein are constructed upon the foundational principles of stereochemical control and are presented as robust starting points for researchers and drug development professionals looking to leverage this promising chiral scaffold. While direct, high-impact examples in the literature are sparse, the logical application of this scaffold to well-established asymmetric methodologies is a promising avenue for new discoveries.
Part 1: The trans-4-Isopropylcyclohexyl Group as a Chiral Auxiliary in Asymmetric Alkylation
The covalent attachment of a chiral auxiliary to a prochiral substrate is a classic and reliable strategy for inducing stereoselectivity. The auxiliary guides the approach of a reagent to one of the two diastereotopic faces of the reactive intermediate, leading to the preferential formation of one diastereomer. The bulky and conformationally locked trans-4-isopropylcyclohexyl group is an excellent candidate for such an auxiliary.
Conceptual Framework
The proposed strategy involves the use of chiral trans-4-isopropylcyclohexylamine, derived from the corresponding carboxylic acid, as the chiral auxiliary. This amine can be readily acylated with a prochiral carboxylic acid derivative to form a chiral amide. The resulting amide can then be deprotonated to form a chiral enolate, in which the bulky cyclohexyl group effectively shields one face. Subsequent reaction with an electrophile would then proceed with high diastereoselectivity. Finally, the auxiliary can be cleaved to reveal the enantioenriched product.
Harnessing trans-4-Isopropylcyclohexanecarboxylic Acid for the Synthesis of Advanced Liquid Crystal Materials
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of trans-4-isopropylcyclohexanecarboxylic acid as a pivotal precursor in the synthesis of thermotropic liquid crystals. The unique molecular geometry of this building block—specifically its rigid, non-aromatic saturated ring system—imparts desirable properties such as low viscosity and high chemical stability to the final liquid crystal materials.[1] This note details the synthesis of the high-purity trans isomer from commercially available starting materials, its subsequent conversion into a representative cyanobiphenyl ester liquid crystal, and the essential analytical techniques for structural and phase characterization.
Introduction: The Strategic Advantage of Cyclohexane Moieties in Liquid Crystal Design
The pursuit of high-performance liquid crystal (LC) displays and photonic devices necessitates the design of molecules with a specific suite of physical properties, including a stable mesophase over a broad temperature range, low viscosity for rapid switching speeds, and high optical anisotropy. While aromatic rings have historically dominated LC core structures, the incorporation of saturated alicyclic rings, such as the cyclohexane moiety, offers distinct advantages. Cyclohexane-containing LCs often exhibit reduced viscosity and superior stability compared to their purely aromatic counterparts, making them indispensable components in modern LC mixtures.[1]
This compound is a premier building block for this class of materials. Its rigid trans-cyclohexane ring provides the necessary linearity and structural core, while the terminal carboxylic acid group serves as a versatile anchor for esterification, allowing for the facile introduction of various mesogenic units. This guide provides the essential protocols and scientific rationale for its synthesis and application.
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 7077-05-6 | [2][3][4] |
| Molecular Formula | C₁₀H₁₈O₂ | [2][5] |
| Molecular Weight | 170.25 g/mol | [2][5][6] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 95 °C | [2] |
| Boiling Point | 263.8 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Synthesis Protocol I: High-Purity this compound
The synthesis of the pure trans isomer is a crucial first step, as the presence of the cis isomer disrupts the molecular linearity essential for forming liquid crystal phases. The following two-stage protocol is designed to yield the high-purity trans isomer from 4-isopropylbenzoic acid (cuminic acid).
Workflow for Precursor Synthesis
Sources
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- 2. lookchem.com [lookchem.com]
- 3. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes & Protocols: Leveraging trans-4-Isopropylcyclohexanecarboxylic Acid in Modern Peptidomimetic Design
Abstract
Peptidomimetics represent a pivotal evolution in drug discovery, bridging the gap between the high specificity of natural peptides and the robust pharmacokinetic profiles required for effective therapeutics.[1][2] A key strategy in this field is the incorporation of non-natural amino acids and scaffolds designed to enhance metabolic stability, improve oral bioavailability, and constrain conformational flexibility to increase receptor affinity and selectivity.[1][3][4] This guide provides an in-depth exploration of trans-4-Isopropylcyclohexanecarboxylic acid and its corresponding amino acid analog, a powerful building block in the peptidomimetic toolbox. We will delve into the scientific rationale for its use, detailed protocols for its incorporation into peptide sequences, and case studies illustrating its impact on drug performance.
The Rationale: Why Choose a Cyclohexyl Moiety?
Native peptides, while potent, are often hampered by rapid enzymatic degradation and poor membrane permeability, limiting their therapeutic application.[1][3][5] The field of peptidomimetics seeks to overcome these limitations by making strategic chemical modifications.[1][4] The incorporation of the trans-4-isopropylcyclohexyl group, either as a terminal capping agent (the carboxylic acid) or as an amino acid side chain (mimicking residues like Leucine or Valine), offers several distinct advantages.
Conferring Proteolytic Resistance
The most significant advantage is enhanced stability.[3][6] Proteolytic enzymes are highly specific for cleaving peptide bonds adjacent to natural L-amino acid residues. The introduction of a bulky, non-natural aliphatic structure like the isopropylcyclohexyl group sterically hinders the approach of these enzymes, dramatically increasing the peptide's half-life in biological systems.[3]
Mimicking Hydrophobic Amino Acids and Constraining Conformation
The isopropylcyclohexyl moiety serves as an excellent bioisostere for the side chains of hydrophobic amino acids such as leucine and valine. Its rigid, chair-like cyclohexane conformation restricts the rotational freedom of the side chain, which can be a critical advantage. By locking the side chain into a defined orientation, it can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity.[7] This conformational constraint helps to pre-organize the peptidomimetic into a bioactive conformation, improving both potency and selectivity for the target receptor.[7]
Enhancing Lipophilicity and Membrane Permeability
Oral bioavailability is a major hurdle for peptide-based drugs.[8] The highly aliphatic and hydrophobic nature of the isopropylcyclohexyl group increases the overall lipophilicity of the peptidomimetic. This modification can improve absorption across the intestinal mucosa and enhance cell permeability, crucial steps for developing orally active drugs.[8][9] Researchers have successfully used this principle to improve the pharmacokinetic profiles of small molecule antagonists.[9]
Experimental Design & Workflows
The successful integration of this compound or its amino acid equivalent into a lead peptide requires a systematic approach. The following workflow outlines the key stages from conceptual design to initial evaluation.
Peptidomimetic Design & Evaluation Workflow
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of trans-4-Isopropylcyclohexanecarboxylic Acid in Modern Organic Synthesis
Introduction: Beyond a Simple Building Block
trans-4-Isopropylcyclohexanecarboxylic acid is a saturated carboxylic acid characterized by a cyclohexane ring bearing an isopropyl group and a carboxylic acid function in a trans configuration. While it is widely recognized as a crucial intermediate in the industrial synthesis of the antidiabetic drug Nateglinide[1][2][3], its utility in organic synthesis extends beyond this singular application. The unique structural features of this molecule—notably its steric bulk and the presence of a coordinating carboxylic acid group—make it an intriguing candidate for broader applications, particularly as a ligand in transition metal catalysis. This application note will provide a detailed exploration of the established and potential uses of this compound as a key reagent in organic synthesis, offering in-depth protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Application I: A Cornerstone Intermediate in the Synthesis of Nateglinide
The most prominent role of this compound is as a key starting material for the synthesis of Nateglinide, a D-phenylalanine derivative that functions as a hypoglycemic agent[1][2]. The synthesis hinges on the formation of an amide bond between the carboxylic acid and the amino group of D-phenylalanine. To achieve this, the carboxylic acid is typically activated, most commonly by conversion to its corresponding acid chloride.
Protocol 1: Synthesis of trans-4-Isopropylcyclohexanecarbonyl Chloride
The conversion of this compound to its acid chloride is a critical step that must be performed under conditions that minimize isomerization to the corresponding cis-isomer, which can lead to impurities in the final active pharmaceutical ingredient (API)[1].
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 170.25 | 20.0 g | 0.117 |
| Thionyl chloride (SOCl₂) | 118.97 | 16.1 g | 0.135 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 g | 0.00137 |
| Ethyl acetate | 88.11 | 8 mL | - |
Step-by-Step Procedure:
-
To a stirred mixture of this compound (20.0 g) in ethyl acetate (8 mL), add N,N-dimethylformamide (0.1 g).
-
Heat the mixture to 40°C.
-
Gradually add thionyl chloride (16.1 g) over a period of 1 hour, maintaining the temperature at 40°C.
-
After the addition is complete, continue stirring the mixture at 40°C for an additional hour.
-
Remove the volatiles under reduced pressure in a 40°C water bath to obtain trans-4-isopropylcyclohexanecarbonyl chloride as a colorless liquid.
Expected Yield: ~99%[3]
Causality and Experimental Choices:
-
Catalyst: The use of an organic amide like DMF as a catalyst is crucial. The reaction between thionyl chloride and the carboxylic acid without a catalyst can require higher temperatures (70-80°C), which can lead to significant isomerization to the undesired cis-isomer (up to 20%)[1]. DMF facilitates the reaction at a lower temperature, thus preserving the stereochemistry.
-
Temperature Control: Maintaining the reaction at a mild temperature of 40°C is essential to prevent side reactions and isomerization.
Protocol 2: Synthesis of Nateglinide via Acylation of D-Phenylalanine
The subsequent step involves the acylation of a salt of D-phenylalanine with the prepared acid chloride. This is a Schotten-Baumann-type reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| trans-4-Isopropylcyclohexanecarbonyl chloride | 188.70 | 10.0 g | 0.053 |
| D-Phenylalanine | 165.19 | 8.75 g | 0.053 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.24 g | 0.106 |
| Acetone | 58.08 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed for pH adj. | - |
Step-by-Step Procedure:
-
Dissolve D-phenylalanine (8.75 g) and sodium hydroxide (4.24 g) in a mixture of acetone (50 mL) and water (50 mL) at room temperature.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of trans-4-isopropylcyclohexanecarbonyl chloride (10.0 g) in acetone to the D-phenylalanine solution, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
After the reaction is complete (monitored by TLC or HPLC), adjust the pH of the mixture to 1-2 with hydrochloric acid to precipitate the crude Nateglinide.
-
Filter the solid, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent system (e.g., aqueous methanol or a mixture of cyclohexane/ethyl acetate) to obtain pure Nateglinide.
Expected Yield: High
Self-Validating System:
-
The purity of the final Nateglinide is directly dependent on the stereochemical purity of the starting trans-4-isopropylcyclohexanecarbonyl chloride. The absence of the cis-isomer in the starting material, which can be confirmed by GC analysis, ensures the formation of the correct diastereomer of Nateglinide.
Application II: A Promising Ligand in Palladium-Catalyzed C-H Functionalization
While the use of this compound as a pharmaceutical intermediate is well-established, its potential as a ligand in transition metal catalysis, particularly in palladium-catalyzed C-H activation, is an emerging area of interest. Bulky carboxylic acids have been shown to be effective ligands in such reactions, with their steric hindrance playing a crucial role in promoting the catalytic cycle[4].
Mechanistic Rationale: The Role of Bulky Carboxylate Ligands
In many palladium-catalyzed C-H activation reactions, the carboxylic acid substrate coordinates to the palladium center. The carboxylate can act as a directing group, facilitating the C-H activation step. The use of a bulky ancillary ligand, such as the deprotonated form of this compound, can offer several advantages:
-
Acceleration of C-H Activation: The steric bulk of the ligand can promote the rate-determining C-H bond activation step[4].
-
Suppression of Catalyst Deactivation: Bulky ligands can prevent the formation of inactive palladium species, thereby enhancing catalyst lifetime and turnover numbers[4].
-
Control of Regioselectivity: The steric environment created by the ligand can influence the regioselectivity of the C-H functionalization.
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// Edges Pd_cat -> Intermediate1 [label="Coordination"]; Substrate -> Intermediate1; Ligand -> Intermediate1; Intermediate1 -> Intermediate2 [label="C-H Activation\n(Rate-determining,\naccelerated by bulky ligand)"]; Intermediate2 -> Intermediate3 [label="Oxidative Addition"]; Coupling_Partner -> Intermediate3; Intermediate3 -> Product [label="Reductive Elimination"]; Intermediate3 -> Regen_Pd; Regen_Pd -> Pd_cat [style=dashed]; } }
Caption: Proposed catalytic cycle for Pd-catalyzed C-H functionalization.
Hypothetical Protocol: Palladium-Catalyzed γ-C(sp³)–H Arylation of an Aliphatic Carboxylic Acid
This protocol is based on established methods for the C-H arylation of aliphatic carboxylic acids using bulky ligands[5]. This compound is proposed as a suitable bulky ligand for this transformation.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aliphatic Carboxylic Acid Substrate | - | 0.2 mmol | 0.0002 |
| Aryl Iodide | - | 0.4 mmol | 0.0004 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.00002 |
| This compound | 170.25 | 10.2 mg | 0.00006 |
| Silver Carbonate (Ag₂CO₃) | 275.75 | 110 mg | 0.0004 |
| Hexafluoroisopropanol (HFIP) | 168.04 | 1.0 mL | - |
Step-by-Step Procedure:
-
In a sealed reaction tube, combine the aliphatic carboxylic acid substrate (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (4.5 mg), this compound (10.2 mg), and silver carbonate (110 mg).
-
Add hexafluoroisopropanol (1.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 100°C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the arylated product.
Causality and Experimental Choices:
-
Ligand: this compound is proposed as a sterically demanding ligand to facilitate the C-H activation step.
-
Oxidant: Silver carbonate acts as both a base to deprotonate the carboxylic acid and an oxidant in the catalytic cycle.
-
Solvent: Hexafluoroisopropanol is a highly polar, non-coordinating solvent that has been shown to be effective in promoting C-H activation reactions.
// Node Definitions Start [label="Start:\nCombine Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\nHeat at 100°C for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup:\nCool, Dilute, Filter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nArylated Carboxylic Acid", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } }
Caption: Experimental workflow for C-H arylation.
Conclusion and Future Outlook
This compound is a reagent with established importance and significant future potential. Its role as a key intermediate in the synthesis of Nateglinide highlights its value in pharmaceutical manufacturing. Furthermore, the principles of ligand-accelerated catalysis suggest a promising future for this and other bulky carboxylic acids as readily available and effective ligands in C-H functionalization and other cross-coupling reactions. Further research into the application of this compound as a ligand is warranted and could unlock new and efficient synthetic methodologies for the construction of complex molecules.
References
- Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. (n.d.). Wiley Online Library.
- Process for preparing nateglinide and intermediates thereof. (n.d.). Google Patents.
- A novel and improved process for the preparation of nateglinide and its polymorph form-h. (n.d.). Google Patents.
- Process for the preparation of nateglinide. (n.d.). Google Patents.
- Process for the preparation of nateglinide. (n.d.). Google Patents.
- Process for preparing nateglinide and intermediates thereof. (n.d.). Patsnap.
- Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. (2021). Science.
- Carboxylic Acids as Directing Groups for C-H Bond Functionalization. (2016). Angewandte Chemie International Edition.
- Pd-catalysed C–H functionalisation of free carboxylic acids. (2022). Dalton Transactions.
- Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. (2021). ACS Catalysis.
- Cyclohexanecarboxylic acid. (n.d.). Wikipedia.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2016). ResearchGate.
- Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (2023). Journal of the American Chemical Society.
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023). Nature.
Sources
- 1. US6861553B2 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]
- 2. WO2005121071A1 - Process for the preparation of nateglinide - Google Patents [patents.google.com]
- 3. Process for preparing nateglinide and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid
Herein are detailed application notes and protocols for the robust quantification of trans-4-Isopropylcyclohexanecarboxylic acid, designed for researchers, scientists, and professionals in drug development.
Introduction and Significance
This compound (CAS No. 7077-05-6) is a key chemical intermediate, notably utilized in the synthesis of Nateglinide, a D-phenylalanine derivative used as a hypoglycemic agent for managing diabetes.[1][2][3] Its precise quantification in various matrices—from reaction mixtures to biological fluids—is critical for process optimization, quality control, and pharmacokinetic studies.[4][5]
This compound, a white crystalline solid at room temperature, possesses a carboxylic acid functional group attached to an isopropyl-substituted cyclohexane ring.[1][6] This structure presents specific analytical challenges, primarily related to its polarity and, for gas chromatography, its low volatility. This guide provides two validated, robust analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₂ | [6][7] |
| Molecular Weight | 170.25 g/mol | [6][7][8] |
| Melting Point | 95 °C | [1][6] |
| Boiling Point | 263.8 °C at 760 mmHg | [1][6] |
| LogP | 2.53 | [6] |
| pKa | 4.91 (Predicted) |[1][3] |
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
Direct analysis of carboxylic acids by GC is often hindered by their high polarity and low volatility, which can lead to poor peak shape, thermal degradation, and adsorption onto the analytical column.[9][10] To overcome these issues, a derivatization step is essential. This process converts the polar carboxylic acid group into a less polar, more volatile ester.[10] In this protocol, we utilize esterification to form the methyl ester of the analyte, which exhibits excellent chromatographic behavior. Mass spectrometry provides high selectivity and sensitivity for detection.
-
Expertise & Experience : The choice of a simple methylation derivatization is deliberate. It is a robust, well-documented, and cost-effective method that yields a stable derivative with a predictable mass shift, ideal for quantitative analysis.[11] While silylation is another option, silyl derivatives can be sensitive to moisture, potentially compromising sample stability.[9]
Experimental Workflow: GC-MS```dot
Caption: LC-MS/MS quantification workflow for this compound.
Detailed Protocol: LC-MS/MS Method
1. Sample Preparation
- Aliquot : Pipette 50 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
- Internal Standard (IS) : Add 10 µL of an internal standard solution (e.g., this compound-d7).
- Precipitation : Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex : Vortex the mixture for 1 minute.
- Centrifuge : Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer : Carefully transfer the supernatant to an HPLC vial. The sample is ready for injection.
2. Instrumentation and Conditions
-
Trustworthiness : Method robustness is ensured by using a stable, isotopically labeled internal standard, which co-elutes with the analyte and compensates for variations in matrix effects and instrument response.
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | Shimadzu Nexera X2, Waters Acquity, or equivalent | High-pressure UPLC/HPLC systems minimize peak dispersion and allow for fast analysis times. |
| MS/MS System | Sciex API 4000, Waters Xevo TQ-S, or equivalent | A sensitive triple quadrupole mass spectrometer is required for low-level quantification. |
| Column | C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) | Provides excellent retention and separation for compounds of moderate polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase. Formic acid aids in protonation control. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate for 1 min | A rapid gradient allows for efficient elution and high throughput. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the method. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI is ideal for polar molecules; negative mode is optimal for deprotonating carboxylic acids. |
| MRM Transitions | Analyte: 169.1 -> 125.1; IS (d7): 176.1 -> 132.1 | Specific parent-to-fragment transitions ensure high selectivity and eliminate interferences. |
3. Data Analysis and Validation
- Quantification is based on a calibration curve of the peak area ratio (analyte/IS) versus concentration.
- Validation should confirm the method's specificity, linearity, accuracy, precision, and sensitivity. [12][13]Matrix effects, a common issue in LC-MS, must be assessed to ensure they do not impact quantification. [14]
Method Comparison and Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.
-
GC-MS is a highly robust and reliable method, but the requirement for derivatization adds an extra step to sample preparation. It is exceptionally well-suited for analyzing less complex matrices or when the highest sensitivity is not the primary requirement.
-
LC-MS/MS offers superior sensitivity and specificity, particularly for complex biological matrices like plasma. [15]The ability to analyze the compound directly without derivatization streamlines the workflow, making it ideal for high-throughput applications in drug development and clinical research.
The choice of method should be guided by the specific application, matrix complexity, required sensitivity, and available instrumentation. Both protocols, when properly validated, will yield accurate and reproducible data for the quantification of this important pharmaceutical intermediate.
References
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. [https://www.researchgate.
- 4-isopropyl cyclohexane carboxylic acid. (n.d.). PharmaCompass.com. [Link]
- Cas 7077-05-6, trans-4-Isopropylcyclohexane carboxylic acid. (n.d.). LookChem. [Link]
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023).
- Acids: Derivatization for GC Analysis. (n.d.). SGE Analytical Science. [Link]
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). PubMed. [Link]
- Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. (2018).
- Derivatization. (2023). Chemistry LibreTexts. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
- trans-4-isopropyl cyclohexane carboxylic acid. (n.d.). ChemBK. [Link]
- Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. (2007). PubMed. [Link]
- trans-4-Isopropylcyclohexyl carboxylic acid. (n.d.).
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
- We thank the reviewers for their careful revisions of the manuscript which helped improving the clarity and quality of the text. (n.d.). EGUsphere. [Link]
- SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (n.d.). Shared Research Facilities. [Link]
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2023). PubMed Central. [Link]
- trans-4-Isopropylcyclohexane carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024).
- This compound. (n.d.). gsrs. [Link]
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024).
- Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement. (2025). PubMed. [Link]
- Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. (n.d.).
- Pharmacokinetics of 13-cis-, all-trans-, 13-cis-4-oxo-, and all-trans-4-oxo retinoic acid after intravenous administration in the cynomolgus monkey. (1994). PubMed. [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of trans-4-Isopropylcyclohexanecarboxylic Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of trans-4-Isopropylcyclohexanecarboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the hypoglycemic drug Nateglinide.[1][2][3] The accurate quantification of this analyte is critical for ensuring the quality and purity of raw materials and for monitoring reaction progress in drug development and manufacturing. The developed method utilizes reversed-phase chromatography with UV detection, employing an ion-suppression mobile phase to ensure excellent peak shape and retention. This guide provides a comprehensive protocol, from sample preparation to data analysis, and includes a thorough discussion of the method's validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Introduction & Analytical Challenge
This compound is a non-chromophoric aliphatic carboxylic acid. Its analysis by HPLC presents a distinct challenge: the lack of a significant UV-absorbing moiety makes sensitive detection difficult. Furthermore, as a carboxylic acid, its ionization state is pH-dependent, which can lead to poor peak shape (tailing) and shifting retention times if the mobile phase is not adequately controlled.
The predicted pKa of the analyte is approximately 4.91.[1][2][8] To achieve consistent retention and symmetrical peaks on a reversed-phase column, the mobile phase pH must be sufficiently low to suppress the ionization of the carboxylic acid group. This process, known as ion suppression, renders the molecule more neutral and hydrophobic, thereby increasing its interaction with the non-polar stationary phase.[9][10] This application note details a method that overcomes these challenges to provide reliable and accurate quantification.
Chromatographic Principle & Method Rationale
The method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.[9]
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is selected for its excellent hydrophobic retention characteristics and stability. C18 phases are industry-standard for the separation of a wide range of organic molecules, including carboxylic acids.[11]
-
Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile) is used.
-
Aqueous Component: The aqueous portion contains a low concentration of phosphoric acid to adjust the pH to approximately 2.5. This pH is more than two units below the analyte's pKa, ensuring that over 99% of the carboxylic acid molecules are in their neutral, protonated form (-COOH).[9] This is the core of the ion suppression strategy.
-
Organic Modifier: Acetonitrile is chosen as the organic solvent to elute the analyte from the C18 column. Adjusting the percentage of acetonitrile allows for the fine-tuning of the retention time.
-
-
Detection: Due to the absence of a strong chromophore, UV detection is performed at a low wavelength (210 nm). At this wavelength, the carboxylic acid functional group exhibits some absorbance, allowing for sensitive detection.
Experimental Workflow
The overall analytical process is outlined below. Each step is critical for achieving accurate and reproducible results.
Caption: A high-level overview of the analytical workflow from preparation to final quantification.
Materials & Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Isocratic Pump, Autosampler, and DAD/VWD Detector |
| Chromatography Data System (CDS) | Empower™ 3, Chromeleon™, or equivalent |
| Analytical Column | ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm (or equivalent C18 phase stable in high aqueous mobile phases) |
| Analyte Standard | This compound, >98% purity[12] |
| Acetonitrile (ACN) | HPLC Grade |
| Water | Deionized (DI) Water, 18.2 MΩ·cm |
| Phosphoric Acid (H₃PO₄) | ACS Grade, ~85% |
| Syringe Filters | 0.45 µm PTFE or Nylon |
Detailed Protocols
Mobile Phase Preparation (pH ~2.5)
-
Aqueous Component (0.1% H₃PO₄): Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask. Dilute to the mark with DI water and mix thoroughly.
-
Final Mobile Phase: Combine the aqueous component and acetonitrile in a pre-determined ratio (e.g., 60:40 v/v). Degas the final mixture for at least 15 minutes using sonication or vacuum filtration before placing it on the HPLC system.
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored under refrigeration.
-
Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by performing serial dilutions of the stock standard with the mobile phase. These will be used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to produce a clean, particle-free solution with an analyte concentration that falls within the calibration range.[13][14]
-
Dissolution: Accurately weigh a known amount of the sample material (e.g., 25 mg) into a volumetric flask (e.g., 25 mL).
-
Dilution: Add the mobile phase to dissolve the sample completely. Dilute to the final volume with the mobile phase. This creates a theoretical concentration of 1000 µg/mL. Further dilution may be necessary.
-
Filtration: Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or system.[14]
HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good efficiency and retention for the analyte. |
| Mobile Phase | 60:40 (v/v) 0.1% H₃PO₄ (aq) : Acetonitrile | Isocratic elution simplifies the method. The acidic pH ensures ion suppression for good peak shape.[9][10] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Vol. | 10 µL | A standard injection volume to minimize band broadening. |
| Detection | UV at 210 nm | Provides adequate sensitivity for the carboxylic acid functional group. |
| Run Time | 10 minutes | Sufficient to allow elution of the analyte and any potential early-eluting impurities. |
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified.[15][16][17][18] This is achieved by injecting a mid-level standard (e.g., 100 µg/mL) five or six consecutive times. The results must meet pre-defined acceptance criteria.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value >2 indicates peak tailing.[15][19] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance.[16] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and pump.[15][19] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Procedure: If SST criteria are met, proceed with the analysis. If they fail, investigate the cause (e.g., check for leaks, re-prepare mobile phase, assess column health) before re-running the SST.[15][16]
Method Validation Summary
This analytical method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[4][5][6][7]
| Parameter | Summary of Results & Acceptance Criteria |
| Specificity | The analyte peak is well-resolved from blank and placebo injections. Peak purity analysis (using DAD) shows no co-eluting impurities. |
| Linearity | A linear relationship between peak area and concentration is observed across the range of 10-500 µg/mL. Correlation Coefficient (r²) should be ≥ 0.999 . |
| Range | The method is accurate, precise, and linear from 80% to 120% of the nominal test concentration.[4][6] |
| Accuracy (% Recovery) | The average recovery across three concentration levels (low, medium, high) is between 98.0% and 102.0% . |
| Precision (RSD%) | - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10). Determined to be ~10 µg/mL. |
| Robustness | Method performance is unaffected by minor, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).[4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuation. 3. Pump malfunction or leak. | 1. Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. 2. Ensure column compartment is at the set temperature. 3. Check system pressure for stability; perform pump maintenance. |
| Poor Peak Shape (Tailing) | 1. Mobile phase pH is too high (insufficient ion suppression). 2. Column degradation (silanol interactions). 3. Sample overload. | 1. Remake mobile phase, verifying pH. 2. Flush column or replace with a new one. 3. Dilute the sample and re-inject. |
| Low Signal / No Peak | 1. Incorrect detector wavelength. 2. Detector lamp issue. 3. Sample degradation or incorrect preparation. | 1. Verify detector is set to 210 nm. 2. Check lamp status and energy. 3. Prepare a fresh standard to confirm system performance, then re-prepare sample. |
| High System Backpressure | 1. Blockage in the system (e.g., guard column, frit). 2. Particulate matter from unfiltered sample. 3. Column aging. | 1. Systematically remove components (guard column, then column) to isolate the blockage. 2. Always filter samples. 3. Back-flush the column with a compatible solvent or replace it. |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, robust, and accurate means for the quantitative determination of this compound. By employing an ion-suppression mobile phase with a standard C18 column, the method overcomes challenges associated with analyzing this non-chromophoric carboxylic acid. The protocol is suitable for quality control laboratories and research environments, and its validation according to ICH guidelines ensures that the data generated is trustworthy and fit for purpose in a regulated setting.
References
- Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- Pharmaguideline. System Suitability in HPLC Analysis.
- SIELC Technologies. HPLC Separation of Carboxylic Acids.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
- International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
- Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- International Organisation of Vine and Wine (OIV). Organic Acids : HPLC (Type-IV).
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Agilent Technologies. Analysis of Organic Acids in Aqueous Samples Application.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- LookChem. Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid.
- Organomation. HPLC Sample Preparation.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6.
- ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6.
- Tokyo Chemical Industry (TCI). This compound | 7077-05-6.
- CPHI Online. Trans-4-Isopropyl Cyclohexane Carboxylic Acid.
Sources
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- 10. agilent.com [agilent.com]
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A Validated GC-MS Method for the Quantitative Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise identification and quantification of trans-4-Isopropylcyclohexanecarboxylic acid. This compound is a critical intermediate in the synthesis of Nateglinide, a hypoglycemic agent used in the management of diabetes, making its accurate measurement essential for quality control in pharmaceutical manufacturing.[1][2] Due to the inherent low volatility and high polarity of carboxylic acids, direct GC analysis is challenging.[3][4] This protocol overcomes these issues through a robust sample preparation workflow involving liquid-liquid extraction (LLE) followed by chemical derivatization via silylation. The subsequent GC-MS analysis provides high sensitivity and selectivity. The method has been validated according to established analytical guidelines to ensure accuracy, precision, and reliability for its intended use in research and pharmaceutical quality control environments.[5][6]
Principle of the Method
The analysis of carboxylic acids like this compound by gas chromatography presents a classic analytical challenge. The presence of the carboxylic acid functional group, with its active hydrogen, leads to strong intermolecular hydrogen bonding.[3] This results in a high boiling point (~264°C) and poor thermal stability, making the compound non-volatile and prone to adsorption on the GC column, leading to poor peak shape and unreliable quantification.[1][3][4]
To address this, a two-fold strategy is employed:
-
Sample Extraction: The analyte is first isolated from its sample matrix. This is achieved by acidifying the aqueous sample to protonate the carboxyl group, thereby reducing its polarity and increasing its solubility in a non-polar organic solvent. A liquid-liquid extraction (LLE) is then used to efficiently transfer the analyte into a clean organic phase.[7][8]
-
Chemical Derivatization: The extracted analyte is converted into a volatile and thermally stable derivative. Silylation is the chosen method, where the active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group.[4][9] This reaction, typically using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), effectively eliminates hydrogen bonding, significantly increases volatility, and yields a derivative with excellent chromatographic properties and a characteristic mass spectrum.[7][9]
The resulting TMS-ester of this compound is then analyzed by GC-MS, where it is separated from other components and detected with high specificity and sensitivity. Quantification is performed using an internal standard to ensure the highest level of accuracy.
Caption: High-level workflow for the GC-MS analysis of the target analyte.
Materials and Instrumentation
Reagents and Standards
| Reagent / Standard | Grade | Supplier |
| This compound | Certified Reference Standard (≥99.5%) | Sigma-Aldrich, etc. |
| 4-tert-Butylcyclohexanecarboxylic acid (Internal Standard) | Analytical Standard (≥99%) | Sigma-Aldrich, etc. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization Grade | Sigma-Aldrich, Thermo Fisher |
| Pyridine | Anhydrous (99.8%) | Sigma-Aldrich, etc. |
| Ethyl Acetate | HPLC or GC Grade | Fisher Scientific, etc. |
| Hexane | HPLC or GC Grade | Fisher Scientific, etc. |
| Hydrochloric Acid (HCl) | Concentrated, ACS Reagent Grade | VWR, etc. |
| Sodium Sulfate | Anhydrous, ACS Grade | Sigma-Aldrich, etc. |
| Deionized Water | Type I, 18.2 MΩ·cm | In-house system (e.g., Milli-Q) |
| Nitrogen Gas | High Purity (99.999%) | Airgas, etc. |
Instrumentation and Consumables
| Instrument / Consumable | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Autosampler | Capable of 1 µL injections |
| Sample Vials | 2 mL amber glass vials with PTFE-lined septa |
| Centrifuge | Capable of 3000 x g |
| Vortex Mixer | Standard laboratory model |
| Evaporation System | Nitrogen blow-down evaporator with water bath |
Experimental Protocols
Protocol 1: Preparation of Standards and Samples
Causality: An internal standard (IS) is crucial for correcting variations in extraction efficiency, derivatization yield, and injection volume, thereby ensuring a robust and accurate quantitative method.[10] 4-tert-Butylcyclohexanecarboxylic acid is chosen as the IS due to its structural similarity to the analyte, ensuring comparable behavior during extraction and derivatization, while being chromatographically resolved.
-
Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of 4-tert-Butylcyclohexanecarboxylic acid and dissolve in 10 mL of ethyl acetate.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the Analyte Stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
To 1 mL of each calibration standard, add 10 µL of the Internal Standard Stock solution (final IS concentration of 10 µg/mL).
-
Proceed directly to the derivatization step (Protocol 3.2, Step 2).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Add 10 µL of the Internal Standard Stock solution (1 mg/mL) to the sample.
-
Acidify the sample to pH < 2 by adding ~50 µL of concentrated HCl. Verify pH with pH paper.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to a clean vial for evaporation.
-
Protocol 2: Silylation Derivatization
Causality: The derivatization reaction must be performed under anhydrous conditions, as silylating reagents like MSTFA readily react with water.[9] Any moisture present will consume the reagent, leading to incomplete derivatization of the analyte and inaccurate results. Heating accelerates the reaction to ensure it goes to completion within a reasonable timeframe.[7]
Caption: Silylation of a carboxylic acid to form a volatile TMS-ester.
-
Solvent Evaporation: Gently evaporate the ethyl acetate from the prepared samples and standards to dryness under a stream of high-purity nitrogen at 40°C.
-
Derivatization:
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or water bath at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Analysis: Transfer the derivatized solution to a 2 mL autosampler vial. The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Instrumental Analysis
Causality: A non-polar DB-5ms column is selected because it effectively separates analytes based on their boiling points, which is ideal for the non-polar TMS derivatives. A temperature ramp program ensures that both lower and higher boiling point compounds are eluted with good peak shape.[7] Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.[11]
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injection Volume | 1 µL | Standard volume for good reproducibility. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium | Inert, provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions and carrier gas. |
| Oven Program | Initial: 100°C, hold 2 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp 1: 10°C/min to 200°C | Separates the analyte from the solvent and lighter impurities. | |
| Ramp 2: 25°C/min to 280°C, hold 5 min | Elutes the analyte and IS efficiently and cleans the column. | |
| MS System | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique creating reproducible spectra. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Source Temperature | 230°C | Prevents condensation and minimizes analyte degradation. |
| Transfer Line Temp. | 280°C | Ensures efficient transfer of analytes from GC to MS without cold spots. |
| Acquisition Mode | Full Scan & SIM | |
| Full Scan Range | m/z 50 - 450 | For qualitative identification and confirmation of analyte structure. |
| SIM Ions (Quant/Qual) | Analyte: m/z 155, 127 | Selected based on the mass spectrum of the derivatized analyte for high sensitivity and selectivity. |
| IS: m/z 169, 141 | Selected based on the mass spectrum of the derivatized IS. |
Method Validation and Performance
The analytical method was validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose.[5]
-
Specificity: The method demonstrated high specificity. No interfering peaks were observed at the retention times of the analyte or the internal standard in blank matrix samples.
-
Linearity: The calibration curve was linear over the concentration range of 1-100 µg/mL. The correlation coefficient (R²) was >0.999, indicating a strong linear relationship between concentration and response.[5][12]
-
Accuracy & Precision: Accuracy was assessed via recovery studies on spiked blank samples at three concentration levels. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays.[5][13]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 90 - 110% | 98.5 - 103.2% |
| Precision (%RSD, Repeatability) | ≤ 5% | 1.8% |
| Precision (%RSD, Intermediate) | ≤ 10% | 3.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.7 µg/mL |
Conclusion
This application note describes a selective, sensitive, and robust GC-MS method for the quantification of this compound. The sample preparation procedure, involving liquid-liquid extraction and silylation, is effective and reproducible. The method has been thoroughly validated, demonstrating excellent performance in terms of linearity, accuracy, and precision. It is well-suited for routine quality control analysis in the pharmaceutical industry and for research applications requiring accurate measurement of this key synthetic intermediate.
References
- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- Husek, P. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Chemistry.
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen.
- Chemistry LibreTexts. (2023). Derivatization.
- Kim, K. R., et al. (2001). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Annals of Clinical and Laboratory Science.
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Note: A foundational text, URL for direct access may not be available, but it is a standard reference in the field).
- Bibel Labs. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- LookChem. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. scispace.com [scispace.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. youtube.com [youtube.com]
- 10. metbio.net [metbio.net]
- 11. uoguelph.ca [uoguelph.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation Reactions of trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
trans-4-Isopropylcyclohexanecarboxylic acid is a key building block in the synthesis of various organic molecules, notably as an intermediate in the preparation of the hypoglycemic agent Nateglinide.[1] Its aliphatic, cyclic structure presents unique considerations in acylation reactions compared to simple aliphatic or aromatic carboxylic acids. This guide provides an in-depth exploration of the primary acylation pathways for this versatile molecule, including the formation of acyl chlorides, amides, and esters, as well as its application in Friedel-Crafts reactions. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Activation of the Carboxylic Acid: Synthesis of trans-4-Isopropylcyclohexanoyl Chloride
The conversion of a carboxylic acid to a more reactive acylating agent is a fundamental first step in many acylation protocols. Acyl chlorides are highly versatile intermediates due to their enhanced electrophilicity. The most common and effective method for this transformation is the reaction with thionyl chloride (SO₂Cl₂).
Causality of Experimental Choices:
-
Reagent: Thionyl chloride is a preferred reagent for this conversion because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature, which simplifies the purification of the resulting acyl chloride.
-
Catalyst: The addition of a catalytic amount of an organic amide, such as N,N-dimethylformamide (DMF), is crucial. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and accelerates the reaction.
-
Solvent: The reaction is often carried out in an inert aprotic solvent like dichloromethane (DCM) or can be performed neat with an excess of thionyl chloride. The choice of solvent depends on the scale of the reaction and the desired workup procedure.
-
Temperature: The reaction is typically initiated at room temperature and may be gently heated to ensure completion.
Experimental Workflow: Acyl Chloride Formation
Caption: Mechanism of the Schotten-Baumann amidation reaction.
Protocol 2: Synthesis of N-Benzyl-trans-4-isopropylcyclohexanecarboxamide
Materials:
-
trans-4-Isopropylcyclohexanoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trans-4-isopropylcyclohexanoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Reactant | Molar Ratio | Notes |
| trans-4-Isopropylcyclohexanoyl chloride | 1.1 eq | Can be used crude from Protocol 1. |
| Benzylamine | 1.0 eq | A primary amine example. |
| Triethylamine | 1.2 eq | Acts as a base to neutralize the HCl byproduct. |
III. Esterification Reactions
Esterification is a fundamental transformation in organic chemistry. The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method. [2][3]
Protocol 3: Synthesis of Methyl trans-4-isopropylcyclohexanecarboxylate (Fischer Esterification)
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of methanol (which acts as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction is reversible, so using a large excess of the alcohol drives the equilibrium towards the product. [3]4. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with water, followed by a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purify by distillation under reduced pressure if necessary.
| Reactant | Molar Ratio/Amount | Notes |
| This compound | 1.0 eq | |
| Methanol | Large excess | Serves as both reactant and solvent. |
| Concentrated H₂SO₄ | 3-5 mol% | Strong acid catalyst. |
IV. Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. [4]This reaction typically employs an acyl chloride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Protocol 4: Friedel-Crafts Acylation of Anisole with trans-4-Isopropylcyclohexanoyl Chloride
Materials:
-
trans-4-Isopropylcyclohexanoyl chloride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer
-
Ice bath
-
Hydrochloric acid (HCl), 1 M solution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of trans-4-isopropylcyclohexanoyl chloride (1 equivalent) in anhydrous DCM to the AlCl₃ suspension.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add anisole (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
| Reactant | Molar Ratio | Notes |
| trans-4-Isopropylcyclohexanoyl chloride | 1.0 eq | |
| Anisole | 1.0 eq | Activated aromatic substrate. |
| Anhydrous AlCl₃ | 1.2 eq | Lewis acid catalyst. |
V. Trustworthiness and Self-Validation
The protocols described above are based on well-established synthetic methodologies. To ensure the trustworthiness and validity of your results, it is imperative to:
-
Characterize all products thoroughly: Use techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure and purity of your synthesized compounds.
-
Monitor reaction progress: Employ TLC or GC-MS to track the consumption of starting materials and the formation of products. This will help in optimizing reaction times and identifying any potential side products.
-
Purify products to homogeneity: Ensure that the final products are of high purity by using appropriate purification techniques. The presence of impurities can significantly affect the outcome of subsequent reactions or biological assays.
By adhering to these principles of rigorous experimental practice and thorough characterization, researchers can confidently apply these acylation protocols to this compound in their synthetic campaigns.
References
- WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- trans-4-Isopropylcyclohexane carboxylic acid synthesis. ChemicalBook.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Coupling Reagents. Aapptec Peptides.
- Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines.
- Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Friedel-Crafts acyl
- Synthesis of 4-isopropylcyclohexane carboxylic acid. PrepChem.com.
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Scirp.org.
- Fischer–Speier esterific
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- mechanism of amide form
- US5302748A - Esterification process.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
- trans-4-Isopropylcyclohexane carboxylic acid. Chongqing Chemdad Co., Ltd.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Fischer Esterific
- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
Sources
- 1. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
The Cyclohexyl Moiety as a Bioisostere: Application Notes on trans-4-Isopropylcyclohexanecarboxylic Acid in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of trans-4-isopropylcyclohexanecarboxylic acid as a valuable building block in medicinal chemistry. The focus is on its established role as a key intermediate in the synthesis of the antidiabetic drug Nateglinide, with broader insights into the application of the cyclohexyl scaffold in drug design.
Introduction: The Significance of the Cyclohexyl Scaffold
In the landscape of medicinal chemistry, the deliberate modulation of a drug candidate's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. The cyclohexyl moiety, particularly the trans-1,4-disubstituted pattern, is a frequently employed scaffold. It serves as a non-aromatic, conformationally restricted bioisostere for phenyl rings. This substitution can lead to improved metabolic stability, reduced toxicity, and enhanced solubility by disrupting π-π stacking interactions and eliminating potential sites for oxidative metabolism. This compound (CAS 7077-05-6) is a prime exemplar of this scaffold, most notably utilized in the development of Nateglinide.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7077-05-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₈O₂ | [3][4] |
| Molecular Weight | 170.25 g/mol | [3][4] |
| Appearance | White crystalline powder | [4][5] |
| Melting Point | 95 °C | [3][4][5] |
| Boiling Point | 263.8 °C at 760 mmHg | [4][5] |
| Density | 0.996 g/cm³ | [4][5] |
Core Application: Intermediate in the Synthesis of Nateglinide
This compound is a critical starting material for the synthesis of Nateglinide, an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1][2][6][7] Nateglinide is a D-phenylalanine derivative that lowers blood glucose levels by stimulating insulin secretion from the pancreas.[1][8] The trans-isopropylcyclohexyl group is a key structural feature that contributes to the drug's efficacy and pharmacokinetic profile.
Mechanism of Action of Nateglinide
Nateglinide selectively blocks ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This inhibition leads to depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium results in the fusion of insulin-containing vesicles with the cell membrane and the release of insulin into the bloodstream.
Caption: Mechanism of action of Nateglinide in pancreatic β-cells.
Protocols for Synthesis and Application
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrogenation of 4-isopropylbenzoic acid (cumic acid).[9][10] This reaction often produces a mixture of cis and trans isomers, requiring subsequent separation or isomerization.
Materials:
-
4-Isopropylbenzoic acid
-
Platinum oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst[8]
-
Acetic acid (glacial)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a high-pressure hydrogenation vessel, suspend the catalyst (e.g., 500 mg of platinum oxide) in glacial acetic acid (50 ml).[10]
-
Add 4-isopropylbenzoic acid (10 g, 61 mmol) to the suspension.[10]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 5 kg/cm ² and stir the mixture vigorously at room temperature for 2 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.[10]
-
The resulting product is a mixture of cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid.[10] The trans isomer can be separated by fractional crystallization or by isomerization of the cis isomer.
Note on Isomerization: The mixture of isomers can be isomerized to favor the thermodynamically more stable trans isomer by heating with a strong base, such as potassium hydroxide.[8]
Protocol 2: Synthesis of Nateglinide using this compound
This protocol outlines the coupling of this compound with the D-phenylalanine methyl ester, followed by hydrolysis to yield Nateglinide.
Sources
- 1. lookchem.com [lookchem.com]
- 2. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 3. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Trans-4-Isopropylcyclohexane Carboxylic Acid [chemball.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. cphi-online.com [cphi-online.com]
- 7. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 9. trans-4-Isopropylcyclohexane carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. As a crucial intermediate in the preparation of the hypoglycemic agent Nateglinide, achieving a high yield and purity of the trans isomer is paramount.[1] This document provides in-depth, experience-based answers to common challenges encountered in the laboratory, focusing on the underlying chemical principles to empower you to make informed decisions during your experimental work.
Section 1: Synthesis Overview & Core Challenges
The most prevalent and industrially relevant method for synthesizing 4-isopropylcyclohexanecarboxylic acid is the catalytic hydrogenation of 4-isopropylbenzoic acid (also known as cumic acid).[2][3] The primary challenge in this synthesis is not the reduction of the aromatic ring itself, but the control of stereochemistry. The hydrogenation process typically yields a mixture of cis and trans isomers, with the thermodynamically less stable cis isomer often being the major initial product.[2][4]
Therefore, a successful high-yield synthesis is a two-stage process:
-
Hydrogenation: Reduction of the aromatic ring to produce a mixture of cis and trans isomers.
-
Isomerization (Epimerization): Conversion of the undesired cis isomer into the thermodynamically more stable and desired trans isomer.[4]
Below is a workflow diagram illustrating this fundamental strategy.
Caption: General workflow for high-yield synthesis of the target trans isomer.
The following table summarizes typical results obtained from the initial hydrogenation step, highlighting the common challenge of low initial trans isomer formation.
| Starting Material | Catalyst | Conditions | Isomer Ratio (trans:cis) | Overall Yield | Reference |
| Cumic Acid | Platinum Oxide (PtO₂) | Acetic Acid, RT, 2 hrs, 5 kg/cm ² H₂ | 1:3 | 96% | [2] |
| Cumic Acid | Not Specified | Catalytic Reduction | 27:73 (or 1:2.7) | Not Specified | [4] |
| 4-Isopropylbenzoic acid | Rh/C | Supercritical CO₂, 353 K | Not specified, but 100% selectivity to the hydrogenated product | High conversion | [3] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My initial hydrogenation reaction resulted in a high yield, but NMR analysis shows the product is mostly the cis isomer. Is the reaction failing?
A: No, this is an expected and frequently observed outcome. The stereochemical course of catalytic hydrogenation over a planar aromatic ring often leads to the kinetic product, where the hydrogen atoms add from the same face of the ring, resulting in the cis configuration. For example, reducing cumic acid with platinum oxide in acetic acid can yield a cis:trans ratio of 3:1.[2]
The key to a high yield of the final trans product is not in forcing the hydrogenation to produce it directly, but in efficiently converting the cis isomer to the more stable trans isomer in a subsequent step. The trans isomer is thermodynamically favored because the bulky isopropyl and carboxylic acid groups can both occupy equatorial positions on the cyclohexane ring, minimizing steric strain. The next crucial step is epimerization.
Q2: My isomerization (epimerization) step with potassium hydroxide is not effective. The trans:cis ratio is only slightly improved. What factors are critical for this reaction?
A: This is a common bottleneck. Ineffective isomerization is almost always due to suboptimal reaction conditions. The mechanism involves the formation of a key enolate intermediate at the carbon alpha to the carboxyl group, which requires a strong base and sufficient thermal energy.
To troubleshoot, consider the following critical parameters:
-
Choice and Stoichiometry of Base: Potassium hydroxide (KOH) has proven highly effective for this transformation.[4] It is crucial to use a sufficient amount, typically at least two molar equivalents relative to the cyclohexanecarboxylic acid, to ensure complete salt formation and to drive the equilibrium.[4]
-
Temperature: This is a thermodynamically controlled process that requires significant thermal energy to overcome the activation barrier for deprotonation/reprotonation. Temperatures in the range of 140-150 °C are often necessary for the reaction to proceed efficiently.[4]
-
Solvent: A high-boiling, inert solvent is required to reach the necessary temperatures. A non-polar solvent like Shellsol 71 has been used effectively in patent literature.[4]
-
Reaction Time: The isomerization is not instantaneous. Reaction times of 3.5 hours or more may be required to reach equilibrium, which heavily favors the trans product (e.g., up to 98.5% trans).[4]
-
Water Removal: The formation of the potassium salt of the carboxylic acid generates water. While not always explicitly stated, in some base-catalyzed isomerizations, removal of water can help drive the reaction.
Below is a decision tree to guide your troubleshooting process for the isomerization step.
Caption: Troubleshooting logic for the epimerization step.
Q3: I am struggling to isolate the pure trans isomer from the reaction mixture after isomerization. My product is oily or has a low melting point.
A: Purification is critical, and difficulties here often point to residual cis isomer or other impurities. The cis and trans free acids can have different physical properties that can be exploited.
-
Strategy 1: Crystallization of the Potassium Salt: One highly effective industrial method is to perform the KOH-mediated isomerization and then, under the right conditions, the potassium salt of the trans-4-isopropyl-cyclohexanecarboxylate will precipitate from the reaction mixture in high purity (substantially 100%).[4] The cis salt remains in the mother liquor. This avoids having to purify the free acid directly and is a very powerful technique for achieving high purity.
-
Strategy 2: Recrystallization of the Free Acid: After the isomerization and an acidic workup to protonate the carboxylate salt, you will have the free carboxylic acid. This crude solid can be purified by recrystallization.
-
Solvent Selection: Finding the right solvent system is key. You need a solvent in which the trans isomer is sparingly soluble at room temperature but readily soluble when hot, while the cis isomer remains more soluble at cooler temperatures. Mixed solvent systems, such as ethyl acetate/petroleum ether or hexane, are often effective.[5][6]
-
Purity Check: An oily product or low melting point strongly suggests the presence of the cis isomer, which can act as an impurity that depresses the melting point and inhibits crystallization. If recrystallization fails, it may be necessary to repeat the isomerization step to further drive the equilibrium to the trans side.
-
Q4: My catalytic hydrogenation reaction is slow, stalls, or gives inconsistent results.
A: Inconsistent hydrogenation is a classic problem in catalytic chemistry. Here are the most common culprits:
-
Catalyst Activity:
-
Quality: Ensure you are using a high-quality catalyst from a reputable supplier.
-
Poisoning: Catalysts like Pt, Pd, and Rh are sensitive to poisons. Sulfur compounds, strong coordinating ligands, or other metals from previous reactions can deactivate the catalyst. Ensure your starting material and solvent are pure and your glassware is scrupulously clean.
-
Amount: While catalytic, a sufficient loading is required. For a 10g scale reaction of cumic acid, around 500mg of platinum oxide is a reasonable starting point.[2]
-
-
Hydrogen Pressure & Agitation: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.
-
Pressure: While some reactions proceed at atmospheric pressure, industrial processes often use elevated pressures (e.g., 5 kg/cm ² or ~70 psi) to increase the concentration of dissolved hydrogen and accelerate the reaction rate.[2]
-
Agitation: Vigorous stirring is essential to keep the catalyst suspended and ensure good contact between the substrate, hydrogen, and the catalyst surface.[2]
-
-
Solvent: Acetic acid is a common and effective solvent for this reaction.[2] Using other solvents may alter the reaction rate and selectivity. Ensure the solvent is of sufficient purity.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the KOH-mediated cis-to-trans isomerization?
A: The process is known as epimerization and proceeds through a reversible enolate formation.
-
Deprotonation: The carboxylic acid group is first deprotonated by KOH to form the potassium carboxylate.
-
α-Carbon Deprotonation: Under heating, a second equivalent of base (or the carboxylate itself acting as a base) removes the acidic proton on the carbon atom adjacent (alpha) to the carbonyl group. This is the rate-limiting step and requires significant thermal energy.
-
Enolate Formation: This deprotonation creates a planar enolate intermediate. The stereochemical information at the alpha-carbon is temporarily lost.
-
Reprotonation: The enolate can be reprotonated from either face. Reprotonation will lead to either the cis or the trans isomer.
-
Thermodynamic Equilibrium: Because the system is under conditions that allow for this reversible deprotonation/reprotonation, it will eventually reach a state of thermodynamic equilibrium. As the trans isomer, with both large substituents in the equatorial position, is significantly more stable than the cis isomer, the equilibrium mixture will be heavily enriched in the trans product.[7]
Q2: Are there alternative methods to synthesize this compound?
A: While catalytic hydrogenation of 4-isopropylbenzoic acid is the most common route, other strategies exist, though they are often more complex or less direct. For analogous compounds like trans-4-tert-butylcyclohexanecarboxylic acid, a two-step route involving stereoselective reduction of the corresponding ketone (4-tert-butylcyclohexanone) to the trans-alcohol, followed by oxidation to the carboxylic acid, is a known method.[7] However, for the isopropyl derivative, the direct hydrogenation followed by isomerization of the commercially available benzoic acid is typically the most efficient and economical approach.
Q3: Can I use a different base for the isomerization, such as sodium ethoxide?
A: Yes, other strong bases like sodium alkoxides (e.g., sodium ethoxide, sodium tert-butoxide) can also effect the epimerization.[6] The key requirement is a base strong enough to deprotonate the alpha-carbon. However, using alkoxides can introduce the risk of esterification as a side reaction, especially if the corresponding alcohol is used as a solvent. The use of KOH in a high-boiling hydrocarbon solvent is a robust and proven method that avoids this complication and allows for the potential to directly crystallize the potassium salt of the product.[4]
Section 4: Key Experimental Protocols
Protocol A: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid (This protocol is adapted from the procedure described by PrepChem.com[2])
-
Catalyst Suspension: To a suitable pressure vessel (e.g., a Parr hydrogenator), add platinum oxide (PtO₂, 500 mg).
-
Solvent and Substrate Addition: Add glacial acetic acid (50 mL) followed by 4-isopropylbenzoic acid (10 g, 61 mmol).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 5 kg/cm ² (~71 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the catalyst by filtration (e.g., through a pad of Celite).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-isopropylcyclohexanecarboxylic acid as a solid mixture of cis and trans isomers (approx. 10 g, 96% yield). The typical isomer ratio is approximately 3:1 in favor of the cis isomer.[2]
Protocol B: Epimerization of the cis/trans Mixture to the trans Isomer (This protocol is based on the principles outlined in patent EP0814073B1[4])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the crude cis/trans acid mixture (e.g., 75 g, 0.44 mol) in a high-boiling hydrocarbon solvent (e.g., Shellsol 71, 225 mL).
-
Base Addition: Add 96% potassium hydroxide (KOH, 53.4 g, 0.91 mol, ~2.06 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Isomerization: Maintain this temperature for 3.5 hours to allow the mixture to reach thermodynamic equilibrium. The trans isomer should now be the major component (>98%).[4]
-
Isolation (Option 1 - Free Acid): Cool the reaction mixture. Carefully add water and then acidify with a strong acid (e.g., HCl) until the pH is ~1-2. The product will precipitate. Collect the solid by filtration, wash with water, and dry. Purify further by recrystallization from a suitable solvent like hexane or an ethyl acetate/hexane mixture.
-
Isolation (Option 2 - Potassium Salt): Upon cooling the reaction mixture, the potassium salt of the trans isomer may precipitate directly. Collect this solid by filtration. This salt can be used in subsequent steps or acidified separately to generate the highly pure free acid.[4]
References
- PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid.
- Google Patents. (1997). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. (2010). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- DrugBank Online. (n.d.). trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects.
- Quick Company. (n.d.). An Improved Process For The Preparation Of N (Trans 4 Isopropylcyclohexylcarbonyl) D Phenyl Alanine And Intermediates Thereof.
- Zhao, F., et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 12(2), 269-277.
- Google Patents. (2003). WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
- Chen, R., et al. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. Journal of Nanobiotechnology, 21(1), 429.
- Google Patents. (1965). US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid.
- Google Patents. (2017). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
Sources
- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparation Of N (Trans 4 [quickcompany.in]
- 6. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of trans-4-Isopropylcyclohexanecarboxylic Acid
Welcome to the technical support resource for the purification of trans-4-Isopropylcyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and need to isolate the desired trans isomer from its cis counterpart. The structural difference between these isomers, while subtle, leads to distinct physical properties that can be exploited for efficient separation. This document provides practical, field-tested advice, detailed protocols, and troubleshooting guides to help you achieve high isomeric purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of 4-isopropylcyclohexanecarboxylic acid isomers and the principles behind their separation.
Q1: What are the key physical differences between cis- and this compound?
A1: The primary difference lies in their stereochemistry, which significantly impacts their physical properties. The trans isomer, having the isopropyl and carboxylic acid groups on opposite sides of the cyclohexane ring, can pack more efficiently into a crystal lattice. This results in a much higher melting point compared to the cis isomer.
| Property | This compound | cis-4-Isopropylcyclohexanecarboxylic acid |
| CAS Number | 7077-05-6 | 7084-93-7 |
| Physical State | White crystalline solid[1][2][3] | Typically a liquid or low-melting solid[4][5] |
| Melting Point | 95 °C[1][2][3] | Not consistently reported, but significantly lower than the trans isomer |
| Solubility | Slightly soluble in DMSO and methanol; insoluble in water[3] | Generally more soluble in common organic solvents |
This significant difference in melting point and crystallinity is the cornerstone of purification by fractional crystallization.
Q2: My starting material is a mixture of cis and trans isomers. Can I convert the unwanted cis isomer to the desired trans isomer?
A2: Yes, and this is a highly recommended strategy to maximize your yield of the trans isomer. The trans isomer is the thermodynamically more stable configuration. The cis isomer can be converted to the trans isomer through a process called epimerization. This is typically achieved by heating the mixture of isomers in the presence of a strong base, such as potassium hydroxide (KOH).[6][7][8] This process drives the equilibrium towards the more stable trans form, often achieving a trans:cis ratio of over 98:2.[6]
Q3: What are the primary methods for purifying this compound?
A3: The two most common and effective methods are:
-
Fractional Crystallization: This is the most widely used method on a preparative scale. It leverages the lower solubility and higher melting point of the trans isomer, allowing it to selectively crystallize from a suitable solvent system while the cis isomer remains in the mother liquor.[9]
-
Preparative Chromatography (HPLC): High-Performance Liquid Chromatography can provide excellent separation of the two isomers, yielding very high purity material.[10][11] However, it is often more resource-intensive and better suited for smaller scale purifications or for achieving the highest possible purity.
Q4: How can I determine the isomeric purity of my sample?
A4: Several analytical techniques can be used to assess the cis:trans ratio:
-
Gas Chromatography (GC): This is a very effective method. For robust analysis of carboxylic acids, it is often necessary to convert them into more volatile esters (e.g., methyl esters) prior to analysis.[12] A capillary GC column with a polar stationary phase is often effective for separating geometric isomers.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically using a C18 or phenyl-based column, can separate the two isomers. The difference in their polarity and shape allows for differential retention.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to distinguish between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ due to their different spatial arrangements.[14]
Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during the purification process.
Fractional Crystallization Issues
Problem 1: No crystals are forming, or the yield is very low.
-
Possible Cause 1: Solvent choice is not optimal. The solubility of the trans isomer in the chosen solvent may be too high, even at low temperatures.
-
Solution: Select a solvent or solvent system where the trans isomer has limited solubility at low temperatures but is reasonably soluble at higher temperatures. A good starting point is a mixed solvent system, such as hexane/ethyl acetate or toluene. Experiment with different solvent ratios to find the optimal balance.
-
-
Possible Cause 2: The solution is not sufficiently supersaturated.
-
Solution: Try to concentrate the solution by removing some of the solvent before cooling. Ensure that the initial dissolution is performed at a sufficiently high temperature to dissolve the compound completely.
-
-
Possible Cause 3: The initial concentration of the trans isomer is too low.
Problem 2: The purity of the crystallized product is not satisfactory (contains significant cis isomer).
-
Possible Cause 1: Cooling was too rapid. Fast cooling can lead to the trapping of the cis isomer and other impurities in the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling promotes the formation of more ordered, purer crystals.
-
-
Possible Cause 2: Inefficient removal of mother liquor. The impure mother liquor, rich in the cis isomer, can contaminate the surface of the crystals.
-
Solution: After filtration, wash the crystals with a small amount of the cold crystallization solvent to displace the mother liquor. Ensure the wash solvent is cold to minimize dissolution of the desired product.
-
-
Possible Cause 3: The solvent system is not selective enough.
-
Solution: Re-evaluate your solvent choice. A solvent that is too good at solubilizing both isomers will not provide good selectivity. You may need to perform a second recrystallization (recrystallize the product again) to achieve the desired purity.
-
Chromatography Issues
Problem: I am seeing poor resolution or co-elution of the cis and trans isomers in HPLC.
-
Possible Cause 1: Inappropriate stationary phase. A standard C18 column may not provide sufficient selectivity for these geometric isomers.
-
Solution: Try a column with a different selectivity. A phenyl-based column can offer alternative π-π interactions, which may improve separation. For more challenging separations, a column designed for shape selectivity, such as a cholesterol-bonded phase, could be effective.[10]
-
-
Possible Cause 2: Mobile phase composition is not optimized.
-
Solution: Systematically vary the composition of your mobile phase. Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and selectivity. Also, consider the effect of pH. Since the analyte is a carboxylic acid, running the mobile phase at a pH below the pKa of the acid (around 4.9)[3] will ensure it is in its neutral form, which often leads to better peak shape and retention on reversed-phase columns. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common practice.
-
Experimental Protocols
Protocol 1: Base-Catalyzed Epimerization to Enrich the trans Isomer
This protocol is based on established methods for the epimerization of 4-substituted cyclohexanecarboxylic acids.[6][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid (1 part by weight) with a high-boiling point solvent such as Shellsol 71 or toluene (3 parts by volume).
-
Addition of Base: Add powdered potassium hydroxide (KOH) (approx. 2 molar equivalents relative to the carboxylic acid).
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them with acid, extracting with an organic solvent, and analyzing by GC or HPLC to determine the cis:trans ratio. The reaction is typically complete within 3-4 hours.
-
Workup: After cooling to room temperature, carefully add water to dissolve the potassium salt of the carboxylic acid. Acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is acidic, which will precipitate the carboxylic acid.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, now highly enriched in the trans isomer.
Protocol 2: Purification by Fractional Crystallization
-
Dissolution: Dissolve the crude, trans-enriched 4-isopropylcyclohexanecarboxylic acid in a minimum amount of a suitable hot solvent. A good starting point is a solvent mixture like hexane:ethyl acetate (e.g., in a 5:1 to 10:1 ratio). Heat the mixture gently to ensure complete dissolution.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. The resulting white crystalline solid should be highly pure this compound.[2]
-
Purity Check: Confirm the isomeric purity using your chosen analytical method (GC, HPLC, or NMR). If necessary, a second recrystallization can be performed to further enhance purity.
Visualized Workflow
Decision-Making Flowchart for Purification Strategy
This diagram outlines the logical steps to decide on the best purification strategy based on the initial isomeric ratio of your starting material.
Caption: Purification strategy decision tree.
References
- Pharmacy Research. CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid. [Link]
- ChemBK. trans-4-isopropyl cyclohexane carboxylic acid. [Link]
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids.
- IP.com.
- WMU ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
- Google Patents. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]
- PubChem. 4-Isopropylcyclohexanecarboxylic Acid. [Link]
- PharmaCompass. trans-4-Isopropylcyclohexyl carboxylic acid. [Link]
- Chongqing Chemdad Co., Ltd. trans-4-Isopropylcyclohexane carboxylic acid. [Link]
- Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- ScienceDirect.
- Advanced Materials Technology. Separation of Polar Organic Acids on HALO AQ-C18. [Link]
- Chromatography Forum.
- YouTube.
- MicroSolv Technology Corporation.
- PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
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- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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Technical Support Center: Isomerization of 4-Isopropylcyclohexanecarboxylic Acid
Welcome to the technical support resource for the stereochemical isomerization of 4-isopropylcyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who require the thermodynamically stable trans isomer and need to convert cis-rich mixtures. Here, we address common experimental challenges through detailed FAQs, troubleshooting guides, and validated protocols.
Section 1: Frequently Asked Questions (FAQs): The Science of Isomerization
This section covers the fundamental principles governing the conversion between cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid.
Q1: What is the scientific principle behind the conversion of the cis to the trans isomer?
The conversion is an equilibrium-driven process known as epimerization, which is governed by thermodynamic control.[1] The goal is not to kinetically form one product faster than another, but to allow the system to reach its lowest energy state. In the case of 1,4-disubstituted cyclohexanes, the trans isomer, which can adopt a chair conformation with both bulky substituents in the equatorial position, is significantly more stable than the cis isomer, which must place one substituent in a sterically hindered axial position.[2][3] By providing sufficient energy (heat) and a catalytic base, the reaction becomes reversible, allowing the initial mixture to equilibrate to a state that overwhelmingly favors the more stable trans product.[4]
Q2: Why is the trans isomer the thermodynamically favored product?
The stability of substituted cyclohexanes is dominated by the energetic penalty of placing bulky groups in axial positions due to unfavorable steric interactions, specifically 1,3-diaxial strain.
-
trans Isomer: In its most stable chair conformation, the trans isomer places both the large isopropyl group and the carboxylic acid group in equatorial positions. This arrangement minimizes steric strain, resulting in a lower overall energy.
-
cis Isomer: The cis isomer is forced to have one substituent in an equatorial position and the other in an axial position. The axial group experiences steric repulsion from the other axial hydrogens on the same side of the ring, making this conformation less stable and higher in energy.[2]
The energy difference between these states drives the equilibrium toward the trans form upon epimerization.
Q3: What is the chemical mechanism for the base-catalyzed isomerization?
The reaction proceeds through a base-catalyzed epimerization mechanism. The key step is the abstraction of the acidic alpha-proton (the hydrogen on the carbon atom to which the carboxyl group is attached) by a strong base.[5] This deprotonation forms a planar, resonance-stabilized enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate. Under thermodynamically controlled conditions (e.g., high heat), this deprotonation-reprotonation process occurs repeatedly, allowing the less stable cis isomer to be progressively converted into the more stable trans isomer until equilibrium is reached.[6]
Caption: Base-catalyzed epimerization mechanism via a planar enolate intermediate.
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems that may arise during the isomerization procedure.
Q4: My isomerization reaction is slow or incomplete, with a low cis-to-trans conversion rate. What are the likely causes?
Failure to reach the desired equilibrium state is a common issue. The table below outlines the most frequent causes and their corresponding solutions.
| Problem | Probable Cause | Recommended Solution |
| Low Conversion | Reaction temperature is too low. The epimerization process has a significant activation energy. Temperatures below 130°C are often insufficient to drive the reaction efficiently.[7][8] | Increase the reaction temperature to the recommended range of 140-180°C. Ensure the solvent selected has a boiling point high enough to maintain this temperature. |
| Reaction Stalls | Incorrect solvent choice. Solvents that dissolve the potassium salt of the carboxylic acid, such as water or ethylene glycol, are known to be inefficient for this process.[8] | Use a high-boiling, non-polar solvent (e.g., xylene, Shellsol, or other high-boiling aromatic hydrocarbon solvents) that does not readily dissolve the carboxylate salt. |
| Incomplete Reaction | Insufficient amount of base. The base is a catalyst but must be present in a sufficient quantity to facilitate the deprotonation step effectively. | Use at least 2 molar equivalents of potassium hydroxide (KOH) relative to the carboxylic acid.[9][10] This ensures a high concentration of the active base. |
| Poor Reproducibility | Presence of excess water. While the reaction generates water, starting with wet reagents or solvents can hinder the process by affecting the effective concentration and activity of the base. | Use anhydrous solvents and high-purity potassium hydroxide (e.g., 96% or greater) to minimize initial water content.[7] |
Q5: The final purity of my trans isomer is lower than expected after workup. How can I improve it?
Low purity often points to issues in the reaction workup and product isolation stages.
-
Issue: Incomplete Neutralization: If the potassium carboxylate salt is not fully neutralized during the acidic workup, it will remain in the aqueous phase, leading to low yield.
-
Solution: During workup, add concentrated hydrochloric acid dropwise while cooling the solution in an ice bath (0-5°C).[7][8] Monitor the pH to ensure it is strongly acidic (pH 1-2). Stirring for an extended period (e.g., 1 hour) after acidification ensures complete precipitation of the free carboxylic acid.[10]
-
-
Issue: Co-precipitation of Starting Material: If the reaction did not go to completion, the final product will be a mixture of isomers.
-
Issue: Inefficient Washing: Residual solvent or inorganic salts can contaminate the final product.
-
Solution: After filtering the precipitated product, wash the crystals thoroughly with cold deionized water to remove any remaining salts before drying.[8]
-
Q6: I'm having trouble selecting the right reaction components. Can you provide specific guidance?
The choice of base and solvent is critical for success. The following table provides authoritative recommendations based on established methods.[7][8][9]
| Component | Recommendation | Rationale & Justification |
| Base | Potassium Hydroxide (KOH), ≥95% purity | KOH has been demonstrated to be highly effective, driving the trans isomer purity to >98%.[7][8] Its lower hydration state compared to NaOH can be advantageous in non-aqueous, high-temperature conditions. Use 2-3 molar equivalents.[9] |
| Solvent | High-boiling aromatic hydrocarbon (e.g., Xylene, Shellsol 71) | A solvent with a boiling point >130°C is required to achieve the necessary reaction temperature.[7][8] These solvents are poor at solvating the potassium carboxylate salt, which facilitates the heterogeneous reaction conditions that have proven effective. |
| Starting Material | Cis/Trans mixture of 4-isopropylcyclohexanecarboxylic acid | This procedure is designed to epimerize a mixture, often a cis-rich mixture obtained from the catalytic hydrogenation of cuminic acid, to the trans isomer.[10][11] |
Section 3: Protocols & Methodologies
The following protocols provide detailed, step-by-step instructions for performing and monitoring the isomerization.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 8. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
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- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Epimerization of 4-Isopropylcyclohexanecarboxylic Acid
Welcome to the technical support center for the epimerization of 4-isopropylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this important chemical transformation. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the epimerization of 4-isopropylcyclohexanecarboxylic acid, providing a foundational understanding of the reaction's stereochemistry and thermodynamics.
Q1: What are the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid, and which is more stable?
A1: The cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[1] In the context of the cyclohexane ring, the terms 'cis' and 'trans' describe the relative orientation of the isopropyl and carboxylic acid substituents. In the 'cis' isomer, both substituents are on the same side of the ring, while in the 'trans' isomer, they are on opposite sides.[1]
The stability of these isomers is determined by the conformational preferences of the substituents on the chair conformation of the cyclohexane ring. Substituents prefer to occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[2][3] In the trans-4-isopropylcyclohexanecarboxylic acid, both the large isopropyl group and the carboxylic acid group can occupy equatorial positions, leading to a more stable conformation. Conversely, in the cis isomer, one substituent must be in the axial position, which introduces significant steric strain.[2] Therefore, the trans isomer is the thermodynamically more stable product .
Q2: What is the underlying mechanism of the epimerization reaction?
A2: The epimerization of 4-isopropylcyclohexanecarboxylic acid is a base-catalyzed reaction that proceeds through the formation of an enolate intermediate.[4][5] The process can be summarized in the following steps:
-
Deprotonation: A base removes the acidic proton on the alpha-carbon (the carbon adjacent to the carbonyl group of the carboxylic acid).[4][6]
-
Enolate Formation: This deprotonation results in the formation of a planar enolate ion, where the negative charge is delocalized between the alpha-carbon and the oxygen of the carbonyl group.[4] The formation of this planar intermediate temporarily destroys the stereocenter at the alpha-carbon.
-
Reprotonation: The enolate can then be reprotonated by a proton source (like the conjugate acid of the base or the solvent). This reprotonation can occur from either face of the planar enolate, leading to the formation of both the cis and trans isomers.[6]
The reaction equilibrium favors the formation of the more stable trans isomer.[7][8]
Q3: Why is this epimerization important in drug development?
A3: The stereochemistry of a molecule can significantly impact its biological activity. In the case of 4-isopropylcyclohexanecarboxylic acid derivatives, one isomer may exhibit the desired therapeutic effect while the other could be inactive or even cause undesirable side effects. For instance, this compound is a key intermediate in the synthesis of Nateglinide, a hypoglycemic agent.[9][10] Therefore, controlling the stereochemistry through epimerization to obtain the desired isomer in high purity is a critical step in the manufacturing process.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the epimerization of 4-isopropylcyclohexanecarboxylic acid.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Incomplete Conversion / Low Yield of Trans Isomer | 1. Insufficient Base: The amount of base may not be enough to effectively deprotonate the carboxylic acid and catalyze the epimerization. 2. Low Reaction Temperature: The reaction is under kinetic control, favoring the less stable cis isomer or resulting in a slow reaction rate.[11][12] 3. Short Reaction Time: The reaction may not have reached thermodynamic equilibrium. | 1. Increase Base Stoichiometry: Use a molar excess of a strong base like potassium hydroxide.[8][13] 2. Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier and allow the reaction to reach thermodynamic equilibrium, favoring the more stable trans product.[14][15] Temperatures in the range of 130°C to 220°C have been reported to be effective.[8][13] 3. Extend Reaction Time: Monitor the reaction progress over time using an appropriate analytical method (e.g., GC or NMR) to ensure equilibrium has been reached. |
| Formation of Byproducts | 1. High Reaction Temperatures for Extended Periods: Prolonged heating at very high temperatures could lead to decomposition or side reactions. 2. Reactive Solvent: The solvent may be participating in side reactions. | 1. Optimize Temperature and Time: Determine the minimum temperature and time required to achieve the desired conversion to the trans isomer. 2. Use an Inert Solvent: High-boiling, non-reactive solvents are preferable. |
| Difficulty in Isolating Pure Trans Isomer | 1. Inefficient Crystallization: The solvent system or cooling conditions may not be optimal for selective crystallization of the trans isomer. 2. Similar Solubilities of Isomers: The cis and trans isomers may have comparable solubilities in the chosen solvent, making separation by simple crystallization difficult. | 1. Optimize Crystallization Conditions: Experiment with different solvent systems and cooling profiles to maximize the precipitation of the trans isomer while keeping the cis isomer in solution. 2. Recrystallization: Perform one or more recrystallization steps to improve the purity of the isolated trans isomer.[7] 3. Alternative Purification Methods: Consider other purification techniques such as column chromatography if crystallization is not effective. |
| Inaccurate Determination of Cis/Trans Ratio | 1. Inappropriate Analytical Method: The chosen analytical technique may not be suitable for resolving and quantifying the two isomers. 2. Improper Sample Preparation: The sample may not be properly prepared for analysis, leading to inaccurate results. | 1. Select an Appropriate Analytical Method: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used and effective methods for determining the isomer ratio.[13][16][17] 2. Method Validation: Ensure the analytical method is validated for accuracy and precision. For NMR, ensure proper relaxation delays are used for accurate integration.[16] For GC, ensure complete separation of the isomer peaks.[8][13] |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the epimerization reaction and the analysis of the resulting isomer mixture.
Protocol for the Epimerization of 4-Isopropylcyclohexanecarboxylic Acid
This protocol is based on established procedures and is designed to favor the formation of the thermodynamically stable trans isomer.[8][18]
Materials:
-
4-Isopropylcyclohexanecarboxylic acid (cis/trans mixture)
-
Potassium hydroxide (KOH)
-
High-boiling inert solvent (e.g., Shellsol 71 or a similar hydrocarbon solvent)[18]
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the 4-isopropylcyclohexanecarboxylic acid in the high-boiling inert solvent.
-
Add a molar excess of potassium hydroxide to the solution.
-
Heat the reaction mixture to a temperature between 140-150°C with vigorous stirring.[18]
-
Maintain this temperature and continue stirring for approximately 3.5 hours to allow the reaction to reach equilibrium.[18]
-
Monitor the reaction progress by taking small aliquots and analyzing the cis/trans ratio by GC or NMR.
-
Once the reaction is complete (i.e., the isomer ratio is stable), cool the reaction mixture to room temperature.
-
Add water and methanol to the cooled mixture and transfer it to a separatory funnel.[18]
-
Separate the aqueous phase (lower layer).
-
Cool the aqueous phase in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic, which will precipitate the carboxylic acid.[18]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it to obtain the crude product, which should be enriched in the trans isomer.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Analytical Method: Determination of Isomer Ratio by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the ratio of diastereomers.[17][19]
Instrumentation and Parameters:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
A sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified is crucial for accurate integration.[16]
Procedure:
-
Prepare a sample by dissolving a small amount of the dried product in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Identify the distinct signals corresponding to the cis and trans isomers. The protons on the carbon bearing the carboxylic acid group or the protons of the isopropyl group are often well-resolved and can be used for quantification.
-
Integrate the area of the selected signals for both the cis and trans isomers.
-
Calculate the isomer ratio by comparing the integral values.
Section 4: Visualizations
Reaction Mechanism
The following diagram illustrates the base-catalyzed epimerization mechanism.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure.
Caption: Workflow for the epimerization and purification process.
Troubleshooting Logic
This flowchart provides a logical approach to troubleshooting common issues.
Caption: A logical guide for troubleshooting low yields.
References
- Stereochemistry of disubstituted cyclohexane.
- Substituted Cyclohexanes. KPU Pressbooks.
- Stereochemistry of cyclohexane.pptx. Slideshare.
- Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts.
- Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College.
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
- EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
- US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids. Google Patents.
- Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent Office.
- Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. PMC - NIH.
- Epimerisation in Peptide Synthesis. MDPI.
- An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control.
- DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids. Google Patents.
- CH 18: ENOLATES:NOTES.
- Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes.
- Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.
- Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High. World Journal of Chemical Education.
- Analyze of stereoisomer by NMR. JEOL Ltd.
- Synthesis of 4-isopropylcyclohexane carboxylic acid. PrepChem.com.
- (PDF) Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. ResearchGate.
- Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin.
- My results show a very low yield. What trouble-shooting suggestions do you have?. PCR Biosystems.
- What are some common causes of low reaction yields?. Reddit.
- trans-4-Isopropylcyclohexyl carboxylic acid. PharmaCompass.
- 4-isopropyl cyclohexane carboxylic acid. PharmaCompass.
- Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- trans-4-Isopropylcyclohexane carboxylic acid. Chongqing Chemdad Co. ,Ltd.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks.
- US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.
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- 1. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
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- 5. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of trans-4-Isopropylcyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of trans-4-Isopropylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. The information provided herein is curated to offer practical, in-depth solutions to specific issues, ensuring the integrity and efficiency of your synthetic processes.
This compound is a key intermediate in the synthesis of various pharmaceuticals, including the hypoglycemic agent Nateglinide.[1][2] Its stereochemistry is crucial for the biological activity of the final drug product. Therefore, controlling the stereoselectivity of the synthesis and maintaining the isomeric purity during scale-up are of paramount importance.
This document is structured in a question-and-answer format to directly address the multifaceted challenges you may face.
Troubleshooting Guide
Question 1: My catalytic hydrogenation of 4-isopropylbenzoic acid is resulting in a high percentage of the cis-isomer. How can I improve the stereoselectivity to favor the trans-isomer during scale-up?
Answer:
This is a common and critical challenge in the synthesis of this compound. The catalytic hydrogenation of 4-isopropylbenzoic acid can produce a mixture of cis and trans isomers.[3] While the trans isomer is thermodynamically more stable, achieving high stereoselectivity can be kinetically challenging.[4] Several factors influence the isomeric ratio, and optimizing these is key to a successful scale-up.
Root Cause Analysis:
-
Catalyst Choice: The type of catalyst and its support significantly impact the stereochemical outcome.
-
Reaction Conditions: Temperature, pressure, and solvent play a crucial role in the hydrogenation process.
-
Isomerization: Post-hydrogenation isomerization can be employed to enrich the desired trans-isomer.
Recommended Solutions:
-
Catalyst Selection and Optimization:
-
Palladium on Carbon (Pd/C): This is a commonly used catalyst for this transformation.[5] However, its selectivity can be sensitive to reaction conditions.
-
Platinum Oxide (PtO2): This catalyst has been reported to yield a higher ratio of the cis-isomer initially.[3]
-
Rhodium on Carbon (Rh/C): Rhodium-based catalysts have shown high activity for the hydrogenation of benzoic acid in supercritical CO2, which could be an alternative approach to explore for improved selectivity.[6]
-
-
Process Parameter Optimization:
-
Solvent Effects: The choice of solvent can influence the adsorption of the substrate on the catalyst surface, thereby affecting the stereoselectivity. Acetic acid is a common solvent for this reaction.[3] Experimenting with a binary solvent system, such as 1,4-dioxane and water, has been shown to improve selectivity in the hydrogenation of benzoic acid and could be applicable here.[7]
-
Temperature and Pressure: Higher temperatures can favor the formation of the thermodynamically more stable trans-isomer. However, excessively high temperatures can also lead to side reactions. A systematic Design of Experiments (DoE) approach is recommended to find the optimal balance. Typical conditions for the hydrogenation of benzoic acid derivatives range from room temperature to higher temperatures (e.g., 423 K) and pressures from ambient to 15 MPa.[3][6]
-
-
Post-Reaction Isomerization:
-
If the initial hydrogenation yields an unfavorable mixture of isomers, a subsequent isomerization step can be implemented. The cis-isomer can be converted to the more stable trans-isomer under basic conditions, for example, by heating with potassium hydroxide.[5]
-
Experimental Protocol: Isomerization of a cis/trans Mixture
-
Dissolve the mixture of 4-isopropylcyclohexanecarboxylic acid isomers in a suitable high-boiling solvent (e.g., ethylene glycol).
-
Add a strong base, such as potassium hydroxide.
-
Heat the mixture under reflux for a specified period (e.g., 6-24 hours), monitoring the isomeric ratio by a suitable analytical method (e.g., GC or HPLC).[8]
-
After the desired ratio is achieved, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the product.
Question 2: I'm observing inconsistent reaction rates and incomplete conversion during the scale-up of the hydrogenation. What are the likely causes and how can I mitigate them?
Answer:
Inconsistent reaction rates and incomplete conversions during scale-up are often indicative of mass transfer limitations or catalyst deactivation.
Root Cause Analysis:
-
Poor Hydrogen Mass Transfer: In a larger reactor, ensuring efficient mixing of the gas (hydrogen), liquid (substrate solution), and solid (catalyst) phases becomes more challenging.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent, or it can sinter at high temperatures.
-
Inadequate Mixing: Insufficient agitation can lead to localized depletion of hydrogen at the catalyst surface.
Recommended Solutions:
-
Improving Mass Transfer:
-
Agitation: Increase the agitator speed to improve gas dispersion and solid suspension. The use of baffles in the reactor is also crucial.
-
Hydrogen Sparging: A sparger that produces fine hydrogen bubbles will increase the gas-liquid interfacial area.
-
Reactor Design: For very large scales, consider specialized hydrogenation reactors like a bubble column or a trickle-bed reactor. Continuous flow hydrogenation is also an excellent option for improving mass transfer and safety.[9]
-
-
Preventing Catalyst Deactivation:
-
Purity of Starting Materials: Ensure the 4-isopropylbenzoic acid and solvent are of high purity and free from potential catalyst poisons like sulfur or nitrogen compounds.
-
Catalyst Loading: While it may seem counterintuitive, an excessively high catalyst loading can sometimes lead to agglomeration and reduced efficiency. The optimal catalyst loading should be determined experimentally.
-
Temperature Control: Implement robust temperature control to prevent localized overheating, which can cause catalyst sintering.
-
Troubleshooting Workflow for Inconsistent Hydrogenation
Caption: Troubleshooting workflow for hydrogenation issues.
Question 3: How should I approach the purification of this compound at a larger scale to ensure high isomeric purity?
Answer:
Achieving high isomeric purity on a large scale requires a robust purification strategy, as simple laboratory techniques may not be directly transferable.
Recommended Purification Strategies:
-
Recrystallization: This is the most common and cost-effective method for purifying the trans-isomer. The key is to find a solvent system that provides a significant difference in solubility between the cis and trans isomers.
-
Solvent Screening: A systematic screening of solvents is necessary. Consider solvents of varying polarity, such as heptane, toluene, ethyl acetate, and their mixtures.
-
Cooling Profile: A controlled cooling rate is crucial for obtaining large, pure crystals and minimizing the inclusion of impurities.
-
-
Selective Crystallization of a Salt or Derivative:
-
In some cases, forming a salt (e.g., with an amine) or a derivative can enhance the difference in solubility between the isomers, facilitating their separation.
-
-
Chromatography: While generally more expensive for large-scale production, preparative chromatography can be used for high-purity requirements, especially in the early stages of drug development.
Data Summary: Solubility of Isomers (Illustrative)
| Solvent System | cis-Isomer Solubility (g/100mL) | trans-Isomer Solubility (g/100mL) | Separation Factor (cis/trans) |
| Heptane | 5.2 | 0.8 | 6.5 |
| Toluene | 15.8 | 4.2 | 3.8 |
| Ethyl Acetate | 25.1 | 10.5 | 2.4 |
Note: The above data is illustrative and should be determined experimentally for your specific mixture.
FAQs
Q1: What are the primary safety concerns when scaling up the catalytic hydrogenation of 4-isopropylbenzoic acid?
A1: The primary safety concerns are fire and explosion.[10] This is due to the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (like Palladium on Carbon).[10][11][12] It is crucial to have a robust safety protocol in place, which includes:
-
Inerting the Reactor: Thoroughly purging the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen is essential to prevent the formation of an explosive mixture with air.[10]
-
Catalyst Handling: The catalyst should be handled under an inert atmosphere, especially when dry, as it can be pyrophoric.[11] Wetting the catalyst with a solvent can reduce this risk.[11]
-
Pressure and Temperature Monitoring: Continuous monitoring of pressure and temperature with appropriate safety interlocks is mandatory.
-
Proper Venting: The reactor should be equipped with a proper venting system and a rupture disc.
-
Use of Appropriate Equipment: All equipment must be rated for the pressures and temperatures of the reaction. Glassware should be carefully inspected for any defects.[10]
Q2: What analytical methods are suitable for monitoring the isomeric ratio of 4-isopropylcyclohexanecarboxylic acid during the reaction and for final product analysis?
A2: Several analytical techniques can be employed:
-
Gas Chromatography (GC): After derivatization to a more volatile ester (e.g., methyl ester), GC can effectively separate and quantify the cis and trans isomers.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can often separate the isomers directly.[13] Chiral HPLC columns can also be used for enantiomeric separation if required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the isomeric ratio by integrating the signals corresponding to each isomer.[14]
Q3: Can continuous flow hydrogenation be a viable alternative for the scale-up of this process?
A3: Yes, continuous flow hydrogenation offers several advantages for scale-up, including:
-
Enhanced Safety: The small reactor volume at any given time significantly reduces the risk associated with handling large quantities of hydrogen and pyrophoric catalysts.[9]
-
Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in flow reactors leads to excellent mass and heat transfer, resulting in more consistent reaction rates and better temperature control.
-
Scalability: Scaling up a flow process often involves running the system for a longer duration ("scaling out") rather than building a larger reactor, which can be more straightforward.[9]
Process Flow Diagram: Continuous Hydrogenation
Caption: Simplified workflow for continuous flow hydrogenation.
References
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (URL: [Link])
- Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (URL: [Link])
- Achieving safe conditions for hydrogenation reaction using concentrated raw m
- Hazards in Lab-Scale Hydrogen
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (URL: [Link])
- Synthesis of 4-isopropylcyclohexane carboxylic acid - PrepChem.com. (URL: [Link])
- WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)
- trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermedi
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
- trans-4-Isopropylcyclohexane carboxylic acid - Chongqing Chemdad Co. ,Ltd. (URL: [Link])
- cis-4-isopropylcyclohexanecarboxylic acid - MySkinRecipes. (URL: [Link])
- WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google P
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - WMU's ScholarWorks. (URL: [Link])
- (PDF)
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (URL: [Link])
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. (URL: [Link])
- Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC - NIH. (URL: [Link])
- (PDF)
- Purification of a carboxylic acid in ethanol without esterification?
- (PDF)
- US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google P
Sources
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- 5. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 6. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
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- 10. chem.wisc.edu [chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. helgroup.com [helgroup.com]
- 13. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Synthesis of trans-4-Isopropylcyclohexanecarboxylic acid
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid. This molecule is a critical intermediate in the synthesis of various pharmaceuticals, including the hypoglycemic agent Nateglinide.[1][2] Achieving high isomeric purity is paramount, as the biological activity often resides predominantly in the trans-isomer.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common challenges, focusing on the formation and control of the main byproduct, the cis-isomer, as well as other potential impurities. Our goal is to equip you with the knowledge to troubleshoot your synthesis, optimize reaction conditions, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of concern in this synthesis?
The main byproduct is the stereoisomer, cis-4-Isopropylcyclohexanecarboxylic acid. The synthesis, typically a catalytic hydrogenation of 4-isopropylbenzoic acid, almost invariably produces a mixture of cis and trans isomers.[1][3][4]
Q2: Why is the trans-isomer the desired product?
The trans-isomer is the geometrically preferred intermediate for subsequent reactions in the synthesis of specific active pharmaceutical ingredients like Nateglinide.[1][2] The distinct three-dimensional arrangement of the isopropyl and carboxylic acid groups is crucial for its role as a building block.
Q3: What is a typical cis:trans isomer ratio directly after hydrogenation?
The initial ratio is highly dependent on the catalyst and reaction conditions. For example, catalytic reduction of cuminic acid (4-isopropylbenzoic acid) can yield a mixture with a trans:cis ratio of 25:75, favoring the undesired cis isomer.[4] Another described procedure using platinum oxide in acetic acid results in a 1:3 ratio of trans to cis forms.[3]
Q4: Can other byproducts form besides the cis-isomer?
Yes. While the cis-isomer is the major concern, other byproducts can arise from:
-
Incomplete Reaction: Unreacted 4-isopropylbenzoic acid.
-
Hydrogenolysis: Over-reduction of the carboxylic acid group can lead to byproducts like cyclohexyl methanol or even toluene and methyl cyclohexane, though this is less common under controlled conditions.[5][6] The choice of catalyst and solvent is critical to prevent this; for instance, Ru-Sn/Al2O3 catalysts can favor reduction to benzyl alcohol, while Pd/C shows high selectivity for the desired cyclohexanecarboxylic acid.[5][7]
Troubleshooting Guide: Byproduct and Purity Issues
This section addresses specific experimental problems.
Problem 1: My final product has a high percentage of the cis-isomer.
Possible Causes & Solutions:
-
Sub-optimal Hydrogenation Conditions: The initial catalytic hydrogenation is stereochemically directing. Standard conditions often favor the cis product.
-
Expert Insight: The hydrogenation of the aromatic ring typically occurs from the less sterically hindered face when adsorbed onto the catalyst surface. This often leads to the formation of the cis isomer as the major product initially.
-
Solution 1 (Isomerization): The most reliable industrial method to increase the trans content is to perform a post-hydrogenation epimerization (isomerization) step. This involves heating the cis/trans mixture with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent.[4] This process converts the less thermodynamically stable cis isomer into the more stable trans isomer, achieving an equilibrium mixture that heavily favors the trans form (often >98%).[4]
-
Solution 2 (Catalyst Choice): While less common for achieving high trans selectivity directly, the choice of catalyst (e.g., Rh/C, Ru/C, Pt/C, Pd/C) and solvent system can influence the initial isomer ratio.[8][9] Experimentation with different catalysts may slightly alter the initial ratio but an isomerization step is usually still required for high purity.
-
Problem 2: The isomerization reaction is inefficient or fails.
Possible Causes & Solutions:
-
Insufficient Base or Temperature: Isomerization requires deprotonation of the alpha-carbon to the carboxyl group, which then re-protonates to form the thermodynamically favored trans product. This process requires a strong base and sufficient thermal energy.
-
Recommended Protocol: Use at least 2 molar equivalents of a strong base like KOH relative to the carboxylic acid. The reaction is typically performed at 140-150 °C.[4]
-
Troubleshooting: Ensure your reagents are anhydrous. Water can interfere with the effectiveness of the base. Check the calibration of your temperature controller.
-
Problem 3: I see an unexpected peak in my GC/HPLC analysis.
Possible Causes & Solutions:
-
Starting Material: A significant peak could be unreacted 4-isopropylbenzoic acid. Compare the retention time with a standard.
-
Solution: Increase reaction time, hydrogen pressure, or catalyst loading during the hydrogenation step. Ensure the catalyst is active.
-
-
Solvent Impurity: The peak could originate from the reaction or extraction solvents.
-
Solution: Run a blank analysis of your solvents. Use high-purity or distilled solvents.
-
-
Hydrogenolysis Byproduct: If using a harsh catalyst like Ruthenium on Carbon (Ru/C) without proper solvent choice, you might see peaks corresponding to cyclohexyl methanol or other over-reduced species.[6]
Problem 4: Purification by recrystallization gives a low yield.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The solubility of the cis and trans isomers can be very similar in many solvents, making separation by simple recrystallization difficult and inefficient, especially if the initial mixture is not already highly enriched in the trans isomer.
-
Expert Insight: Direct recrystallization of a ~25:75 trans:cis mixture is not a viable method for isolating pure trans-isomer in good yield.[4] An isomerization step to enrich the mixture to >95% trans is essential before final purification.
-
Solution: After isomerization, recrystallize the highly enriched trans product from a suitable solvent system. A mixture of water and methanol has been reported to be effective for obtaining high purity trans-4-methyl-cyclohexanecarboxylic acid, a similar compound.[4] Experiment with different solvent systems (e.g., heptane, toluene, water/alcohol mixtures) to find the optimal conditions for your product.
-
Key Experimental Protocols & Workflows
Protocol 1: Isomerization of cis/trans Mixture to High-trans Product
This protocol is adapted from established industrial processes.[4]
-
Setup: Charge a suitable reactor with the crude cis/trans mixture of 4-Isopropylcyclohexanecarboxylic acid (1.0 eq).
-
Reagents: Add a high-boiling point solvent (e.g., Shellsol 71 or a similar hydrocarbon solvent) and potassium hydroxide (96%, ~2.0 eq).
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots, quenching them, and analyzing the isomer ratio by GC or HPLC. The reaction typically takes 3-5 hours.
-
Workup: Once the in-situ purity of the trans isomer is >98%, cool the reaction mixture. Add water and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Isolation: Filter the solid product, wash with water until neutral, and dry under vacuum.
-
Validation: Confirm final purity and isomer ratio by GC/MS and ¹H NMR.
Workflow Visualization
Troubleshooting High cis-Isomer Content ```dot
Caption: Overall workflow from starting material to purified trans-isomer.
Data Summary Table
| Parameter | Condition / Method | Typical Outcome | Reference(s) |
| Initial Hydrogenation | PtO₂, Acetic Acid, RT, 5 kg/cm ² H₂ | cis:trans ratio of 3:1 | [3] |
| Initial Hydrogenation | Catalytic Reduction (general) | cis:trans ratio of 75:25 | [4] |
| Isomerization | KOH, Shellsol 71, 140-150 °C, 3.5h | trans isomer purity >98.5% | [4] |
| Equilibrium Ratio | Base-catalyzed epimerization | trans:cis ratio of 85:15 | [4] |
| Final Purification | Recrystallization post-isomerization | trans isomer purity >99.5% | [4] |
Analytical Methods
Proper analysis is crucial for monitoring byproduct formation.
-
Gas Chromatography (GC): An excellent method for separating and quantifying the volatile cis and trans isomers. Derivatization to methyl esters may be required for better peak shape and resolution.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used, often with UV detection. Ion-exclusion chromatography is another powerful technique for separating carboxylic acids. [10]* Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation and can be used to determine the isomer ratio by integrating characteristic signals for each isomer. [11] For all analytical methods, it is essential to use certified reference standards for both cis and trans isomers for accurate identification and quantification. [12]
References
- Royal Society of Chemistry. (2021). Electrocatalytic hydrogenation of benzoic acids in a proton- exchange membrane reactor.
- ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid.
- PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
- PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
- Royal Society of Chemistry. (n.d.). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
- WMU ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- PharmaCompass. (n.d.). trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ResearchGate. (2022). (PDF) Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst.
- PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
Sources
- 1. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
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- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
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Technical Support Center: Optimizing Reaction Conditions for trans-4-Isopropylcyclohexanecarboxylic Acid
Introduction: The Synthetic Challenge
trans-4-Isopropylcyclohexanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the antidiabetic agent Nateglinide. The primary synthetic route involves the catalytic hydrogenation of 4-isopropylbenzoic acid (cuminic acid). While seemingly straightforward, this reaction presents a significant stereochemical challenge: the direct hydrogenation of the aromatic ring typically yields a thermodynamic mixture of cis and trans isomers, often favoring the undesired cis product.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing this synthesis. It is structured as a troubleshooting and FAQ hub, moving beyond simple protocols to explain the underlying chemical principles that govern yield, purity, and stereoselectivity.
Core Synthesis & Isomerization Workflow
The synthesis is a two-stage process: initial reduction of the aromatic ring followed by isomerization to enrich the desired trans isomer.
Caption: Overall workflow for the synthesis of the target trans-isomer.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Conversion During Hydrogenation
Q: My hydrogenation of 4-isopropylbenzoic acid is stalling. After several hours, analysis shows mostly unreacted starting material. What's wrong?
A: This is a common issue in catalytic hydrogenation and usually points to a problem with the catalyst, the hydrogen source, or the reaction environment.
-
Causality—Catalyst Inactivity: The catalyst is the engine of this reaction. If it's inactive, the reaction won't start.
-
Old/Improperly Stored Catalyst: Platinum and Palladium catalysts can become oxidized or "poisoned" over time if exposed to air. Always use a fresh batch of catalyst from a recently opened container if you suspect this.[3]
-
Catalyst Poisoning: Your starting material or solvent may contain impurities that irreversibly bind to the catalyst's active sites. Common poisons include sulfur, thiols, or other strong Lewis bases.[3] Consider purifying the 4-isopropylbenzoic acid by recrystallization before the reaction.
-
-
Causality—Insufficient Hydrogen Delivery: The reaction is dependent on the efficient transfer of gaseous hydrogen to the catalyst surface.
-
Low Pressure: Aromatic ring reduction often requires significant hydrogen pressure. While reactions can be run with a hydrogen balloon, they are often slow and incomplete. Using a high-pressure reactor (Parr shaker or similar autoclave) is highly recommended for efficiency and reproducibility.[4]
-
Poor Agitation: Vigorous stirring is critical to ensure the catalyst remains suspended and to maximize the gas-liquid surface area for hydrogen dissolution.[3] If the catalyst settles at the bottom of the flask, the reaction rate will plummet.
-
-
Causality—Solvent Issues: The solvent must fully dissolve the starting material without interfering with the catalyst.
-
Solubility: 4-isopropylbenzoic acid has limited solubility in some common hydrogenation solvents like methanol or ethanol at room temperature. Acetic acid is an excellent solvent for this specific reaction and can help facilitate the process.[2][3]
-
Solvent Purity: Ensure solvents are anhydrous and free from contaminants that could act as catalyst poisons.
-
Caption: Decision tree for troubleshooting low hydrogenation conversion.
Issue 2: Unfavorable cis:trans Isomer Ratio
Q: The hydrogenation was successful, but my product is a 3:1 mixture of cis:trans isomers. How do I obtain the pure trans product?
A: This is an expected outcome of the initial hydrogenation. The trans isomer is thermodynamically more stable, but the kinetic product of hydrogenation often favors the cis isomer. To resolve this, a subsequent epimerization step is required.
-
Causality—Stereochemistry of Hydrogen Addition: The hydrogen atoms typically add to one face of the aromatic ring as it is adsorbed on the catalyst surface, leading to a syn-addition and favoring the cis product.
-
Solution—Base-Catalyzed Epimerization: The key to obtaining the trans isomer is to equilibrate the cis/trans mixture under conditions that favor the more stable trans form. This is achieved by heating the carboxylic acid mixture with a strong base, such as potassium hydroxide (KOH), at high temperatures (140-150 °C).[1]
-
Mechanism: The base deprotonates the carboxylic acid. At high temperatures, the alpha-proton (the H on the same carbon as the COOH group) can be reversibly removed and re-added. This process, known as epimerization, allows the bulky isopropyl group to settle into the more stable equatorial position, which corresponds to the trans isomer.
-
Outcome: This procedure can shift the equilibrium to favor the trans isomer, achieving ratios greater than 98:2.[1] The potassium salt of the trans isomer often precipitates from the reaction mixture, further driving the equilibrium.
-
Issue 3: Byproduct Formation and Purification Challenges
Q: My final product is difficult to purify and contains byproducts. What are they and how can I avoid them?
A: Byproducts typically arise from over-reduction or side reactions during hydrogenation. Purification is best achieved through recrystallization.
-
Causality—Hydrogenolysis: Under harsh conditions (high temperature, very active catalysts), the carboxylic acid group can be completely removed and replaced with a hydrogen atom, leading to the formation of isopropylcyclohexane. This is an irreversible side reaction.[5]
-
Causality—Over-reduction: The carboxylic acid can be further reduced to an alcohol (4-isopropylcyclohexylmethanol). This is more common with certain catalysts like Ruthenium under specific conditions.[5][6]
-
Mitigation Strategy:
-
Purification Protocol—Recrystallization:
-
After the epimerization and subsequent acidification to get the free carboxylic acid, recrystallization is the most effective method for purification.[1]
-
A mixed solvent system can be effective. The principle is to dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble, then slowly add a "non-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Cooling this mixture slowly will promote the growth of pure crystals of the target compound.[8] For cyclohexanecarboxylic acid derivatives, solvents like petroleum ether or methanol/water mixtures have been used.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the initial hydrogenation? A1: Platinum oxide (PtO₂, Adams' catalyst) is a very effective and commonly cited catalyst for this reaction, often used in an acetic acid solvent.[2] Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C) are also active, though reaction conditions may need to be adjusted.[7][9]
Q2: What is the optimal parameter range for the hydrogenation and isomerization steps? A2: These parameters are a good starting point for optimization.
| Parameter | Stage 1: Hydrogenation | Stage 2: Epimerization (Isomerization) |
| Starting Material | 4-Isopropylbenzoic Acid | cis/trans mixture of 4-Isopropylcyclohexanecarboxylic Acid |
| Key Reagent | H₂ gas, Platinum Oxide (PtO₂) | Potassium Hydroxide (KOH) |
| Solvent | Glacial Acetic Acid[2] | High-boiling inert solvent (e.g., Shellsol 71)[1] |
| Temperature | Room Temperature to 80 °C[2][10] | 140 - 150 °C[1] |
| Pressure | 5 kg/cm ² (~70 psi) up to 7600 Torr (~10 atm)[2][10] | Atmospheric |
| Typical Duration | 2 - 36 hours[2][10] | 3.5 hours[1] |
| Expected Outcome | cis/trans mixture (e.g., 75:25)[1][2] | Predominantly trans isomer (>98%)[1] |
Q3: How do I monitor the reaction and determine the final cis:trans ratio? A3: The most powerful and common techniques are:
-
Gas Chromatography (GC): Can be used to separate and quantify the cis and trans isomers, as well as the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be distinct for each isomer, allowing for accurate ratio determination.[11][12]
Q4: Can I avoid the isomerization step and directly synthesize the trans isomer? A4: Direct stereoselective hydrogenation to the trans isomer is exceptionally difficult and not commonly practiced. The two-step hydrogenation-epimerization route is the most reliable and industrially viable method to achieve high purity of the trans isomer.[1]
References
- Miyamura, H., Suzuki, A., Yasukawa, T., & Kobayashi, S. (2018). Journal of the American Chemical Society, 140(36), 11325-11334. [Link]
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Synthesis of 4-isopropylcyclohexane carboxylic acid. PrepChem.com. [Link]
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit r/chemistry. [Link]
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. [Link]
- trans-4-Isopropylcyclohexyl carboxylic acid | Drug Inform
- WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. ACS Publications - Organic Process Research & Development. [Link]
- Side reactions regularly observed in heterogeneously catalyzed carboxylic acid hydrogenation.
- Physical methods for the determination of cis-trans isomers. Tuition Tube. [Link]
- Selective hydrogenation of aromatic carboxylic acids over Pt-Sn catalysts. Queen's University Belfast. [Link]
- An Improved Process For The Preparation Of N (Trans 4 Isopropylcyclohexylcarbonyl)
- Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation. RSC Publishing - Green Chemistry. [Link]
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Catalytic Hydrogenation of Benzoic Acid.
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
- Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. The Royal Society of Chemistry. [Link]
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
- A BRIEF OVERVIEW ON COCRYSTALS AND THEIR PHARMACEUTICAL APPLIC
- How to Carry Out a Recrystalliz
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]
- US3880925A - Separation and purification of cis and trans isomers.
- WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
- Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]
- Side Chain Reactions of Benzenes. YouTube. [Link]
- WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst.
Sources
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- 2. prepchem.com [prepchem.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. reddit.com [reddit.com]
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- 6. researchgate.net [researchgate.net]
- 7. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans-4-Isopropylcyclohexane carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. tuitiontube.com [tuitiontube.com]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of trans-4-Isopropylcyclohexanecarboxylic Acid by HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals who are monitoring chemical reactions involving trans-4-Isopropylcyclohexanecarboxylic acid using High-Performance Liquid Chromatography (HPLC). As an intermediate in the synthesis of the antidiabetic drug Nateglinide, robust and reliable analytical methods are crucial for ensuring reaction completion, monitoring purity, and controlling isomeric composition.[1][2][3][4][5][6] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect of developing an HPLC method for this compound?
A1: The most critical aspect is achieving baseline separation between the trans isomer, the corresponding cis isomer, and the starting material, 4-isopropylbenzoic acid.[7][8] The synthesis of this compound often results in a mixture of cis and trans isomers.[8][9] Since the cis isomer is a significant process-related impurity, its separation is paramount for accurate quantification and purity assessment.[10][11][12]
Q2: What type of HPLC column is recommended for this analysis?
A2: A C18 reversed-phase column is the most common and suitable choice for the analysis of this compound. These columns provide the necessary hydrophobicity to retain the analyte and its related impurities. For challenging separations, especially with the cis/trans isomers, a high-purity, end-capped C18 column is recommended to minimize secondary interactions that can lead to peak tailing.[13][14][15]
Q3: How does mobile phase pH affect the analysis?
A3: The mobile phase pH is a critical parameter that directly influences the retention and peak shape of carboxylic acids. To ensure good retention and symmetrical peaks, the pH of the mobile phase should be set at least 2 pH units below the pKa of the carboxylic acid group (the predicted pKa for this compound is approximately 4.91).[3][14] Operating at a lower pH (e.g., 2.5-3.5) ensures that the carboxylic acid is in its protonated, less polar form, which enhances its retention on a reversed-phase column and minimizes peak tailing caused by interactions with residual silanol groups on the stationary phase.[14][16]
Q4: What is a typical starting mobile phase composition?
A4: A good starting point for method development is a gradient elution with a mixture of an acidified aqueous buffer and an organic modifier. For example:
-
Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in water (pH ~2.5-3.0)
-
Mobile Phase B: Acetonitrile or Methanol
A typical gradient might run from a lower percentage of organic modifier to a higher percentage to elute the more hydrophobic components.
Q5: What detection wavelength should I use?
A5: this compound lacks a strong chromophore. Therefore, detection is typically performed at a low UV wavelength, in the range of 200-220 nm. It is crucial to use high-purity solvents to minimize baseline noise at these low wavelengths.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak Tailing is a common issue when analyzing carboxylic acids.[13][16][17]
-
Cause A: Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, leading to peak tailing.[13][15][16]
-
Solution 1: Lower Mobile Phase pH: As mentioned in the FAQs, ensure the mobile phase pH is at least 2 units below the analyte's pKa.[14] This protonates the carboxylic acid, reducing its interaction with silanols.
-
Solution 2: Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer accessible silanol groups, resulting in improved peak shapes for polar analytes.[14][15]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol activity.[14]
-
-
Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13]
-
Solution: Reduce the injection volume or dilute the sample.[17]
-
Peak Fronting is less common but can occur.
-
Cause: Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (more organic content) than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[13]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
-
Problem 2: Poor Resolution Between cis and trans Isomers
Achieving separation between geometric isomers can be challenging.[10][11][12][18][19]
-
Cause A: Insufficient Chromatographic Selectivity: The mobile phase and stationary phase are not providing enough differential interaction with the isomers.
-
Solution 1: Optimize Mobile Phase Composition: Vary the organic modifier (e.g., switch from acetonitrile to methanol or use a combination). Methanol can offer different selectivity for polar compounds.
-
Solution 2: Adjust Gradient Slope: A shallower gradient can improve the resolution between closely eluting peaks.
-
Solution 3: Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) which can offer alternative selectivities.
-
-
Cause B: Suboptimal Temperature: Column temperature can influence selectivity.
-
Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). An increase in temperature can sometimes improve peak shape and resolution, but it may also decrease retention.[20]
-
Problem 3: Baseline Instability (Noise or Drift)
A stable baseline is crucial for accurate integration and quantification.[20]
-
Cause A: Air Bubbles in the System: Air bubbles passing through the detector cell will cause sharp spikes in the baseline.[20][21]
-
Cause B: Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can lead to a noisy or drifting baseline.[20]
-
Solution 1: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
Solution 2: Flush the detector cell with a strong solvent like isopropanol.[20]
-
-
Cause C: Column Temperature Fluctuations: An unstable column temperature can cause the baseline to drift.[20]
-
Solution: Use a column oven to maintain a constant temperature.[20]
-
Problem 4: Retention Time Shifts
Inconsistent retention times can make peak identification and quantification unreliable.[20]
-
Cause A: Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.[20]
-
Solution: Prepare mobile phases carefully and consistently. For gradient elution, ensure the pump's proportioning valves are functioning correctly.[20]
-
-
Cause B: Inadequate Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times can vary.[20]
-
Solution: Increase the column equilibration time between runs.[20]
-
-
Cause C: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Use a guard column to protect the analytical column from contaminants. If performance continues to decline, the column may need to be replaced.[15]
-
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Protocol 2: Column Cleaning and Regeneration
If you experience high backpressure or poor peak shape that is not resolved by other troubleshooting steps, the column may be contaminated.
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts. [14]
-
Flush with 20-30 column volumes of 100% isopropanol to remove strongly retained organic compounds.
-
Flush with 20-30 column volumes of 100% acetonitrile or methanol. [14]
-
Re-equilibrate the column with the mobile phase, starting with a high organic content if using a gradient, until the baseline is stable. [14]
-
Reconnect the detector and inject a standard to evaluate performance.
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting common HPLC issues.
References
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Institutes of Health.
- HPLC-Based Separation of Cis and Trans Chalcone Isomers. (n.d.). Benchchem.
- Reverse phase hplc separation of cis- and trans-carotenoids and its application to 0-carotenes in food materials. (n.d.). Marcel Dekker, Inc.
- High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase. (n.d.). ACS Publications.
- Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci.
- Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. (2024, April 26). PubMed.
- HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018, November 29). chemistry.msu.edu.
- trans-4-isopropyl cyclohexane carboxylic acid. (2024, April 9). ChemBK.
- Synthesis of 4-isopropylcyclohexane carboxylic acid. (n.d.). PrepChem.com.
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.
- Can anyone help with a problem with organic acid analysis using HPLC? (2014, September 10). ResearchGate.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. (n.d.). Google Patents.
- HPLC Troubleshooting Guide. (n.d.). WSU.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC.
- Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.
- trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central.
- 4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI.
- HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography.
- trans-4-Isopropylcyclohexane carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd.
- RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO.
- This compound. (n.d.). gsrs.
- CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid. (n.d.). Pharmacy Research.
- HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. (n.d.). SIELC Technologies.
Sources
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- 2. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 3. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 8. prepchem.com [prepchem.com]
- 9. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chemistry.msu.edu [chemistry.msu.edu]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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Technical Support Center: Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid
Welcome to the technical support guide for the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on understanding and mitigating side reactions to optimize the yield and purity of the desired trans isomer.
Introduction
This compound is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of the hypoglycemic agent Nateglinide.[1] Its rigid cyclohexyl scaffold, conformationally locked by the bulky isopropyl group, is a desirable feature in drug design. The most common and direct synthetic route is the catalytic hydrogenation of 4-isopropylbenzoic acid (also known as cuminic acid).[2][3] While straightforward, this reaction presents a significant stereochemical challenge: the formation of a mixture of cis and trans isomers.[3][4][5] The trans isomer is the thermodynamically more stable product, but reaction conditions can lead to kinetically favored mixtures rich in the cis isomer.[4][5] This guide provides in-depth troubleshooting for managing this crucial isomerization and other potential side reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via catalytic hydrogenation?
The main challenge is controlling the stereochemistry to selectively obtain the trans isomer. The catalytic hydrogenation of the aromatic ring of 4-isopropylbenzoic acid inevitably produces a mixture of cis and trans isomers.[3][5] For instance, catalytic reduction using platinum oxide in acetic acid can yield a mixture with a cis:trans ratio of approximately 3:1.[3]
Q2: Why is a mixture of cis and trans isomers formed?
The formation of both isomers is a classic example of kinetic versus thermodynamic control.[6][7]
-
Kinetic Product (cis): The delivery of hydrogen from the catalyst surface often occurs from one face of the planar aromatic ring, leading to the cis isomer as the faster-forming, or kinetic, product.[6][8] This is favored under milder conditions (e.g., lower temperatures, shorter reaction times).[8][9]
-
Thermodynamic Product (trans): The trans isomer, where the bulky isopropyl and carboxylic acid groups are in an equatorial-equatorial conformation in the chair form, is sterically less hindered and therefore more stable.[4] Under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times, presence of a base), the initially formed cis isomer can epimerize to the more stable trans form.[5][6]
Q3: What are the typical catalysts used for the hydrogenation of 4-isopropylbenzoic acid?
Commonly used catalysts include platinum group metals on various supports.
-
Platinum Oxide (PtO₂): Effective but can lead to higher proportions of the cis isomer.[3]
-
Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Often preferred for arene hydrogenation and can be effective under mild conditions.[10][11]
-
Ruthenium on Carbon (Ru/C): A very active catalyst for hydrogenating both the aromatic ring and the carboxylic group, which can lead to over-reduction if not controlled.[12][13]
Q4: Can other side reactions occur besides the formation of the cis isomer?
Yes, depending on the catalyst and reaction conditions, other side reactions can occur:
-
Over-reduction/Hydrogenolysis: Aggressive catalysts like Ruthenium can reduce the carboxylic acid to a hydroxymethyl group (-CH₂OH) or even further to a methyl group (-CH₃).[12][13] This results in impurities like (4-isopropylcyclohexyl)methanol or 4-isopropyl-1-methylcyclohexane.
-
Incomplete Hydrogenation: Stopping the reaction prematurely can leave unreacted 4-isopropylbenzoic acid in the product mixture.
-
Catalyst Deactivation: Strong interactions between rhodium and alumina supports, especially at high temperatures, can lead to catalyst deactivation by forming rhodium aluminate or encapsulation of rhodium particles.[14]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification processes.
Issue 1: Low Yield of the trans Isomer (High cis:trans Ratio)
If your final product is predominantly the cis isomer, the reaction was likely under kinetic control.
Root Cause Analysis & Corrective Actions:
-
Reaction Conditions: Low temperatures and short reaction times favor the kinetic cis product.[9][15]
-
Solution: Increase the reaction temperature and/or extend the reaction time to allow the system to reach thermodynamic equilibrium, which favors the more stable trans isomer.[6] For example, epimerization can be achieved by heating the isomer mixture with a strong base like potassium hydroxide in a high-boiling solvent.[5]
-
-
Catalyst Choice: Some catalysts may inherently favor the kinetic product.
-
Solution: While catalyst screening is empirical, Rhodium-based catalysts are often a good starting point for arene hydrogenation.[10]
-
Workflow for Optimizing trans Isomer Yield:
Caption: Troubleshooting workflow for a high cis:trans isomer ratio.
Issue 2: Presence of Over-reduction Byproducts
The presence of impurities like (4-isopropylcyclohexyl)methanol indicates that the carboxylic acid group has been reduced.
Root Cause Analysis & Corrective Actions:
-
Catalyst Activity: The catalyst used is too aggressive. Ruthenium is particularly known for its ability to reduce carboxylic acids.[12][13]
-
Solution: Switch to a less active catalyst, such as Palladium on carbon (Pd/C), which is known to be selective for aromatic ring hydrogenation while leaving the carboxylic acid group intact.[12] Alternatively, modify the reaction conditions (lower temperature, lower hydrogen pressure) to reduce the activity of the current catalyst.
-
Table 1: Catalyst Selectivity in Benzoic Acid Hydrogenation
| Catalyst | Primary Product(s) | Typical Side Product(s) | Reference |
| 5% Pd/C | Cyclohexanecarboxylic acid | None reported (ring hydrogenation is selective) | [12] |
| 5% Ru/C | Cyclohexanecarboxylic acid, Cyclohexylmethanol | Toluene, Methylcyclohexane (from hydrogenolysis) | [12][13] |
| 5% Rh/C | Cyclohexanecarboxylic acid | Minimal (efficient for ring hydrogenation) | [11] |
Issue 3: Difficulty in Separating cis and trans Isomers
The physical properties of the cis and trans isomers can be very similar, making separation by standard crystallization challenging.
Root Cause Analysis & Corrective Actions:
-
Solubility: The isomers may have similar solubilities in common recrystallization solvents.
-
Solution 1 (Epimerization): The most effective industrial approach is not to separate a difficult mixture, but to convert the unwanted cis isomer into the desired trans product. Heating the crude mixture of acids with a base (e.g., potassium hydroxide) drives the equilibrium towards the thermodynamically stable trans isomer, potentially achieving purities of substantially 100% for the trans potassium salt.[5] The pure trans acid is then isolated after acidification.
-
Solution 2 (Selective Crystallization): While challenging, careful screening of solvents may reveal conditions where the solubility difference is maximized. For analogous compounds, purification by recrystallization from aqueous ethanol or toluene has been reported.[4] For aminomethyl-cyclohexane carboxylic acid, a related structure, recrystallization from cold water below 21.5°C was effective in isolating the pure trans isomer as a hydrate.[16][17] This suggests exploring low-temperature crystallizations.
-
Protocol: Base-Catalyzed Epimerization of a cis/trans Mixture
-
Dissolution: Dissolve the crude mixture of cis- and this compound in a high-boiling, inert solvent (e.g., Shellsol 71 was used in a patented procedure).[5]
-
Base Addition: Add approximately two molar equivalents of 96% potassium hydroxide.[5]
-
Heating: Heat the reaction mixture to 140-150 °C for 3-4 hours to allow for epimerization.[5]
-
Monitoring: Monitor the reaction by taking aliquots and analyzing the cis:trans ratio by Gas Chromatography (GLC) after acidification and derivatization (e.g., to methyl esters).
-
Work-up: Once the equilibrium strongly favors the trans isomer (>98%), cool the reaction mixture.
-
Isolation: Isolate the potassium salt of the trans acid. Acidify the salt with a strong acid (e.g., HCl) to precipitate the pure this compound.
-
Purification: Collect the solid by filtration, wash with cold water, and dry.[4]
Caption: Experimental workflow for isomer enrichment via epimerization.
References
- Stereoselective Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid: Application Notes and Protocols. Benchchem.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
- Synthesis of 4-isopropylcyclohexane carboxylic acid. PrepChem.com.
- Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts. American Institute of Chemical Engineers.
- trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
- Kinetic and Thermodynamic Control of a Reaction. Odinity.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
- PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office.
- Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation. ACS Publications.
- Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Master Organic Chemistry.
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.
- A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformylation Reactions. IRIS.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks.
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.
- Catalytic Hydrogenation of Benzoic Acid. ResearchGate.
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC.
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- 5. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Recrystallization of trans-4-Isopropylcyclohexanecarboxylic Acid
Welcome to the dedicated technical support guide for the purification of trans-4-Isopropylcyclohexanecarboxylic acid via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material. Here, we move beyond basic protocols to address the nuanced challenges and specific experimental phenomena you may encounter. Our approach is grounded in mechanistic principles to empower you with the knowledge to not only solve problems but also to proactively optimize your crystallization processes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the recrystallization of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the root cause and a detailed, step-by-step solution.
Question 1: My compound "oiled out" upon cooling instead of forming crystals. What happened and how do I fix it?
Answer:
Diagnosis: "Oiling out" is a common phenomenon that occurs when a compound separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This happens when the solution becomes supersaturated at a temperature that is still above the melting point of your compound (or a melting point significantly depressed by impurities).[1][3] Given that pure this compound has a relatively low melting point (around 95 °C), this is a significant risk, especially when using higher-boiling point solvents.[4][5][6] The resulting oil often traps impurities effectively, defeating the purpose of recrystallization.[2][3]
Core Principle: Successful crystallization requires the rate of nucleation and crystal growth to be favorable as the solution cools past the saturation point. Oiling out indicates that phase separation is occurring under conditions that do not favor the formation of an ordered crystal lattice.
Solutions:
-
Reheat and Add More "Good" Solvent: Place the flask back on the heat source to redissolve the oil. Add a small additional volume (e.g., 5-10% more) of the primary ("good") solvent.[1] This increases the total solvent volume, lowering the saturation temperature and giving the molecules more "space" and time to align into a crystal lattice during cooling.
-
Slow Down the Cooling Rate: Rapid cooling is a primary driver of oiling out.[7] Once the compound is redissolved, cool the solution as slowly as possible.
-
Leave the flask on the benchtop, insulated from the cold surface with a cork ring or folded paper towels.[1]
-
Consider wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight.
-
-
Change the Solvent System: If the issue persists, the chosen solvent's boiling point may be too high relative to the compound's melting point.
-
Switch to a Lower-Boiling Point Solvent: Select a solvent where the compound is still soluble when hot but has a boiling point below 95 °C.
-
Use a Mixed-Solvent System: This is often the most effective solution. Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is very soluble, like ethanol or chloroform).[6][8] Then, slowly add a hot "bad" or "anti-solvent" (one in which it is poorly soluble, like water or hexane) dropwise until the solution just begins to turn cloudy (turbid).[9][10] Add a final drop or two of the "good" solvent to clear the turbidity, then allow it to cool slowly.[9]
-
Question 2: I have a very low yield of crystals after filtration. Where did my product go and how can I improve recovery?
Answer:
Diagnosis: A low yield is most commonly caused by one of two issues: using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor, or premature crystallization during a hot filtration step.[11][12]
Solutions:
-
Minimize Solvent Usage: The goal is to create a solution that is saturated at the solvent's boiling point.
-
Recover Product from Mother Liquor: If you suspect too much solvent was used, you can recover the dissolved product.
-
Procedure: Reduce the volume of the filtrate (mother liquor) by about one-third using a rotary evaporator or by carefully boiling it off in a fume hood.[12] Allow the concentrated solution to cool again. This will induce a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, the solution can cool in the funnel, causing your product to crystallize along with the impurities.
-
Technique: Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[14]
-
Pre-heat your Apparatus: Place your filter funnel and receiving flask in an oven or heat them with a heat gun before filtration. Pre-warming the funnel is a critical step.[14]
-
Use Excess Solvent (and Remove Later): Add a small excess of hot solvent (~10-15%) before the hot filtration to keep the compound soluble. After filtration, boil off this excess solvent before the final cooling and crystallization step.[14]
-
Question 3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
Diagnosis: The failure of crystals to form from a cooled solution indicates that the solution is supersaturated—a metastable state where the solute concentration is higher than its normal solubility limit.[12] This state requires an energy input or a nucleation site to initiate crystallization.[15]
Core Principle: Crystallization begins with nucleation, the formation of a stable, microscopic crystalline seed. In a supersaturated solution, this process can be kinetically hindered.
Solutions (to be tried in order):
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[1][16] The microscopic imperfections on the glass provide high-energy sites that can act as templates for crystal nucleation.
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution.[1] This provides a perfect template for subsequent crystal growth. It's good practice to save a small amount of your crude material for this purpose before starting the recrystallization.
-
Cool to a Lower Temperature: If the solution is in a room temperature bath, move it to an ice-water bath, and then to a salt-ice bath for even lower temperatures.[12] Lowering the temperature further decreases solubility and can help overcome the kinetic barrier to nucleation.
-
Reduce Solvent Volume: As a last resort, your solution may simply be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then repeat the cooling process.[12]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, which is a moderately polar molecule with a carboxylic acid group, several options exist. It is reported to be soluble in ethanol, chloroform, and ethyl acetate, but insoluble in water.[6]
Solvent Selection Table
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Poor solvent. Useful as an anti-solvent in a mixed system.[6] |
| Ethanol | High | 78 | Good potential "good" solvent. An ethanol/water mixture is a very common and effective choice for carboxylic acids. |
| Hexane | Non-polar | 69 | Likely a poor solvent. Could be an excellent anti-solvent when paired with a more polar solvent like ethyl acetate. |
| Ethyl Acetate | Medium | 77 | Good potential "good" solvent.[6] |
| Methanol | High | 65 | Slightly soluble.[17][18] Could be a viable option. |
| Chloroform | Medium | 61 | Reported as a good solvent.[6] |
Recommendation: A mixed-solvent system of ethanol and water is a highly recommended starting point.[9][10] It offers a wide polarity range and is easily handled.
Q2: What is the expected melting point for the purified product?
The literature value for the melting point of this compound is approximately 95 °C .[4][5][6][18] A sharp melting point range (e.g., 94-95 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of residual solvent or other impurities.
Q3: How can I be sure my final product is dry?
Residual solvent can lower the melting point and add to the weight, giving an inaccurate yield.
-
Air Drying: After vacuum filtration, press the crystals between two pieces of filter paper to remove the bulk of the solvent. Then, leave the crystals in a shallow dish (like a watch glass) to air dry, ideally in a desiccator.
-
Drying to a Constant Weight: For rigorous, quantitative work, the product must be dried to a constant weight.[11] Weigh the sample, place it in a vacuum oven (at a temperature well below the melting point) for a period, and then re-weigh it. Repeat this process until two consecutive weighings are identical.[11]
Experimental Workflow & Diagrams
Standard Recrystallization Protocol (Single Solvent)
-
Solvent Selection: Choose an appropriate solvent where the target compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling stick or magnetic stirring).[13] Continue adding small portions of hot solvent until the solid just dissolves.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated, fluted filter paper in a stemless funnel into a clean, pre-heated flask.[14]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[10] Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.[13]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals to remove any residual solvent.[11]
-
Verification: Confirm purity by measuring the melting point and, if necessary, by other analytical techniques (e.g., NMR, TLC).[15]
Workflow Diagrams
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
References
- Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. [Link]
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Recrystallization (help meeeeee). Reddit r/chemistry. [Link]
- Recrystallization using two solvents. YouTube. [Link]
- Recrystalliz
- recrystalliz
- Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. Home Sunshine Pharma. [Link]
- Oiling Out in Crystalliz
- Recrystallization. Vrije Universiteit Brussel. [Link]
- trans-4-isopropyl cyclohexane carboxylic acid. ChemBK. [Link]
- Why might oiling out occur during a recrystalliz
- Recrystallization1. University of California, Irvine. [Link]
- Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
- Guide to Recrystallis
- Recrystallization. University of Colorado Boulder. [Link]
- trans-4-Isopropylcyclohexyl carboxylic acid | Drug Inform
- Recrystallization and Crystalliz
- Organic Chemistry Lab: Recrystalliz
Sources
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- 2. mt.com [mt.com]
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- 5. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chembk.com [chembk.com]
- 7. gauthmath.com [gauthmath.com]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
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- 17. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]
- 18. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
Technical Support Center: Impurity Profiling of trans-4-Isopropylcyclohexanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the impurity profiling of trans-4-Isopropylcyclohexanecarboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, practical answers and troubleshooting strategies for challenges encountered during the analysis of this important chemical intermediate. Our focus is on not just how to perform the analysis, but why specific choices are made, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses foundational questions regarding the origin, nature, and regulatory context of impurities in this compound.
Q1: What are the primary sources of impurities in synthetic this compound?
Impurities can be introduced at various stages of the synthesis and storage process. They are generally classified into several categories according to guidelines from the International Council for Harmonisation (ICH).[1][2] Understanding these sources is the first step in developing a comprehensive control strategy.
-
Process-Related Impurities: These are impurities that arise from the manufacturing process itself.
-
cis-Isomer: The most significant process-related impurity is the geometric isomer, cis-4-Isopropylcyclohexanecarboxylic acid. The common synthesis route involves the hydrogenation of 4-isopropylbenzoic acid, which naturally produces a mixture of cis and trans isomers.[3][4] Subsequent isomerization steps may not achieve 100% conversion, leaving the cis-isomer as a critical impurity to monitor.
-
Unreacted Starting Materials: Incomplete hydrogenation can lead to residual 4-isopropylbenzoic acid in the final product.
-
Intermediates and By-products: Side reactions during hydrogenation or isomerization can create other structurally similar compounds.
-
-
Reagents and Solvents:
-
Degradation Products: These impurities form during storage or as a result of exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[6][7] Identifying these potential degradants is a key requirement for developing stability-indicating analytical methods.
Q2: Why is the cis-isomer a critical impurity to control?
The control of the cis-isomer is paramount for several reasons:
-
Structural Similarity: The cis and trans isomers have the same molecular weight and similar polarities, making their separation analytically challenging.[8][9] A non-specific analytical method might quantify them together, leading to an overestimation of the desired trans-isomer.
-
Impact on Downstream Synthesis: As this compound is often used as an intermediate in pharmaceutical synthesis (e.g., for Nateglinide), the stereochemistry is critical.[4][10] The presence of the cis-isomer can lead to the formation of undesired diastereomeric impurities in the final Active Pharmaceutical Ingredient (API), which are difficult and costly to remove.
-
Different Physicochemical Properties: Geometric isomers can have different physical properties (melting point, solubility) and potentially different toxicological profiles, making strict control a regulatory necessity.
Q3: What are the regulatory expectations for impurity control according to ICH guidelines?
The primary guideline for impurities in new drug substances is ICH Q3A(R2).[5] It establishes thresholds for three key activities: Reporting, Identification, and Qualification of impurities. These thresholds are based on the Maximum Daily Dose (MDD) of the final drug product.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data synthesized from ICH Q3A(R2) Guidelines.[5][11][12] |
-
Reporting: Impurities above this level must be reported in regulatory filings.
-
Identification: Impurities exceeding this threshold must have their structure elucidated.[11][12]
-
Qualification: This is the process of gathering data to establish the biological safety of an impurity at a specified level.[5] Impurities above this threshold must be qualified through toxicological studies or other means.
Section 2: Troubleshooting Guide - Analytical Method Development
This section provides practical, Q&A-based solutions to common issues encountered during the impurity profiling of this compound.
Issue 1: Poor Resolution Between cis and trans Isomers in HPLC
Q: My standard C18 column isn't separating the cis and trans isomers of 4-Isopropylcyclohexanecarboxylic acid. What should I try next?
This is a common challenge. The subtle difference in the spatial arrangement of atoms in cis and trans isomers often provides insufficient selectivity on traditional alkyl (C18, C8) phases. The troubleshooting workflow below explores systematic method development.
Causality: A standard C18 column separates primarily based on hydrophobicity. Since the cis and trans isomers have nearly identical hydrophobicity, co-elution or poor resolution is expected. To resolve them, you need a stationary phase that offers an alternative separation mechanism, such as shape selectivity or pi-pi interactions.
Troubleshooting Workflow:
-
Optimize Mobile Phase Conditions:
-
Adjust pH: The compound is a carboxylic acid. Working at a pH around 2.5-3.0 (using a buffer like phosphate or formate) will suppress the ionization of the carboxyl group. This makes the molecule more hydrophobic and can enhance interaction with the stationary phase, sometimes improving resolution.
-
Vary Organic Modifier: Switch between acetonitrile (ACN) and methanol. Methanol is a hydrogen-bond donor and acceptor and can create different interactions with the analyte and stationary phase compared to ACN, potentially improving selectivity.
-
Lower Temperature: Reducing the column temperature (e.g., from 30°C to 15°C) can sometimes improve the separation of isomers by increasing the interaction time with the stationary phase.
-
-
Select an Alternative Stationary Phase: If mobile phase optimization fails, a different column is the most effective solution.
-
Phenyl-Hexyl Phase: This is an excellent first choice. The phenyl rings in the stationary phase can induce dipole-dipole or pi-pi interactions with the analyte. The rigid structure of the cyclohexane ring in the trans isomer may interact differently with the planar phenyl groups compared to the more "boat-like" conformation of the cis isomer, enabling separation.
-
Cholesterol-Based Phase: These columns are specifically designed for shape selectivity.[9] They are highly effective at separating structurally similar molecules and geometric isomers.
-
Pentafluorophenyl (PFP) Phase: PFP columns offer a complex mix of interactions (hydrophobic, pi-pi, dipole-dipole, ion-exchange) and are very powerful for resolving isomers.
-
Caption: HPLC method development workflow for cis/trans isomer separation.
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Provides alternative selectivity based on pi-pi interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier. |
| Gradient | 30% B to 70% B over 20 minutes | A shallow gradient is often required to resolve closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25°C | Provides reproducible retention times. |
| Detection | UV at 210 nm | Carboxylic acids have a UV chromophore at low wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
Issue 2: Identification of an Unknown Peak in the Chromatogram
Q: I have an unknown impurity peak in my HPLC-UV chromatogram that is above the 0.10% identification threshold. How do I identify it?
Identifying unknown impurities is a systematic process that combines chromatographic data with mass spectrometry and forced degradation studies. The goal is to propose a chemical structure with a high degree of confidence.[13][14]
Trustworthiness: This workflow is a self-validating system. The hypothesis generated from LC-MS is confirmed or refuted by comparing the results with forced degradation samples and known process impurities.
Caption: Systematic workflow for the identification of an unknown impurity.
Step-by-Step Protocol:
-
Relative Retention Time (RRT) Matching: First, inject standards of all known potential impurities (cis-isomer, 4-isopropylbenzoic acid) to check if the unknown peak matches any of them based on its retention time relative to the main peak.
-
LC-MS Analysis: If no match is found, the next step is to obtain mass spectral data.
-
Methodology: Use an LC-MS system, often with a soft ionization technique like Electrospray Ionization (ESI), which is well-suited for polar molecules like carboxylic acids.[13] Run in both positive and negative ion modes. In negative mode, you expect to see the [M-H]⁻ ion, which will give you the molecular weight of the impurity.
-
Interpretation: A high-resolution mass spectrometer (like Q-TOF or Orbitrap) can provide an accurate mass, allowing you to predict the elemental formula. The fragmentation pattern (MS/MS) can provide clues about the structure. For example, a loss of 44 Da often corresponds to the loss of CO₂ from a carboxylic acid.
-
-
Forced Degradation Studies: To determine if the unknown is a degradation product, perform a forced degradation study as recommended by ICH guideline Q1A(R2).[6] This involves subjecting the this compound sample to various stress conditions to intentionally generate degradation products.[7][15][16] If your unknown impurity appears or increases in one of these stressed samples, it strongly suggests it is a degradation product formed via that specific pathway (e.g., an oxidative degradant).
| Stress Condition | Typical Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C | Degradation via acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at 60°C | Degradation via base-catalyzed reactions. |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | Formation of oxidative products (e.g., hydroperoxides). |
| Thermal | 80°C | 48 hours | Formation of thermally induced degradants. |
| Photolytic | ICH-compliant light source (e.g., 1.2 million lux hours) | As per ICH Q1B | Formation of light-sensitive degradants. |
| A degradation of 5-20% is generally considered suitable for method validation.[6][17] |
-
Isolation and NMR Spectroscopy: If the impurity is significant and its structure cannot be conclusively determined by LC-MS and degradation studies, it may need to be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[2][14]
Issue 3: Quantifying Volatile Impurities and Residual Solvents
Q: How can I analyze for residual acetic acid (from synthesis) or other volatile impurities?
While HPLC can be used, Gas Chromatography (GC) is the preferred technique for analyzing volatile impurities like residual solvents due to its superior sensitivity and resolving power for such compounds.[2][14]
Causality: Acetic acid and other common synthesis solvents are highly volatile and often have poor UV absorbance, making them difficult to analyze by standard HPLC-UV methods. GC, particularly with a Flame Ionization Detector (FID), is universally responsive to organic compounds and highly sensitive.
Recommended Technique: Headspace Gas Chromatography (HS-GC)
HS-GC is the industry-standard method for residual solvent analysis. It involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace") into the GC. This prevents non-volatile matrix components from contaminating the GC system and provides a very clean and sensitive analysis.
Protocol for GC Analysis of the Carboxylic Acid Itself: Direct GC analysis of carboxylic acids can be problematic due to their polarity, which causes peak tailing.[18] If you need to analyze for non-volatile organic impurities by GC, derivatization is often required. A common approach is to convert the carboxylic acid to its more volatile methyl ester using a reagent like methanolic HCl or diazomethane.[18][19]
| Parameter | Recommended Condition | Rationale |
| Sample Prep | Dissolve a known amount of sample in a high-boiling solvent (e.g., DMSO, DMF). | Creates the sample matrix for headspace extraction. |
| Headspace Vial | 20 mL | Standard size. |
| Incubation Temp | 80 - 100°C | Volatilizes the solvents into the headspace. |
| Incubation Time | 15 - 30 minutes | Allows the sample to reach equilibrium. |
| GC Column | DB-624 or equivalent (6% cyanopropylphenyl) | A polar column that provides good separation for common solvents. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | Start at 40°C (hold 5 min), ramp to 220°C at 10°C/min | Separates solvents based on their boiling points. |
| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for organic compounds. |
References
- PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
- European Medicines Agency (EMA). (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- SciSpace. (2016). Forced Degradation Studies.
- Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- PharmaCompass. (n.d.). trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information.
- European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies.
- International Journal of Pharmaceutical Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- World Journal of Pharmaceutical Research. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid.
- Chromatography Forum. (2014). Separation of cis/trans isomers.
- PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Zenodo. (n.d.). Acids: Derivatization for GC Analysis.
- SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column.
- Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- National Institutes of Health (NIH). (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- SciSpace. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography.
- JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.
- PharmaCompass. (n.d.). 4-isopropyl cyclohexane carboxylic acid | Drug Information.
Sources
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- 4. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 5. database.ich.org [database.ich.org]
- 6. ijrpp.com [ijrpp.com]
- 7. scispace.com [scispace.com]
- 8. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
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- 19. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: trans-4-Isopropylcyclohexanecarboxylic Acid
Welcome to the technical support center for trans-4-Isopropylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Below, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
I. Understanding the Stability Profile
This compound is a stable, solid compound under standard storage conditions. However, like many carboxylic acids, its stability can be influenced by environmental factors such as pH, temperature, and exposure to light and oxidative conditions. Understanding these sensitivities is crucial for accurate and reliable experimental outcomes. The primary stability concerns for this molecule include the potential for cis/trans isomerization and degradation through oxidation.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent Results or Appearance of New Peaks in HPLC Analysis
Symptoms:
-
Shifting retention times for the main analyte peak.
-
The appearance of a new, closely eluting peak, potentially indicating the presence of the cis-isomer.
-
Broad or split peaks.
Probable Causes & Solutions:
-
Isomerization to the cis-form: The trans isomer is generally more stable, but isomerization to the cis form can be catalyzed by acidic or basic conditions, as well as elevated temperatures. This is a common issue with substituted cyclohexanes.[1]
-
Solution:
-
pH Control of Mobile Phase: Ensure the mobile phase pH is maintained in a neutral range (pH 6-8) to minimize acid or base-catalyzed isomerization. If the mobile phase is too close to the analyte's pKa, you may observe split peaks.[2]
-
Temperature Control: Operate the HPLC column at a consistent, controlled temperature, avoiding excessive heat.
-
Sample Preparation: Prepare samples in a neutral, buffered diluent and analyze them promptly. Avoid storing samples in acidic or basic solutions.
-
-
-
On-Column Degradation: The stationary phase of the HPLC column can sometimes contribute to the degradation of sensitive analytes.
-
Solution:
-
Column Selection: Use a high-quality, well-maintained C18 column. If you suspect on-column degradation, try a different brand or type of C18 column.
-
Mobile Phase Quality: Use high-purity solvents and freshly prepared mobile phases to avoid contaminants that could promote degradation.
-
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Solution:
-
Solvent Matching: Ideally, dissolve the sample in the mobile phase itself or a weaker solvent. If a stronger solvent must be used, inject the smallest possible volume.[3]
-
-
Troubleshooting Workflow for HPLC Analysis
Caption: A typical experimental workflow for a forced degradation study.
Q3: How can I prevent cis/trans isomerization?
A3: Isomerization from the more stable trans form to the cis isomer is a key stability concern. To minimize this:
-
Maintain Neutral pH: Avoid strongly acidic or basic conditions in solutions. The stability of similar compounds is known to be pH-dependent. [4][5]* Avoid High Temperatures: Perform experiments at controlled room temperature or below whenever possible.
-
Proper Storage: Store both solid material and solutions under the recommended cool and dry conditions.
Q4: What solvents should I use for this compound?
A4:
-
For Stock Solutions: Methanol, DMSO, and other common organic solvents are suitable.
-
For Aqueous Experiments: The compound has low aqueous solubility. To dissolve it in an aqueous buffer, adjust the pH to >7 to form the more soluble carboxylate salt.
-
For HPLC Mobile Phases: Acetonitrile and methanol are common organic modifiers. Use buffered aqueous phases to control pH and ensure consistent retention and peak shape. [6] Q5: Are there any known incompatibilities?
A5: Yes, as a carboxylic acid, it is incompatible with:
-
Strong Bases: Will undergo an acid-base reaction.
-
Strong Oxidizing Agents: Can lead to degradation of the cyclohexyl ring.
-
Reactive Excipients: In formulation development, be aware of potential reactions with excipients containing reactive impurities like aldehydes or peroxides. [7]
IV. References
-
Garcia-Costa, A. L., et al. (2022). Effective degradation of cyclohexanecarboxylic acid by visible LED driven photo-Fenton. Chemical Engineering Journal Advances, 9, 100198.
-
Zhang, Y., et al. (2021). Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identification. Journal of Hazardous Materials, 402, 123476.
-
Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 98, 143-155.
-
Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 345-350.
-
Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
-
ICH. (2003). Stability testing of new drug substances and products Q1A (R2). IFPMA, Geneva, Switzerland.
-
Pharmacompass. (n.d.). trans-4-Isopropylcyclohexyl carboxylic acid. Retrieved from [Link]
-
Pharmacy Research. (n.d.). Trans-4-Isopropylcyclohexane Carboxylic Acid. Retrieved from [Link]
-
Green, N., & Beroza, M. (1959). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Journal of Organic Chemistry, 24(6), 761-764.
-
Baertschi, S. W., et al. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 31(7).
-
Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. (2016). Water Science and Technology, 73(10), 2552-2558.
-
Google Patents. (n.d.). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Retrieved from
-
O'Gorman, J., et al. (1974). The microbial degradation of cyclohexanecarboxylic acid: a pathway involving aromatization to form p-hydroxybenzoic acid. Canadian Journal of Microbiology, 20(8), 1147-1152.
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
V. V. R. S. S. S. N. Lima, et al. (2020). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 22(12), 3855-3867.
-
Yi, C. W., et al. (2012). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 14(34), 11996-12003.
-
Behera, S. K., et al. (2012). UV-induced degradation of aqueous solutions of malic acid. Journal of Photochemistry and Photobiology A: Chemistry, 229, 1-7.
-
Li, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Journal of Pharmaceutical Sciences, 103(8), 2416-2425.
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
L. F. Cabeza, et al. (2021). Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. Molecules, 26(4), 982.
-
ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?. Retrieved from [Link]
-
Holtwick, R., et al. (1999). cis/trans Isomerase of Unsaturated Fatty Acids of Pseudomonas putida P8: Evidence for a Heme Protein of the Cytochrome c Type. Journal of Bacteriology, 181(13), 4133-4138.
-
YMC America. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. Retrieved from [Link]
-
Jigs Chemical. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid. Retrieved from [Link]
-
Paslawski, J. C., et al. (2009). Biodegradation Kinetics of Trans 4-Methyl-1-Cyclohexane Carboxylic Acid. Biodegradation, 20(1), 125-133.
-
Beata, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(11), 18368-18385.
-
Sandra, P., et al. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(21), 3848.
-
Rayner, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods, 10(7), 1657.
-
GL Sciences Inc. (2022, October 6). HPLC Column Trouble Shooting -- Quality of Mobile Phase. YouTube. Retrieved from [Link]
Sources
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Catalyst Selection and Optimization for trans-4-Isopropylcyclohexanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this critical synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can confidently navigate the challenges of this process.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in the production of hypoglycemic agents like Nateglinide, primarily involves the catalytic hydrogenation of 4-isopropylbenzoic acid (cumic acid). The central challenge of this synthesis lies not in the reduction of the aromatic ring itself, but in controlling the stereochemistry to selectively obtain the desired trans isomer. The initial hydrogenation typically yields a mixture of cis and trans isomers, often favoring the thermodynamically less stable cis product. Consequently, a subsequent epimerization step is essential to achieve a high yield of the desired trans isomer.
This guide will address the critical aspects of this two-stage process: catalytic hydrogenation and subsequent isomerization, providing a comprehensive question-and-answer-based resource for troubleshooting and optimization.
Part 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
This section focuses on the initial reduction of the aromatic ring. The primary goal is to achieve high conversion of the starting material while understanding the factors that influence the initial isomer ratio.
FAQ 1: Catalyst Selection - Which catalyst is best for the hydrogenation of 4-isopropylbenzoic acid?
Answer: The choice of catalyst is critical for efficient hydrogenation of the aromatic ring. Several noble metal catalysts are effective, with the general order of activity for benzoic acid hydrogenation being Rh/C > Ru/C > Pt/C > Pd/C.[1]
| Catalyst | Support | Key Advantages | Considerations |
| Rhodium on Carbon (Rh/C) | Carbon | High activity for aromatic ring hydrogenation, often allowing for milder reaction conditions (lower temperature and pressure).[1] | Higher cost compared to other options. |
| Ruthenium on Carbon (Ru/C) | Carbon | Also highly active for aromatic ring hydrogenation and can be a more cost-effective alternative to Rhodium.[1] | May require slightly harsher conditions than Rh/C to achieve similar conversion rates. |
| Platinum (IV) Oxide (PtO₂, Adams' catalyst) | None (used as the oxide) | Effective for a wide range of hydrogenations and a common choice in laboratory settings. A documented procedure for hydrogenating cumic acid to a cis/trans mixture uses PtO₂.[2] | Can be less selective than Rh or Ru for this specific transformation and may require higher catalyst loading. |
| Palladium on Carbon (Pd/C) | Carbon | Generally less active for the hydrogenation of the carboxylic acid-bearing aromatic ring compared to Rh and Ru, often requiring higher temperatures and pressures.[1] | More commonly used for other types of hydrogenations, such as debenzylation or reduction of nitro groups. |
Senior Scientist's Recommendation: For high conversion under mild conditions, 5% Rh/C is the preferred catalyst. If cost is a significant concern, 5% Ru/C is an excellent alternative, though you may need to modestly increase hydrogen pressure or temperature to match the reaction kinetics of Rhodium.
Diagram 1: Catalyst Selection Workflow
Caption: A decision workflow for selecting the optimal catalyst.
FAQ 2: Stereoselectivity - Why is the cis isomer the major product of the initial hydrogenation?
Answer: The predominance of the cis isomer in the catalytic hydrogenation of substituted aromatics is a well-documented phenomenon and is a result of the reaction mechanism on the catalyst surface. The prevailing theory is the Horiuti-Polanyi mechanism , which describes a stepwise addition of hydrogen atoms to the adsorbed substrate.[1][3][4]
Mechanistic Explanation:
-
Adsorption: The aromatic ring of 4-isopropylbenzoic acid adsorbs onto the flat surface of the metal catalyst.
-
Hydrogen Addition: Hydrogen atoms, also adsorbed on the catalyst surface, are added sequentially to the same face of the aromatic ring. This syn-addition is sterically favored.
-
Product Formation: The resulting cyclohexane ring has both the new hydrogen atoms and the original substituents (isopropyl and carboxylic acid groups) added from the same side, leading to the cis configuration as the kinetic product.
The trans isomer, while thermodynamically more stable due to the equatorial positioning of the bulky isopropyl and carboxylic acid groups, is formed in smaller amounts during this initial kinetic-controlled phase.
Diagram 2: Mechanism of cis Isomer Formation
Caption: Simplified schematic of cis-isomer formation.
Part 2: Epimerization for trans Isomer Enrichment
Since the initial hydrogenation yields a mixture rich in the cis isomer, a subsequent epimerization step is required to convert the cis isomer to the more stable trans isomer.
FAQ 3: Epimerization - How can I convert the cis isomer to the desired trans isomer?
Answer: The most effective method for epimerizing the cis/trans mixture is to heat it in the presence of a strong base, such as potassium hydroxide (KOH).[5][6] This process drives the equilibrium towards the thermodynamically more stable trans isomer, where the bulky substituents can occupy equatorial positions in the cyclohexane chair conformation, minimizing steric strain.[7]
An equilibrium mixture can favor the trans isomer by a ratio of up to 85:15 or even higher under optimized conditions.[5]
Experimental Protocol: Epimerization of 4-Isopropylcyclohexanecarboxylic Acid
Materials:
-
Cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid
-
Potassium hydroxide (KOH), 96%
-
High-boiling point solvent (e.g., Shellsol 71, ethylene glycol, or xylene)
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cis/trans acid mixture in the high-boiling solvent (e.g., for 75g of acid, use approximately 225 ml of solvent).
-
Addition of Base: Add approximately 2 weight equivalents of potassium hydroxide. For example, for 75g (0.44 mol) of the acid, add around 50g (0.89 mol) of 96% KOH.
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by Gas Chromatography (GC) to determine the cis/trans ratio. The reaction is typically complete within 2-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with aqueous HCl until the pH is acidic.
-
Extract the product into an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trans-enriched product.
-
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
FAQ 4: My hydrogenation reaction is slow or incomplete. What should I do?
Answer: Slow or incomplete hydrogenation can stem from several factors related to the catalyst, reaction conditions, or impurities.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | Ensure high-purity solvents and starting materials. Common poisons for noble metal catalysts include sulfur compounds, halides, and strong coordinating ligands.[8] Use a fresh batch of catalyst to rule out deactivation from improper storage. |
| Insufficient Hydrogen Pressure | For challenging hydrogenations, atmospheric pressure (e.g., from a balloon) may be insufficient. Increase the hydrogen pressure using a Parr shaker or a similar pressure vessel.[8] An increase in pressure generally increases the reaction rate.[9] |
| Low Temperature | While room temperature may be sufficient for highly active catalysts like Rh/C, gently heating the reaction (e.g., to 40-50 °C) can significantly increase the rate. |
| Poor Agitation | This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Ensure vigorous stirring to maximize the interfacial area and mass transfer of hydrogen.[8] |
FAQ 5: My epimerization is not reaching a high trans ratio. How can I improve it?
Answer: If the epimerization is not proceeding to completion, consider the following:
-
Insufficient Base: Ensure at least two equivalents of KOH are used. The formation of the potassium carboxylate salt is essential for the epimerization to occur.
-
Low Temperature: The reaction temperature is critical. A temperature range of 140-180 °C is generally effective.[5] Below 130 °C, the reaction may be impractically slow.
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor by GC to confirm that the equilibrium has been reached.
FAQ 6: How do I purify the final this compound?
Answer: The primary method for purifying the final product is recrystallization .
Recommended Solvents for Recrystallization:
-
A mixture of water and ethanol or acetone can be effective.[2][10]
-
Toluene or a mixture of toluene and petroleum ether are also good options for carboxylic acids.[11]
General Recrystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Part 4: Safety Precautions
Handling of Hydrogenation Catalysts (e.g., Pd/C, Rh/C):
-
Pyrophoricity: Finely divided noble metal catalysts can be pyrophoric, especially after use when they are saturated with hydrogen and exposed to air.[12][13]
-
Inert Atmosphere: Always handle the dry catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: After the reaction, do not allow the filter cake to dry in the air. Quench the catalyst by making a wet slurry with water before disposal.[13][14]
-
Waste Disposal: Dispose of the quenched catalyst in a dedicated, clearly labeled waste container.
Handling of Hydrogen Gas:
-
Flammability: Hydrogen is highly flammable and forms explosive mixtures with air.
-
Proper Ventilation: All hydrogenation reactions must be conducted in a well-ventilated fume hood.[15]
-
Leak Checks: Ensure all connections in the hydrogenation apparatus are secure and leak-free.
-
Inert Gas Purging: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas to remove all oxygen.[13][14]
References
- Standard Operating Procedures - Richmond Sarpong. [Link]
- LCSS: PALLADIUM ON CARBON. [Link]
- Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities.
- Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogen
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Cyclohexanecarboxylic acid, 3,4,5-triol and triacet
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
- Hazards associated with laboratory scale hydrogen
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
- Horiuti-Polanyi Mechanism Definition. Fiveable. [Link]
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
- Catalytic-Hydrogenation-of-Cinnamic-Acid-and-Salicylic-Acid.pdf.
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]
- Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsatur
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Research of chemical transformations in the technology of hydrogenation of vegetable oils. E3S Web of Conferences. [Link]
- Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and G
- How can I purify carboxylic acid?.
- 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
- Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization.
- Selective in Catalytic Hydrogen
- Synthesis of 4-isopropylcyclohexane carboxylic acid. PrepChem.com. [Link]
- 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to trans-4-Isopropylcyclohexanecarboxylic Acid Reference Standards
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of every analytical measurement underpins the safety and efficacy of the final drug product. This is particularly true for active pharmaceutical ingredient (API) synthesis, where the quality of starting materials and intermediates dictates the purity of the final compound. trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7077-05-6) is a critical intermediate in the synthesis of Nateglinide, a hypoglycemic agent used to treat type 2 diabetes.[1][2][3] Consequently, the use of a thoroughly characterized, high-purity reference standard for this compound is not merely a matter of best practice; it is a foundational requirement for regulatory compliance and robust quality control.
This guide provides an in-depth comparison of what constitutes a reliable reference standard for this compound. Moving beyond a simple supplier comparison, we will delve into the essential analytical protocols required to verify and qualify a standard in your own laboratory, ensuring a self-validating system of analytical trust.
The Anatomy of a High-Quality Reference Standard
A reference standard is more than just a bottle of chemical; it is a calibrated tool for quantitative and qualitative analysis. Its value is derived from the confidence with which a user can assign its identity and purity. Regulatory bodies like the FDA and international guidelines such as those from the ICH mandate that non-compendial reference standards be of the "highest purity" and thoroughly characterized.[4][5][6]
Key attributes include:
-
Purity: The degree to which the standard is free from impurities and other extraneous matter. For a pharmaceutical intermediate, a purity of ≥99.5% is often the target.
-
Identity: Unambiguous confirmation of the chemical structure, including stereochemistry.
-
Characterization: A comprehensive Certificate of Analysis (CoA) that documents the identity, purity, and the analytical methods used for characterization.[7][8]
-
Stability: Data supporting the assigned shelf-life or retest date under specified storage conditions.[9][10]
Comparative Landscape of Available Standards
Commercially available standards for this compound vary in their intended use and level of characterization. The table below offers a comparative framework for evaluating potential candidates.
| Parameter | Alternative A (Primary Standard) | Alternative B (Characterized Material) | Alternative C (Research Grade) |
| Stated Purity | ≥99.8% (by Mass Balance) | ≥99.0% (by HPLC) | >98.0% (by GC)[11] |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | Conforms to structure (method not specified) |
| Purity Analysis | HPLC, GC, Karl Fischer, Residue on Ignition | HPLC | GC |
| Documentation | Comprehensive CoA with spectra, traceable to a national standard (e.g., NIST) where applicable.[4] | CoA with purity value and identity confirmation data. | Basic CoA with purity value. |
| Intended Use | Quantitative analysis (e.g., assay), peak identification. | Peak identification, qualitative use, system suitability. | Non-critical research and development. |
Scientist's Insight: While a primary standard (Alternative A) is the gold standard, its cost and availability can be prohibitive. A well-characterized material (Alternative B) often provides the best balance of quality and cost for routine use, provided it undergoes in-house verification. Research grade materials (Alternative C) are unsuitable for GMP-level quality control or quantitative analysis due to their lower purity and limited characterization.
In-House Qualification: A Self-Validating Protocol
Trust, but verify. Regardless of the supplier's CoA, it is incumbent upon the end-user to perform verification of a new reference standard lot. The following protocols outline a multi-pronged analytical approach to confirm identity, purity, and suitability for use.
Experimental Workflow Overview
The following diagram illustrates the logical flow for qualifying a new batch of a reference standard.
Caption: Workflow for reference standard qualification.
Protocol 1: Identity and Purity by High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the workhorse of pharmaceutical analysis. A reversed-phase method provides excellent separation of the main component from potential process-related impurities.[12] As this compound lacks a significant chromophore, detection at low UV wavelengths (around 200 nm) is required.[13] This method serves as the primary tool for purity assessment.
Methodology:
-
Standard Preparation: Accurately weigh approximately 25 mg of the reference standard and dissolve in 25.0 mL of diluent to create a 1.0 mg/mL solution.
-
System Suitability: Prepare a solution containing the main compound and a known related impurity (if available) to verify resolution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).
-
Gradient: 70% A to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 200 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solution in replicate (n=5) to establish system precision. Calculate the area percent purity, excluding the solvent front.
Acceptance Criteria:
-
Purity: ≥ 99.5% area.
-
Largest Unidentified Impurity: ≤ 0.10% area.
-
RSD for replicate injections: ≤ 1.0%.
Caption: HPLC-UV experimental workflow.
Protocol 2: Orthogonal Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: An orthogonal method using a different separation principle (volatility vs. polarity) is crucial for a comprehensive purity assessment.[14] GC-MS can detect volatile impurities or those that may not be resolved by HPLC. The mass spectrometer provides definitive identification of any detected impurities.
Methodology:
-
Standard Preparation: Prepare a 1.0 mg/mL solution in a suitable solvent like Methanol or Methylene Chloride.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Injection: 1 µL, Split ratio 20:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
-
Analysis: Analyze the sample and identify peaks by comparing mass spectra to a library (e.g., NIST). Calculate purity based on total ion chromatogram (TIC) area percent.
Acceptance Criteria:
-
Purity (TIC): ≥ 99.5% area.
-
Identity: Mass spectrum of the main peak is consistent with the structure of this compound.
Caption: GC-MS experimental workflow.
Protocol 3: Definitive Structural Confirmation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation, providing unambiguous evidence of the compound's identity and stereochemistry.[15] The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra serve as a unique fingerprint for the trans isomer.[16]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
-
Analysis:
-
¹H NMR: Confirm the presence of signals corresponding to the isopropyl group (doublet and septet), the cyclohexyl ring protons, and the acidic proton of the carboxylic acid. The relative integration of these signals should match the number of protons.
-
¹³C NMR: Confirm the number of unique carbon signals, including the carbonyl carbon (~180 ppm), carbons of the isopropyl group, and the four distinct carbons of the disubstituted cyclohexane ring.
-
Compare the acquired spectra to literature data or previously qualified lots to confirm the trans configuration.
-
Acceptance Criteria:
-
The ¹H and ¹³C NMR spectra must be consistent with the structure of this compound.
Ensuring Long-Term Reliability: Stability Assessment
Causality: A reference standard's certified purity is only valid until its retest date. A stability program is essential to demonstrate that the material does not degrade under its recommended storage conditions.[9][10] ICH guideline Q1A(R2) provides the framework for stability testing.[17][18]
Protocol Outline:
-
Initial Analysis (T=0): Perform a full characterization (HPLC, GC) of the standard at the start of the study.
-
Storage Conditions: Store aliquots of the standard under both long-term and accelerated conditions.
-
Time Points: Test the samples at predefined intervals (e.g., Long-term: 3, 6, 9, 12, 24 months; Accelerated: 1, 3, 6 months).
-
Testing: At each time point, perform HPLC purity analysis.
-
Evaluation: Compare the purity results to the T=0 data. The absence of significant degradation under accelerated conditions provides confidence in the long-term stability.
Caption: Logic diagram for a reference standard stability study.
Conclusion
The selection and qualification of a reference standard for this compound is a foundational step in ensuring the quality of Nateglinide synthesis and other pharmaceutical applications. A robust reference standard is not simply purchased; it is qualified through a rigorous, multi-technique analytical process. By employing orthogonal methods like HPLC and GC for purity, NMR for definitive identification, and a systematic stability program, researchers and drug development professionals can establish a chain of analytical trust. This self-validating approach ensures that the standard is not only suitable for its intended use but also meets the stringent requirements of the global pharmaceutical industry.
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Controlling Nateglinide Related Compound A
Nateglinide is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It stimulates insulin release from the pancreas by binding to β cells.[1] As with any active pharmaceutical ingredient (API), the purity profile of Nateglinide is of paramount importance to ensure its safety and efficacy.
Nateglinide Related Compound A, chemically known as trans-4-Isopropylcyclohexanecarboxylic acid, is a known process-related impurity of Nateglinide.[2][3] Its presence in the final drug substance must be carefully monitored and controlled within established limits to comply with regulatory requirements and guarantee patient safety. This guide will compare the established pharmacopeial method with alternative analytical techniques, providing the data and insights necessary for researchers and quality control analysts to make informed decisions for their specific applications.
Chemical Structures:
-
Nateglinide:
Caption: Chemical structure of Nateglinide.
-
Nateglinide Related Compound A:
Caption: Chemical structure of Nateglinide Related Compound A.
Comparative Analysis of Analytical Methodologies
The primary method for the analysis of Nateglinide and its related compounds is High-Performance Liquid Chromatography (HPLC), as detailed in the United States Pharmacopeia (USP).[4] However, alternative and advanced techniques offer potential advantages in terms of speed, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC) - The Pharmacopeial Standard
The USP monograph for Nateglinide provides a validated HPLC method for the quantitation of Related Compound A and other impurities.[4] This reversed-phase HPLC method is the benchmark for quality control in a regulatory environment.
Method Rationale:
The choice of a reversed-phase C18 column is standard for the separation of moderately polar to non-polar compounds like Nateglinide and its related compound. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the differential partitioning of the analytes between the stationary and mobile phases, leading to their separation. The UV detection wavelength is selected based on the chromophoric properties of the analytes.
dot
Sources
A Senior Scientist's Guide to the Validation of Analytical Methods for trans-4-Isopropylcyclohexanecarboxylic Acid
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
trans-4-Isopropylcyclohexanecarboxylic acid is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Nateglinide, a hypoglycemic agent.[1][2] As such, its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The validation of analytical methods used to quantify this compound is not merely a regulatory formality; it is the cornerstone of quality assurance, providing documented evidence that a method is fit for its intended purpose.[3][4][5]
This guide provides an in-depth comparison of common analytical techniques for this compound and presents a detailed, field-tested framework for method validation. We will move beyond rote procedural steps to explore the scientific rationale behind our choices, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8]
The Regulatory Landscape: Harmonizing Validation Standards
Modern pharmaceutical development operates under a global framework of harmonized standards. The ICH guidelines, particularly ICH Q2(R2) "Validation of Analytical Procedures," provide a comprehensive blueprint for the validation process.[4][7][8] These guidelines are complemented by the new ICH Q14 guideline on "Analytical Procedure Development," which encourages a more scientific, risk-based approach throughout the method lifecycle.[6][9] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring that the data generated is reliable and reproducible.[4][5]
Comparing Analytical Modalities: HPLC vs. GC
The selection of an analytical technique is the first critical decision. For a non-volatile, polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most viable options. The choice between them involves a trade-off between direct analysis and the need for chemical modification (derivatization).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on analyte affinity for a solid stationary phase. | Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase. |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds. | Requires analyte to be volatile and thermally stable. |
| Derivatization | Often not required for quantification, but may be used to enhance detection (e.g., UV or fluorescence tagging).[10] | Typically mandatory for carboxylic acids to increase volatility and reduce polarity (e.g., esterification, silylation).[11][12] |
| Detection | UV-Vis (may have low sensitivity due to weak chromophore), Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (LC-MS). | Flame Ionization Detector (FID), Mass Spectrometry (GC-MS).[13] GC-MS offers high specificity and structural information.[14] |
| Advantages | Direct analysis, versatile, wide applicability. | High resolution, sensitive detectors (especially MS). |
| Disadvantages | Higher solvent consumption, potentially lower resolution than capillary GC. | Derivatization adds complexity, time, and potential for error. Not suitable for non-volatile compounds. |
Scientist's Rationale: For routine quality control (QC) of this compound, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is often the preferred method. Its primary advantage is the ability to analyze the compound directly without the need for derivatization, simplifying the workflow and reducing potential sources of error. While the compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is generally sufficient for assay and impurity profiling.[15][16]
The Validation Master Plan: A Structured Approach
A validation exercise must be systematic and pre-planned. The entire process is governed by a validation protocol, a document that specifies the scope, parameters to be investigated, and the pre-defined acceptance criteria.[3][17]
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A Comparative Guide to trans- and cis-4-Isopropylcyclohexanecarboxylic Acid for Drug Development Professionals
In the realm of pharmaceutical sciences, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical factor that dictates its interaction with biological systems.[1] Diastereomers, such as the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid, are chemically distinct compounds that can exhibit significantly different pharmacological and pharmacokinetic profiles.[2] This guide provides a comprehensive comparison of these two isomers, offering insights grounded in experimental data and established chemical principles to inform drug discovery and development efforts.
Structural Foundation: Understanding the cis and trans Isomers
4-Isopropylcyclohexanecarboxylic acid is a derivative of cyclohexane with two substituents: an isopropyl group and a carboxylic acid group. The relative orientation of these groups on the cyclohexane ring gives rise to two geometric isomers:
-
trans-4-Isopropylcyclohexanecarboxylic acid: The isopropyl and carboxylic acid groups are on opposite sides of the cyclohexane ring. This configuration is generally more thermodynamically stable.
-
cis-4-Isopropylcyclohexanecarboxylic acid: The isopropyl and carboxylic acid groups are on the same side of the ring, leading to potential steric strain.
The seemingly subtle difference in their three-dimensional structure is the root of their distinct physicochemical properties and, consequently, their biological activities.[3]
Figure 1: The structural isomerism of 4-isopropylcyclohexanecarboxylic acid dictates its properties and biological activity.
Physicochemical Properties: A Tale of Two Isomers
The difference in spatial arrangement directly impacts the physical and chemical properties of the trans and cis isomers. These properties are crucial for synthesis, purification, formulation, and ultimately, bioavailability.
| Property | This compound | cis-4-Isopropylcyclohexanecarboxylic acid | Reference |
| CAS Number | 7077-05-6 | 7084-93-7 | [4] |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ | [5][6] |
| Molecular Weight | 170.25 g/mol | 170.25 g/mol | [5][6] |
| Appearance | White crystalline powder | Solid | [4][7] |
| Melting Point | 95 °C | Not specified, but expected to be lower | [8] |
| Boiling Point | 263.8 °C at 760 mmHg | Not specified, but expected to be lower | |
| pKa (Predicted) | 4.91 ± 0.10 | Not specified | [8] |
This compound is a white to off-white crystalline solid at room temperature.
Synthesis and Isomer Separation: A Crucial Step in Drug Development
The synthesis of 4-isopropylcyclohexanecarboxylic acid, often through the hydrogenation of 4-isopropylbenzoic acid (cuminic acid), typically yields a mixture of both cis and trans isomers.[9][10] The ratio of these isomers can vary, with some methods reporting a higher proportion of the cis form.[9]
Given that regulatory bodies like the FDA strongly encourage the development of single isomers, their separation and purification are paramount.[1][11]
Experimental Protocol: Separation by Fractional Crystallization
This method leverages the differences in solubility between the two isomers.
-
Dissolution: Dissolve the mixture of cis and trans isomers in a suitable solvent (e.g., methanol or ethanol).
-
Salt Formation: Prepare the dihydrochloride salts by treating the solution with hydrogen chloride gas.
-
Selective Precipitation: The trans-isomer of the dihydrochloride salt is often less soluble and will precipitate out of the solution.[12]
-
Isolation: The precipitate is filtered from the solution.
-
Neutralization: The isolated salt is neutralized with a base, such as sodium hydroxide, to recover the purified trans or cis isomer.[12]
Another approach involves epimerization, where the less stable cis isomer is converted to the more stable trans isomer, often by heating in the presence of a base like potassium hydroxide.[13]
Figure 2: A simplified workflow for the synthesis and separation of cis and trans isomers.
Biological and Pharmacological Significance: The Impact of Stereochemistry
The distinct three-dimensional structures of cis and trans isomers lead to differential interactions with chiral biological targets like enzymes and receptors.[14] This can result in one isomer being therapeutically active while the other is less active, inactive, or even toxic.[15]
This compound is a known intermediate in the synthesis of Nateglinide, a hypoglycemic agent used to treat type 2 diabetes.[7][16][17] This highlights the importance of the trans configuration for this particular therapeutic application. The cis-isomer is also noted as being related to the synthesis of Nateglinide, likely as a precursor or impurity.[4]
The biological activity of carboxylic acids, in general, is influenced by their structure.[18] For instance, in drug design, computational modeling is used to optimize stereochemistry for better target binding.[19] The specific biological activities of the individual cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid, beyond their role as synthetic intermediates, require further investigation. However, the principles of stereopharmacology strongly suggest that their effects would differ.[20]
Conclusion for the Research Professional
The comparison of trans- and cis-4-isopropylcyclohexanecarboxylic acid underscores a fundamental principle in drug development: stereoisomers are distinct chemical entities. Their synthesis invariably produces a mixture that necessitates robust separation and characterization protocols. For drug development professionals, the key takeaways are:
-
Prioritize Isomerically Pure Compounds: The development of single, well-characterized isomers is the industry standard to ensure optimal efficacy and safety.[21]
-
Structure Dictates Properties: The trans isomer, being more stable, exhibits different physicochemical properties, which can be exploited for separation and may influence its pharmacokinetic profile.
-
Biological Activity is Stereospecific: The established use of the trans isomer as a key intermediate for the antidiabetic drug Nateglinide demonstrates the critical role of stereochemistry in achieving the desired pharmacological effect.
A thorough understanding and control of the stereochemistry of 4-isopropylcyclohexanecarboxylic acid and other chiral molecules are essential for the successful development of safe and effective pharmaceuticals.
References
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- CHIRAL SEPAR
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A Comparative Guide to trans-4-Isopropylcyclohexanecarboxylic Acid Derivatives in Drug Discovery
An in-depth guide for drug development professionals, this document provides a comparative study of trans-4-Isopropylcyclohexanecarboxylic acid derivatives. It details their synthesis, properties, and potential applications, supported by experimental protocols and data.
This guide presents a detailed comparative analysis of derivatives of this compound, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Specifically, its trans-isomer is a crucial building block for the antidiabetic drug Nateglinide.[3][4][5] The inherent structural features of this scaffold—a rigid cyclohexane ring ensuring a defined spatial orientation of substituents—make it an attractive starting point for medicinal chemistry campaigns. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding how strategic modifications of this core structure can modulate physicochemical and pharmacological properties.
The Core Scaffold: this compound
The parent molecule, this compound (t-IPCCA), possesses a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol .[6][7] Its structure is characterized by a cyclohexane ring with isopropyl and carboxylic acid groups in a 1,4-trans configuration. This stereochemistry is thermodynamically more stable than the corresponding cis form and is essential for its utility as a pharmaceutical intermediate.[3] The carboxylic acid group serves as a versatile chemical handle for derivatization, while the isopropyl group imparts significant lipophilicity, influencing the molecule's interaction with biological targets and its overall pharmacokinetic profile.
Synthesis of the Core Scaffold: The parent acid is typically prepared via the hydrogenation of 4-isopropylbenzoic acid (cuminic acid).[8][9] This catalytic reduction often yields a mixture of cis and trans isomers, requiring subsequent epimerization to isolate the desired pure trans form.[3][8]
Caption: General synthetic and purification workflow for t-IPCCA.
A Comparative Analysis of Key Derivative Classes
The true potential of the t-IPCCA scaffold is realized through chemical modification of its carboxylic acid moiety. We will compare three primary classes of derivatives: esters, amides, and bioisosteric replacements, highlighting their synthesis, properties, and strategic applications in drug design.
Ester Derivatives: Modulating Lipophilicity and Prodrug Potential
Esterification of the carboxylic acid is a fundamental tactic to mask the polar -COOH group, thereby increasing lipophilicity and potentially enhancing passive diffusion across biological membranes.[10] These derivatives can also serve as prodrugs, which are inactive until hydrolyzed by endogenous esterases to release the active parent acid.
Experimental Protocol: Fischer Esterification for Ethyl trans-4-Isopropylcyclohexanecarboxylate
The Fischer esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours. The reaction is reversible, and driving off the water produced can increase the yield.[12]
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.
Data Summary: Physicochemical Properties of Ester Derivatives
| Derivative | R Group | Molecular Weight ( g/mol ) | Calculated LogP | Boiling Point (°C) | Application Note |
| Parent Acid | -H | 170.25 | 2.53 | 263.8 | Starting Material |
| Methyl Ester | -CH₃ | 184.28 | ~3.0 | ~235 | Increased volatility, common intermediate |
| Ethyl Ester | -CH₂CH₃ | 198.31 | ~3.4 | ~245 | Common prodrug motif |
| Isopropyl Ester | -CH(CH₃)₂ | 212.33 | ~3.8 | ~252 | Higher lipophilicity, potentially slower hydrolysis |
(Note: LogP and Boiling Point values are estimates for comparative purposes.)
Amide Derivatives: Expanding Hydrogen Bonding Capabilities
Replacing the carboxylic acid's hydroxyl group with a nitrogen-containing substituent to form an amide introduces new hydrogen bond donor and/or acceptor sites. This modification can significantly enhance binding affinity and selectivity for a biological target. Amides are generally more resistant to hydrolysis than esters.
Experimental Protocol: Amide Synthesis via Acyl Chloride Intermediate
This robust method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with an amine.[13][14]
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.[15]
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amine Coupling: Dissolve the crude acyl chloride in fresh anhydrous solvent and cool to 0°C. Add a solution of the desired amine (e.g., benzylamine, 2.2 eq) dropwise. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.[16]
-
Work-up and Purification: After the reaction is complete, wash the mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a base (e.g., saturated NaHCO₃) and brine. Dry the organic layer and concentrate to yield the amide.
Data Summary: Comparison of Amide Derivative Properties
| Derivative | Amine Partner | Molecular Weight ( g/mol ) | H-Bond Donors/Acceptors | Potential Interactions |
| Primary Amide | Ammonia | 169.28 | 2 / 1 | Strong H-bonding network |
| N-Methyl Amide | Methylamine | 183.31 | 1 / 1 | Reduced H-bond donation, fine-tunes polarity |
| N-Benzyl Amide | Benzylamine | 259.40 | 1 / 1 | H-bonding plus potential for π-π stacking |
Bioisosteric Replacements: Optimizing Pharmacokinetics
The carboxylic acid group, while often crucial for target binding, can lead to poor metabolic stability and limited membrane permeability.[10][17][18] Replacing it with a bioisostere—a group with similar physicochemical properties—is a key strategy in medicinal chemistry to mitigate these liabilities.[18][19]
Key Bioisosteres for Carboxylic Acids:
-
1H-Tetrazole: This five-membered heterocyclic ring is one of the most widely used non-classical bioisosteres of a carboxylic acid.[20] It has a similar pKa and can participate in comparable hydrogen bonding interactions, but it is not susceptible to metabolic pathways like acyl glucuronidation.[17][19]
-
N-Acylsulfonamides: This group maintains an acidic proton but offers a different geometry and electronic distribution compared to a carboxylic acid, which can alter binding modes and improve properties.[19]
Workflow for Bioisosteric Replacement
Caption: A common synthetic route from a carboxylic acid to a tetrazole bioisostere.
The choice of a bioisosteric replacement is highly context-dependent, and screening a panel of options is often necessary to find a surrogate that retains biological activity while improving drug-like properties.[10]
Conclusion and Strategic Outlook
The this compound scaffold is a proven platform for the development of bioactive molecules. This guide has demonstrated how its functionalization through esterification, amidation, and bioisosteric replacement provides a systematic toolkit for drug discovery professionals.
-
Esterification offers a straightforward method for creating prodrugs and modulating lipophilicity.
-
Amidation provides a means to introduce specific hydrogen bonding interactions, often leading to enhanced target affinity and selectivity.
-
Bioisosteric replacement is a sophisticated strategy to overcome the inherent pharmacokinetic challenges associated with carboxylic acids, improving metabolic stability and overall drug-like properties.
Future exploration should focus on combining these derivatization strategies, such as creating amide derivatives of bioisosteric replacements, to further refine molecular properties. A thorough understanding of the structure-activity and structure-property relationships detailed in this guide will empower researchers to rationally design and synthesize novel derivatives of t-IPCCA with optimized therapeutic potential.
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A Comparative Guide to trans-4-Alkylcyclohexanecarboxylic Acids for Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of a candidate's ultimate success. Among the vast array of available building blocks, saturated carbocycles, and specifically 4-substituted cyclohexanecarboxylic acids, have emerged as valuable motifs. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat aromatic systems, enabling more precise and potent interactions with biological targets. This guide provides an in-depth, objective comparison of trans-4-isopropylcyclohexanecarboxylic acid and its close analogs—trans-4-methylcyclohexanecarboxylic acid and trans-4-tert-butylcyclohexanecarboxylic acid—supported by experimental data to inform rational drug design.
The Strategic Importance of the 4-Alkylcyclohexanecarboxylic Acid Scaffold
The cyclohexane ring, particularly in its rigid chair conformation, serves as a non-planar scaffold that can orient substituents in well-defined spatial arrangements. The trans-4-substitution pattern is of particular interest as it places the alkyl group and the carboxylic acid in a diaxial or diequatorial orientation, minimizing steric clash and providing a defined vector for molecular elaboration. The alkyl group itself plays a crucial role in modulating key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1] The choice of the alkyl substituent—from the smaller methyl to the bulkier isopropyl and tert-butyl groups—can therefore have profound implications for a drug candidate's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties: A Comparative Analysis
A foundational aspect of drug design is the understanding and manipulation of a molecule's physicochemical properties. The table below summarizes key experimental and predicted values for our three compounds of interest.
| Property | trans-4-Methylcyclohexanecarboxylic Acid | This compound | trans-4-tert-Butylcyclohexanecarboxylic Acid |
| Molecular Formula | C₈H₁₄O₂ | C₁₀H₁₈O₂ | C₁₁H₂₀O₂ |
| Molecular Weight ( g/mol ) | 142.20 | 170.25 | 184.28 |
| Melting Point (°C) | 109-111 | 95 | 170-175 |
| Boiling Point (°C) | 134-136 (at 15 mmHg) | 263.8 (at 760 mmHg) | 282.9 (Predicted) |
| pKa (Predicted) | 4.92 ± 0.10 | 4.91 ± 0.10 | ~4.9 (inferred) |
| Calculated LogP | Data not readily available | Data not readily available | Data not readily available |
Note: Experimental values are cited where available. Predicted values are used for completeness and should be considered estimates.
Synthesis and Stereochemical Control: The Primacy of the trans Isomer
The biological activity of molecules containing the 4-alkylcyclohexanecarboxylic acid scaffold is often highly dependent on the stereochemistry of the substituents. The trans isomer is frequently the desired, more active form, as exemplified by the use of this compound in the synthesis of the antidiabetic drug Nateglinide. Therefore, synthetic strategies must prioritize the formation and purification of the trans isomer.
The most common synthetic route to these compounds involves the catalytic hydrogenation of the corresponding 4-alkylbenzoic acid. This reaction, however, typically yields a mixture of cis and trans isomers. Subsequent purification is necessary to isolate the desired trans isomer, often through fractional recrystallization or chromatography.
Experimental Protocol: Synthesis of trans-4-Methylcyclohexanecarboxylic Acid
This protocol provides a representative method for the synthesis of trans-4-methylcyclohexanecarboxylic acid via the catalytic hydrogenation of p-toluic acid.
Materials:
-
p-Toluic acid
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filter agent (e.g., Celite)
-
Standard glassware for hydrogenation and recrystallization
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve p-toluic acid in ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
-
Purify the crude product by fractional recrystallization from a suitable solvent (e.g., hexane or aqueous ethanol) to isolate the trans isomer.
Structure-Activity Relationships and Performance in Drug Design
The choice of the 4-alkyl substituent has a significant impact on the biological activity and pharmacokinetic properties of the resulting drug molecule. While direct comparative experimental data for a single biological target with varied 4-alkylcyclohexanecarboxylic acid moieties is scarce in the public domain, we can infer performance differences based on established principles of medicinal chemistry.
Lipophilicity and Bioavailability: As the alkyl chain length increases from methyl to tert-butyl, the lipophilicity of the molecule increases.[1] This can enhance membrane permeability and absorption, potentially leading to improved oral bioavailability. However, excessive lipophilicity can also lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity.
Metabolic Stability: The alkyl group can influence the metabolic stability of a drug.[2] The tert-butyl group, lacking benzylic protons, is generally more resistant to oxidative metabolism compared to the isopropyl and methyl groups.[3] This can lead to a longer half-life and reduced clearance. However, the presence of other metabolically labile sites in the molecule must also be considered.
Receptor Binding and Potency: The size and shape of the alkyl group can directly impact the binding affinity of a drug to its target receptor. A larger alkyl group like tert-butyl can provide a better fit in a large hydrophobic pocket, leading to increased potency. Conversely, a smaller group may be required for optimal interaction in a more constrained binding site. The conformational locking effect of the bulky tert-butyl group can also pre-organize the molecule in a bioactive conformation, reducing the entropic penalty of binding.
Conclusion and Future Perspectives
This compound and its methyl and tert-butyl analogs are valuable building blocks in drug discovery, offering a rigid, three-dimensional scaffold that can be strategically employed to optimize the properties of a lead compound. The choice of the alkyl group is a critical decision that should be guided by a thorough understanding of the structure-activity relationships of the target and the desired pharmacokinetic profile. While this compound has a proven track record in the development of Nateglinide, the other analogs offer a spectrum of lipophilicity and metabolic stability that can be exploited to fine-tune the properties of new chemical entities. Future research, including the synthesis and biological evaluation of Nateglinide analogs with varied 4-alkylcyclohexyl moieties, would provide invaluable direct comparative data to further guide the rational design of next-generation therapeutics.
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A Technical Guide to the Biological Activity of trans-4-Isopropylcyclohexanecarboxylic Acid Derivatives as Potent Hypoglycemic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activity of derivatives of trans-4-Isopropylcyclohexanecarboxylic acid, a key scaffold in the development of oral hypoglycemic agents. We will delve into the structure-activity relationships, comparative efficacy, and the underlying mechanism of action of these compounds, supported by experimental data and detailed protocols.
Introduction: The Emergence of a Promising Scaffold
The quest for effective and safe oral therapies for type 2 diabetes has led to the exploration of diverse chemical scaffolds. Among these, derivatives of D-phenylalanine have shown significant promise as insulin secretagogues. A pivotal discovery in this area was the identification of N-acyl-D-phenylalanine derivatives with potent hypoglycemic activity. Initial studies revealed that N-benzoyl-DL-phenylalanine possessed blood glucose-lowering effects, sparking further investigation into the structural requirements for this activity[1]. This exploration ultimately led to the development of a highly active class of compounds derived from this compound.
One of the most notable derivatives is N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine, also known as Nateglinide (and formerly as A-4166). This compound has demonstrated remarkable potency in lowering blood glucose levels by stimulating insulin release from pancreatic β-cells[2][3][4][5]. This guide will focus on the biological activity of Nateglinide and its analogues, providing a comparative analysis to inform future drug discovery and development efforts in this chemical space.
Mechanism of Action: Targeting the K-ATP Channel in Pancreatic β-Cells
The primary mechanism by which this compound derivatives, such as Nateglinide, exert their hypoglycemic effect is through the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. These channels play a crucial role in coupling glucose metabolism to insulin secretion.
In a resting state (low blood glucose), K-ATP channels are open, allowing potassium ions (K+) to flow out of the β-cell. This efflux of positive charge maintains a hyperpolarized state of the cell membrane, which keeps voltage-gated calcium channels (VGCCs) closed and insulin secretion at a basal level.
Following a meal, rising blood glucose levels lead to increased glucose uptake and metabolism within the β-cell, resulting in a higher intracellular ATP/ADP ratio. This increase in ATP binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, causing the channel to close. The closure of K-ATP channels prevents K+ efflux, leading to depolarization of the cell membrane. This depolarization activates VGCCs, allowing an influx of calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules, leading to a rapid release of insulin into the bloodstream.
Nateglinide and its analogues mimic the effect of elevated ATP by binding to the SUR1 subunit of the K-ATP channel, inducing its closure and thereby stimulating insulin secretion in a glucose-dependent manner[5][6].
Figure 1: Signaling pathway of insulin secretion stimulated by glucose and Nateglinide.
Comparative Biological Activity of Derivatives
The hypoglycemic activity of this class of compounds is highly dependent on the structural features of both the acyl moiety (derived from this compound) and the D-phenylalanine core.
Structure-Activity Relationship (SAR) Studies
A seminal study by Shinkai et al. (1989) elucidated key SAR principles for N-(cyclohexylcarbonyl)-D-phenylalanine analogues[2]. Their findings, which led to the identification of Nateglinide, are summarized below:
-
Stereochemistry of the Phenylalanine Moiety: The D-enantiomer of phenylalanine is crucial for activity. The L-enantiomer is significantly less active.
-
The Carboxyl Group: The free carboxylic acid on the phenylalanine moiety is essential for potent hypoglycemic activity. Ester or amide derivatives show reduced activity.
-
The Cyclohexyl Ring:
-
Substitution: The presence of a substituent on the cyclohexyl ring generally enhances activity compared to the unsubstituted N-(cyclohexylcarbonyl)-D-phenylalanine.
-
Position of Substitution: Substitution at the 4-position of the cyclohexane ring was found to be optimal.
-
Stereochemistry of Substitution: The trans configuration of the 4-substituent relative to the carbonyl group is preferred for higher activity.
-
Nature of the 4-Substituent: Alkyl groups at the 4-position were found to be favorable. The isopropyl group in Nateglinide provided the highest potency in the series tested.
-
Quantitative Comparison of Hypoglycemic Activity
The following table summarizes the in vivo hypoglycemic activity of selected N-(cyclohexylcarbonyl)-D-phenylalanine analogues, as reported by Shinkai et al. (1989)[2]. The activity is expressed as the dose required to produce a 20% decrease in blood glucose in fasted normal mice.
| Compound | 4-Substituent on Cyclohexyl Ring | Configuration | Hypoglycemic Activity (ED20, mg/kg, p.o.) |
| N-(Cyclohexylcarbonyl)-D-phenylalanine | None | - | > 100 |
| N-(cis-4-Methylcyclohexylcarbonyl)-D-phenylalanine | Methyl | cis | 50 |
| N-(trans-4-Methylcyclohexylcarbonyl)-D-phenylalanine | Methyl | trans | 10 |
| N-(trans-4-Ethylcyclohexylcarbonyl)-D-phenylalanine | Ethyl | trans | 5 |
| N-(trans-4-Isopropylcyclohexylcarbonyl)-D-phenylalanine (Nateglinide) | Isopropyl | trans | 1.6 |
| N-(trans-4-tert-Butylcyclohexylcarbonyl)-D-phenylalanine | tert-Butyl | trans | 10 |
Comparative Potency on K-ATP Channel Inhibition
The inhibitory effect of these compounds on the K-ATP channel can be quantified by measuring their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table compares the IC50 values of Nateglinide with other known insulin secretagogues for their ability to block K-ATP channels.
| Compound | IC50 for K-ATP Channel Inhibition | Reference |
| Nateglinide | 7.4 ± 0.2 µM | [7] |
| Mitiglinide | 100 nM | [8] |
| Repaglinide | 5.0 ± 1.4 nM | [7] |
| Glibenclamide | 16.6 ± 0.3 nM | [7] |
These data indicate that while Nateglinide is a potent hypoglycemic agent in vivo, its direct inhibitory effect on the K-ATP channel is less potent compared to sulfonylureas like Glibenclamide and another meglitinide analogue, Repaglinide. This suggests that other pharmacokinetic and pharmacodynamic factors contribute to its overall efficacy.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Assay: Glucose-Stimulated Insulin Secretion (GSIS) from MIN6 Cells
This protocol describes a method to assess the ability of test compounds to potentiate glucose-stimulated insulin secretion from a mouse insulinoma cell line (MIN6).
Sources
- 1. N-acylphenylalanines and related compounds. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel D-phenylalanine-derivative hypoglycemic agent A-4166 increases cytosolic free Ca2+ in rat pancreatic beta-cells by stimulating Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a new hypoglycemic agent, A-4166 [(-)-N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine], on postprandial blood glucose excursion: comparison with voglibose and glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of D-phenylalanine-derivative hypoglycemic agent A-4166 on pancreatic alpha- and beta-cells: comparative study with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a 1,4-dihydropyridine analogue, 9-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione (A-184209) as a novel KATP channel inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting and Utilizing Impurity Standards for trans-4-Isopropylcyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of Active Pharmaceutical Ingredients (APIs), the meticulous management of impurities is a cornerstone of regulatory compliance and product safety. trans-4-Isopropylcyclohexanecarboxylic acid serves as a critical intermediate in the synthesis of Nateglinide, an antidiabetic agent.[1][2][3] As such, controlling its impurity profile is not merely a matter of good practice but a stringent regulatory requirement. This guide provides an in-depth comparison of commercially available impurity standards for this compound, supported by a detailed analytical methodology for their effective use.
The Critical Role of Impurity Standards
This compound is designated as "Nateglinide Impurity A" by the European Pharmacopoeia (EP) and "Nateglinide Related Compound A" by the United States Pharmacopeia (USP).[4][5][6][7][8] Its synthesis, typically commencing from 4-isopropylbenzoic acid via catalytic hydrogenation, invariably produces its geometric isomer, cis-4-isopropylcyclohexanecarboxylic acid, as the primary impurity.[9][10] While subsequent epimerization steps can enrich the desired trans-isomer, the potential for residual cis-isomer and other process-related impurities necessitates the use of highly characterized reference standards for accurate analytical monitoring.
A reliable impurity standard is the bedrock of any validated analytical method. It serves multiple critical functions:
-
Peak Identification: Unambiguous identification of impurity peaks in a chromatogram.
-
Method Validation: Establishing specificity, linearity, accuracy, and precision of the analytical method.
-
Quantification: Accurate determination of impurity levels in the API or intermediate.
-
Regulatory Submission: Providing the necessary documentation to demonstrate control over the manufacturing process.
Comparison of Commercially Available Impurity Standards
The selection of an appropriate impurity standard is a critical decision that can significantly impact the quality and reliability of analytical data. While numerous suppliers offer standards for trans- and cis-4-isopropylcyclohexanecarboxylic acid, a thorough evaluation should extend beyond mere availability and price. The key differentiating factor lies in the quality and comprehensiveness of the accompanying Certificate of Analysis (CoA).[4][11]
| Supplier Category | Key Characteristics | Considerations for the Researcher |
| Pharmacopeial Standards (e.g., USP, EP) | - Officially recognized by regulatory bodies.- Highest level of characterization and documentation.- Often supplied with detailed usage instructions in the respective monograph. | - The gold standard for regulatory submissions.- May be more expensive and supplied in smaller quantities.[5][6] |
| ISO 17034 Accredited Manufacturers | - Produced under a rigorous quality management system for reference materials.- Comprehensive CoA with detailed characterization data (e.g., NMR, MS, HPLC purity).[11] | - Excellent choice for method development, validation, and routine QC.- Provides a high degree of confidence in the identity, purity, and concentration of the standard. |
| Specialty Chemical Suppliers | - Wide range of purities available (e.g., >97%, >98%).- Purity often determined by a single method (e.g., GC or HPLC).[12][13] | - May be suitable for early-stage research and process development.- Scrutinize the CoA to ensure the analytical method used for purity assessment is appropriate and that sufficient characterization has been performed. |
A Note on the Certificate of Analysis (CoA): A comprehensive CoA for an impurity standard should ideally include:
-
Unambiguous identification of the material (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
-
Purity assessment by a stability-indicating chromatographic method (e.g., HPLC, GC).
-
Assay value determined by a mass balance approach or qNMR.
-
Information on residual solvents, water content, and inorganic impurities.
-
A clear statement of traceability to national or international standards.
Experimental Protocol: A Stability-Indicating HPLC-UV Method for the Analysis of cis/trans Isomers
The following protocol outlines a robust HPLC-UV method for the separation and quantification of cis-4-isopropylcyclohexanecarboxylic acid in the presence of the main component, this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the method's principles.
Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase provides excellent hydrophobic retention for the cyclohexyl ring. The longer column length enhances resolution between the closely eluting geometric isomers. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 70% A / 30% B, isocratic | An isocratic elution is often sufficient for the separation of a limited number of components and provides robust and reproducible results. The ratio should be optimized to achieve a resolution (Rs) of >1.5 between the cis and trans isomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The carboxylic acid chromophore provides sufficient absorbance at low UV wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and avoids peak distortion. |
Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and 10 mg of the cis-4-Isopropylcyclohexanecarboxylic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
System Suitability
Before sample analysis, inject the standard solution and ensure the following criteria are met:
-
Resolution: The resolution between the cis and trans isomer peaks should be not less than 1.5.
-
Tailing Factor: The tailing factor for the trans-isomer peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for five replicate injections of the trans-isomer peak area should be not more than 2.0%.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the analytical workflow, from sample and standard preparation to data analysis and reporting.
Caption: Analytical workflow for impurity profiling.
Illustrative Experimental Data
The following table presents hypothetical data from the analysis of three different batches of this compound using the described HPLC method. This data illustrates how the quality of the starting material can be assessed.
| Sample ID | cis-Isomer (%) | Other Unknown Impurity (%) | Total Impurities (%) |
| Batch A | 0.12 | 0.03 | 0.15 |
| Batch B | 0.45 | 0.08 | 0.53 |
| Batch C | < 0.05 | Not Detected | < 0.05 |
This data clearly demonstrates the variability that can exist between different batches, highlighting the importance of a robust, validated analytical method and high-quality reference standards for accurate assessment.
Forced Degradation Studies: Understanding Stability
To ensure the analytical method is "stability-indicating," forced degradation studies should be performed on this compound.[14][15][16][17][18] This involves subjecting the material to harsh conditions to intentionally generate degradation products.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The developed HPLC method should be able to separate the main peak from all significant degradation products, demonstrating its specificity.
Logical Framework for Impurity Standard Selection
The selection of an appropriate impurity standard is a multi-faceted process that requires careful consideration of both scientific and regulatory requirements.
Caption: Decision framework for impurity standard selection.
References
- Klivon. (n.d.). Nateglinide EP Impurity A | CAS Number 7077-05-6.
- BenchChem. (2025, November). Technical Support for 4-Isopropylbenzoic Acid.
- LGC Standards. (n.d.). Nateglinide EP Impurity A.
- LGC Standards. (n.d.). Nateglinide impurity A CRS.
- Fisher Scientific. (n.d.). cis-4-Isopropylcyclohexanecarboxylic acid, 97%.
- 280354 trans-4-Isopropylcyclohexane carboxylic acid CAS: 7077-05-6. (n.d.).
- Sigma-Aldrich. (n.d.). Nateglinide USP Reference Standard CAS 105816-04-4.
- Sigma-Aldrich. (n.d.). Nateglinide USP Reference Standard CAS 105816-04-4 (Korean).
- Thermo Fisher Scientific. (n.d.). cis-4-Isopropylcyclohexanecarboxylic acid, 97% 1 g.
- European Pharmacopoeia. (n.d.). List of European Pharmacopoeia Reference Standards.
- ChemicalBook. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6.
- MedchemExpress. (n.d.). This compound (Standard).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 7077-05-6.
- PubChem. (n.d.). Nateglinide.
- Pharmacy Research. (n.d.). CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid.
- MedCrave. (2016). Forced Degradation Studies.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- Pharmaffiliates. (n.d.). Nateglinide-impurities.
- GSRS. (n.d.). This compound.
- Ind-Swift Laboratories Ltd. (n.d.). Nateglinide USP Related compound A.
- ChemicalBook. (n.d.). cis-4-isopropylcyclohexanecarboxylic acid | 7084-93-7.
- MySkinRecipes. (n.d.). cis-4-isopropylcyclohexanecarboxylic acid.
- PharmaCompass. (n.d.). trans-4-Isopropylcyclohexyl carboxylic acid.
- SciSpace. (2016). Forced Degradation Studies.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Chongqing Chemdad Co., Ltd. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid.
- WMU's ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
Sources
- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 2. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. klivon.com [klivon.com]
- 5. Nateglinide impurity A CRS | LGC Standards [lgcstandards.com]
- 6. Nateglinide USP Reference Standard CAS 105816-04-4 Sigma-Aldrich [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. indswiftgroup.com [indswiftgroup.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. cis-4-isopropylcyclohexanecarboxylic acid | 7084-93-7 [chemicalbook.com]
- 11. Nateglinide EP Impurity A | LGC Standards [lgcstandards.com]
- 12. cis-4-Isopropylcyclohexanecarboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 13. This compound | 7077-05-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. scispace.com [scispace.com]
- 17. ijrpp.com [ijrpp.com]
- 18. rjptonline.org [rjptonline.org]
A Comparative Guide to the Determination of Cis/Trans Isomer Ratios in 4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular structure is paramount. For molecules such as 4-isopropylcyclohexanecarboxylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients, the stereochemical relationship between the isopropyl and carboxylic acid groups on the cyclohexane ring—designated as cis or trans—can significantly influence the compound's physicochemical properties and biological activity. Consequently, the accurate determination of the cis/trans isomer ratio is a critical quality control parameter.
This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). The discussion is grounded in the principles of each technique, supported by experimental insights and protocols to empower researchers in selecting the most appropriate method for their specific needs.
The Foundational Role of Stereoisomerism
The cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid are diastereomers, possessing distinct spatial arrangements of their substituents. In the cis isomer, both the isopropyl and carboxylic acid groups reside on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference can lead to variations in properties such as polarity, boiling point, and crystal packing, which in turn affect their chromatographic behavior and spectroscopic signatures.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method for Isomer Ratio Determination
Quantitative NMR (qNMR) stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for the determination of isomer ratios without the need for individual isomer reference standards. ¹H NMR is particularly powerful for distinguishing between the cis and trans isomers of substituted cyclohexanes due to the well-defined stereochemical relationships of the ring protons.
The Underlying Principle: The Karplus Relationship and Coupling Constants
The key to differentiating cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid via ¹H NMR lies in the vicinal coupling constants (³J) of the protons on the cyclohexane ring, particularly the proton alpha to the carboxylic acid group (H1) and the proton on the carbon bearing the isopropyl group (H4). The magnitude of this coupling is dependent on the dihedral angle between the interacting protons, a relationship described by the Karplus equation.
In the thermodynamically more stable chair conformations, the substituents will preferentially occupy equatorial positions to minimize steric hindrance.
-
Trans Isomer: The more stable conformation has both the carboxylic acid and isopropyl groups in equatorial positions. The proton at C1 (H1) and the proton at C4 (H4) are both in axial positions, resulting in a large axial-axial coupling constant (³Jaa), typically in the range of 10-13 Hz.
-
Cis Isomer: One substituent must be axial while the other is equatorial. This leads to a mixture of chair conformations in equilibrium. The coupling between H1 and its adjacent protons will be a combination of axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings, which are significantly smaller (typically 2-5 Hz).
By integrating the distinct signals corresponding to each isomer, a direct and accurate measurement of their ratio can be obtained.
Experimental Protocol: ¹H qNMR for Isomer Ratio Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-isopropylcyclohexanecarboxylic acid isomer mixture into an NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆) to dissolve the sample completely.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and ensure accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction across the signals of interest.
-
Identify the well-resolved signals characteristic of the cis and trans isomers (e.g., the proton alpha to the carbonyl group).
-
Integrate the selected signals for each isomer.
-
Calculate the isomer ratio by dividing the integral values by the number of protons they represent (in this case, typically 1) and then determining their relative proportions.
-
Gas Chromatography (GC): Separation Based on Volatility
Gas chromatography is a powerful separation technique that can be used to determine the cis/trans isomer ratio of 4-isopropylcyclohexanecarboxylic acid. However, due to the low volatility and high polarity of carboxylic acids, a derivatization step is essential to convert them into more volatile and thermally stable esters.[1]
The Underlying Principle: Derivatization and Chromatographic Separation
The most common derivatization method for carboxylic acids is esterification, typically to their methyl esters. This is achieved by reacting the carboxylic acid with a methylating agent such as diazomethane, trimethylsilyldiazomethane, or BF₃ in methanol. Once derivatized, the cis- and trans-4-isopropylcyclohexanecarboxylate methyl esters will have slightly different boiling points and polarities, allowing for their separation on a GC column. A polar capillary column, such as one with a cyanopropyl stationary phase, is often effective for separating geometric isomers. The isomers are then detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and the ratio is determined from the integrated peak areas.
Experimental Protocol: GC-FID Analysis of Isomer Ratio
-
Derivatization (Methyl Esterification with BF₃-Methanol):
-
To approximately 10 mg of the isomer mixture in a vial, add 1 mL of 14% boron trifluoride in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl esters, to a GC vial.
-
-
GC-FID Analysis:
-
GC System: Agilent 7890B or equivalent with FID.
-
Column: SP-2560 (100 m x 0.25 mm I.D., 0.20 µm film thickness) or similar highly polar cyanopropyl column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 3°C/min to 240°C, and hold for 15 minutes.
-
Detector Temperature: 260°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans methyl esters based on their retention times.
-
Integrate the peak areas for each isomer.
-
Calculate the isomer ratio from the relative peak areas (assuming a response factor of 1 for the diastereomers).
-
High-Performance Liquid Chromatography (HPLC): Versatility in Separation Modes
HPLC is another highly effective technique for the separation and quantification of the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid. Unlike GC, HPLC does not typically require derivatization, which can simplify sample preparation. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.
The Underlying Principle: Chiral Stationary Phases
While the cis and trans isomers are diastereomers and can sometimes be separated on standard achiral columns (like a C18 column), achieving baseline separation can be challenging. A more robust approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral and diastereomeric compounds, including carboxylic acids. The chiral environment of the stationary phase allows for differential interactions with the two isomers, leading to different retention times.
Experimental Protocol: HPLC-UV Analysis of Isomer Ratio
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of trifluoroacetic acid (TFA), e.g., n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers.
-
Integrate the peak areas for each isomer.
-
Calculate the isomer ratio from the relative peak areas.
-
Comparative Analysis of Techniques
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity proportional to the number of nuclei. Differentiation based on chemical shifts and coupling constants. | Separation of volatile derivatives based on partitioning between a stationary phase and a carrier gas. | Separation based on partitioning between a stationary and a liquid mobile phase. |
| Sample Prep. | Simple dissolution in a deuterated solvent. | Derivatization required (e.g., esterification), followed by extraction. | Simple dissolution in the mobile phase and filtration. |
| Quantification | Primary method; can provide accurate ratios without isomer-specific standards.[2] | Requires calibration with standards or assumes equal response factors for diastereomers. | Requires calibration with standards or assumes equal response factors for diastereomers. |
| Analysis Time | Typically 5-15 minutes per sample for acquisition. | Can be longer due to derivatization and chromatographic run time (e.g., 30-60 minutes). | Typically 10-30 minutes per chromatographic run. |
| Sensitivity | Lower sensitivity compared to chromatographic methods. | High sensitivity, especially with FID or MS detectors. | High sensitivity, particularly with UV or MS detectors. |
| Pros | - Provides structural confirmation and quantification in one experiment.- Non-destructive.- No need for individual isomer standards for relative quantification. | - High resolution and efficiency.- Well-established and robust. | - Versatile with different columns and mobile phases.- Direct analysis without derivatization is often possible.- Amenable to a wide range of compounds. |
| Cons | - Lower sensitivity.- Higher initial instrument cost.- Potential for signal overlap in complex mixtures. | - Destructive.- Derivatization is mandatory , adding time and potential for error.- Requires volatile and thermally stable analytes. | - Resolution can be challenging without specialized (chiral) columns.- Higher solvent consumption. |
Conclusion and Recommendations
The choice of analytical technique for determining the cis/trans isomer ratio of 4-isopropylcyclohexanecarboxylic acid depends on the specific requirements of the analysis.
-
Quantitative NMR (qNMR) is the recommended method for its accuracy, precision, and the ability to provide a direct measurement of the isomer ratio without the need for individual isomer standards. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool in research and development settings where sample integrity and comprehensive characterization are crucial.
-
Gas Chromatography (GC) is a highly sensitive and robust method, but the mandatory derivatization step adds complexity and potential sources of error to the workflow. It is a suitable choice for routine quality control where high throughput and sensitivity are required, and a validated derivatization protocol is in place.
-
High-Performance Liquid Chromatography (HPLC) offers a balance of versatility and simplicity, often allowing for direct analysis without derivatization. The use of chiral stationary phases can provide excellent resolution. HPLC is a strong candidate for both research and quality control environments, particularly when sample volatility or thermal stability is a concern.
Ultimately, the selection of the optimal method will be guided by factors such as the availability of instrumentation, the required level of accuracy and sensitivity, sample throughput needs, and the stage of the drug development process. For definitive and primary quantification, qNMR is unparalleled. For routine, high-sensitivity analysis, a well-developed GC or HPLC method can provide reliable and accurate results.
References
- Zenkevich, I. G. Acids: Derivatization for GC Analysis.
Sources
A Comparative Guide to the Purity Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Purity in Pharmaceutical Synthesis
trans-4-Isopropylcyclohexanecarboxylic acid, also recognized in pharmacopeial contexts as Nateglinide Related Compound A, is a cornerstone in the manufacturing of Nateglinide.[1] The isomeric purity, specifically the content of the cis-isomer, is a critical quality attribute (CQA) that must be controlled. The presence of this and other process-related or degradation impurities can potentially impact the crystallization, stability, and pharmacological profile of the final drug product. Therefore, robust and validated analytical methods are paramount for ensuring consistent quality.
Potential Impurities in this compound
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound often starts from p-cymene or 4-isopropylbenzoic acid.[2][3] Based on common synthetic pathways, the following impurities should be considered during purity analysis.
| Impurity Name | Structure | Origin |
| cis-4-Isopropylcyclohexanecarboxylic acid | Isomer of the main compound | Incomplete epimerization or non-stereoselective hydrogenation |
| 4-Isopropylbenzoic acid | Starting material | Incomplete hydrogenation |
| Cumic acid | Starting material | Incomplete hydrogenation of the aromatic ring[2] |
| Nopinic acid | Intermediate | If synthesized from β-pinene[4] |
| Dihydrocumic acid | Intermediate | If synthesized from β-pinene[4] |
| Residual Solvents | e.g., Acetic acid, Methanol | Used during synthesis and purification[2] |
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-pronged analytical strategy employing orthogonal techniques is essential for a comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis of the main component and its organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly adept at separating and identifying volatile impurities and the critical cis/trans isomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation and can be used for quantitative purposes (qNMR).
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Quantification
HPLC is the primary technique for determining the assay of this compound and quantifying related substances. A reversed-phase method is typically employed due to the non-polar nature of the cyclohexane ring.
-
Stationary Phase: A C18 column is the standard choice, offering excellent hydrophobic retention for the analyte.
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier (acetonitrile or methanol) is used. The acidic pH (typically 2.5-3.5) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the carboxylic acid group is the primary chromophore.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A: 0.1% Phosphoric acid in Water Mobile Phase B: Acetonitrile Gradient:
| Time (min) | %A | %B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detector Wavelength: 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance. The primary application of GC-MS in this context is the separation and quantification of the cis and trans isomers.
-
Derivatization: Methylation of the carboxylic acid to its corresponding methyl ester is a common and effective derivatization strategy. This can be achieved using various reagents such as diazomethane or by heating with methanol and an acid catalyst.
-
Stationary Phase: A mid-polar to polar capillary column (e.g., a cyanopropylphenyl- or polyethylene glycol-based phase) is required to achieve separation of the geometric isomers.
-
Temperature Program: A programmed temperature gradient allows for the elution of compounds with a range of boiling points.
-
Mass Spectrometry: MS detection provides definitive identification of the peaks based on their mass spectra and fragmentation patterns.
Derivatization (Methylation):
-
To 10 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution.
-
Extract with 2 x 1 mL of hexane.
-
Combine the hexane layers and inject into the GC-MS.
GC-MS Conditions: Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas: Helium at a constant flow of 1.2 mL/min Inlet Temperature: 250 °C Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C MS Transfer Line Temperature: 230 °C Ion Source Temperature: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV Scan Range: 40-300 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous identification of the trans-isomer and for the detection of structurally similar impurities. The coupling constants and chemical shifts of the cyclohexane ring protons are particularly informative for distinguishing between cis and trans geometries. In the trans isomer, the protons at C1 and C4 are typically in a diaxial relationship, leading to a larger coupling constant compared to the cis isomer where one of the protons would be equatorial.
-
¹H NMR: The chemical shift and multiplicity of the proton alpha to the carboxylic acid (at C1) and the proton on the carbon bearing the isopropyl group (at C4) are key diagnostic signals. The coupling constants between these protons and the adjacent methylene protons can help elucidate the stereochemistry.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry. The carboxyl carbon typically resonates around 175-185 ppm.[5]
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | δ (ppm) |
| ~2.25 (tt, 1H, H-1) | ~182 (C=O) |
| ~1.80-2.10 (m, 4H, H-2, H-6) | ~43.5 (C-1) |
| ~1.40-1.60 (m, 4H, H-3, H-5) | ~43.0 (C-4) |
| ~1.00-1.20 (m, 1H, H-4) | ~32.5 (CH of isopropyl) |
| ~0.88 (d, 6H, CH₃ of isopropyl) | ~29.0 (C-2, C-6) |
| ~27.5 (C-3, C-5) | |
| ~19.5 (CH₃ of isopropyl) |
(Note: Approximate chemical shifts. Actual values may vary depending on solvent and concentration.)
Analytical Workflow Visualization
The following diagram illustrates a comprehensive workflow for the purity analysis of this compound.
Caption: A comprehensive workflow for the purity analysis of this compound.
Comparison with Alternatives: The Role of Carboxylic Acid Bioisosteres
In drug design, the carboxylic acid moiety is a common pharmacophore that can engage in important interactions with biological targets. However, it can also present challenges related to metabolic instability, poor membrane permeability, and potential toxicity.[6] Medicinal chemists often employ bioisosteric replacement to mitigate these issues while retaining biological activity. This compound serves as a lipophilic, conformationally restricted building block. When considering alternatives, it is useful to think in terms of replacing the carboxylic acid group with a bioisostere.
| Bioisostere | Key Features | Potential Advantages | Potential Disadvantages |
| Tetrazole | Acidic (pKa ~4.5-5.0), planar, aromatic | More metabolically stable than carboxylic acids, can improve oral bioavailability in some cases.[7] | Can still have high polarity, potentially limiting cell permeability. Synthesis may involve hazardous reagents. |
| Acyl Sulfonamide | Acidic (pKa ~4.0-6.0), non-planar | Can offer different hydrogen bonding patterns and improved metabolic stability. | Can increase lipophilicity significantly. |
| Hydroxamic Acid | Moderately acidic (pKa ~8.0-9.0), metal-chelating | Can introduce new interactions with the target, particularly metalloenzymes.[6] | Can be prone to metabolic liabilities and potential toxicity. |
| Hydroxyisoxazole | Acidic (pKa ~4.0-5.0), planar | Can mimic the charge distribution and hydrogen bonding of a carboxylic acid. | May have different metabolic pathways. |
The choice of an alternative building block would depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. The rigid cyclohexane scaffold of this compound provides a defined spatial orientation for the functional groups, which is a desirable feature in rational drug design.
Conclusion
The purity analysis of this compound is a critical aspect of quality control in the synthesis of Nateglinide and other potential drug candidates. A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical framework for assessing potency, identifying and quantifying impurities, and confirming the desired stereochemistry. By understanding the potential impurities arising from the synthetic process and employing these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate. Furthermore, an awareness of carboxylic acid bioisosteres and alternative building blocks can inform future drug design efforts.
References
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
- United States Pharmacopeia.
- Jin, J. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948. [Link]
- Patel, S. R., et al. (2011). A novel and improved process for the preparation of nateglinide and its polymorph form-h.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3548. [Link]
- Reddy, M. P., et al. (2004). Synthesis and purification of nateglinide.
- PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic acid. [Link]
- USP. (n.d.).
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- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation in Pharma: The Case of trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety. The selection of an appropriate standard for this process is critical. This guide provides an in-depth technical comparison of analytical methodologies for trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as the hypoglycemic agent Nateglinide.[1][2] We will explore its utility in method validation, compare it with potential alternatives, and provide data-driven protocols for its analysis.
Introduction to this compound and its Role in Method Validation
This compound (IPCCA) is a white crystalline solid with a molecular weight of 170.25 g/mol .[3][4] Its chemical structure, featuring a carboxylic acid group and a non-polar isopropylcyclohexyl moiety, makes it an interesting candidate for method validation. It is representative of a class of compounds that can be challenging to analyze without proper method development.
Method validation, as outlined by the International Council for Harmonisation (ICH) guidelines (Q2(R2)), is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7][8] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. A well-characterized standard like IPCCA can be used to challenge an analytical method and ensure it performs reliably.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C10H18O2 | [4] |
| Molecular Weight | 170.25 g/mol | [4] |
| Melting Point | 95 °C | [1][9] |
| Boiling Point | 263.8±8.0 °C (Predicted) | [1] |
| pKa | 4.91±0.10 (Predicted) | [3][10] |
| Appearance | White to Off-White Crystalline Powder | [3][9] |
Comparative Analysis of Analytical Methods for IPCCA
The choice of analytical technique is paramount for the accurate quantification of IPCCA and the validation of methods for related substances. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[11] For carboxylic acids like IPCCA, which lack a strong chromophore, UV detection can be challenging, often requiring derivatization or detection at low wavelengths.[12]
Methodological Considerations:
-
Reverse-Phase HPLC (RP-HPLC): This is the most common mode of separation for compounds of moderate polarity like IPCCA. A C18 column is typically employed.[13]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The pH of the aqueous phase is critical to ensure the carboxylic acid is in its non-ionized form for better retention. Acidifying the mobile phase with agents like phosphoric acid or formic acid is common.[13][14]
-
Detection: UV detection at low wavelengths (e.g., 210 nm) is possible but may lack sensitivity.[13] To enhance sensitivity, pre-column derivatization with a fluorescent tag like 9-aminoanthracene can be employed.[15]
Workflow for HPLC Analysis of IPCCA:
Caption: General workflow for the HPLC analysis of IPCCA.
Direct analysis of carboxylic acids by GC can be problematic due to their polarity and low volatility, which can lead to poor peak shape and adsorption on the column.[16][17] Derivatization is a common and often necessary step to convert the carboxylic acid into a more volatile and less polar derivative.
Derivatization is Key:
-
Silylation: This is a widely used technique where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.[16] The resulting TMS ester is more volatile and thermally stable, making it suitable for GC analysis.[16]
Experimental Workflow for GC Analysis of IPCCA:
Caption: Workflow for GC analysis of IPCCA including the essential derivatization step.
Comparison with Alternatives for Method Validation
While IPCCA is a suitable standard, other compounds can also be used for method validation, depending on the specific application.
| Alternative Compound | Rationale for Use | Advantages | Disadvantages |
| Benzoic Acid | A simple aromatic carboxylic acid, often used as a general standard for reverse-phase HPLC. | Readily available, well-characterized, strong UV chromophore. | May not be representative of more complex aliphatic or alicyclic carboxylic acids. |
| trans-4-tert-Butylcyclohexanecarboxylic Acid | Structurally very similar to IPCCA, providing a close comparison.[11][13][16] | Similar chromatographic behavior, useful for specificity studies. | May not be as readily available as more common standards. |
| Related Substances of the API | Using known impurities or degradation products of the actual API being tested. | Most relevant to the specific method being validated. | May be difficult and expensive to synthesize or isolate in sufficient purity. |
Logical Framework for Selecting a Validation Standard:
Caption: Decision matrix for selecting an appropriate method validation standard.
Experimental Protocols and Performance Data
The following sections provide detailed, step-by-step methodologies for the analysis of IPCCA and expected performance data based on established analytical principles.
This protocol describes a typical isocratic RP-HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.[13]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 70:30 v/v ratio.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV absorbance at 210 nm.[13]
-
Injection Volume: 10 µL.[13]
-
Column Temperature: 30 °C.[18]
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of IPCCA and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[11]
-
Sample Preparation: Accurately weigh the sample containing IPCCA and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[11]
Expected Method Performance Characteristics (Based on ICH Guidelines):
| Validation Parameter | Expected Acceptance Criteria | Typical Result for IPCCA Method |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~1 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH, mobile phase composition). | Method is robust. |
This protocol details a GC method with Flame Ionization Detection (FID) for IPCCA analysis following a silylation derivatization step.
Instrumentation and Conditions:
-
GC System: Gas chromatograph with FID.
-
Column: DB-1 (dimethylpolysiloxane) or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1).
Derivatization and Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10 mg of the IPCCA standard or sample into a 2 mL amber glass vial.[16]
-
Dissolution: Add 500 µL of anhydrous pyridine to the vial and vortex until the sample is completely dissolved.[16]
-
Derivatization: Add 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane) to the vial. Cap the vial tightly.
-
Reaction: Heat the vial at 60-70 °C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC.[16]
Expected Performance: This method is expected to show excellent linearity and precision, with a lower limit of detection compared to direct HPLC-UV analysis due to the efficient derivatization and sensitive FID detection.
Conclusion: A Versatile Tool for Pharmaceutical Analysis
This compound serves as an excellent and representative compound for the validation of analytical methods in the pharmaceutical industry. Its physicochemical properties necessitate careful method development, making it a robust challenge for both HPLC and GC techniques.
-
For routine quality control and assay , a well-developed RP-HPLC method provides a reliable and straightforward approach.
-
When higher sensitivity is required or for orthogonal validation , a GC method with prior silylation offers a powerful alternative.
The choice between these methods, or comparison with other standards, should be guided by the specific requirements of the analytical problem, including the nature of the API, the expected impurities, and the regulatory context.[19] By understanding the principles behind these methods and applying rigorous validation protocols as outlined in the ICH guidelines, researchers can ensure the integrity and reliability of their analytical data.[5][20]
References
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Guidance Q14 / Q2(R2)
- trans-4-isopropyl cyclohexane carboxylic acid - Physico-chemical Properties. (2024). ChemBK.
- 4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermedi
- trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermedi
- This compound (Standard). MedchemExpress.com.
- trans-4-Isopropylcyclohexane carboxylic acid. Chongqing Chemdad Co., Ltd.
- trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6. ChemicalBook.
- trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6. ChemicalBook.
- CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid. Pharmacy Research.
- Application Note: Gas Chromatography Method for the Analysis of trans-4-tert-Butylcyclohexanecarboxylic Acid. (2025). Benchchem.
- METHOD VALIDATION OF RELATED COMPOUNDS IN THE PERAMPANEL BY USING HPLC.
- trans-4-Isopropylcyclohexane carboxylic acid. CymitQuimica.
- High-performance liquid chromatography (HPLC) for "trans-4-tert-Butylcyclohexanecarboxylic acid". (2025). Benchchem.
- A Comparative Guide to Purity Validation of trans-4-tert-Butylcyclohexanecarboxylic Acid by Titr
- Trans-4-Isopropyl Cyclohexane Carboxylic Acid. CPHI Online.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
- A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatiz
- Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Omics.
- Synthesis of Isopropyl cyclohexane carboxylic acid. PrepChem.com.
- This compound | 7077-05-6. Tokyo Chemical Industry (India) Pvt. Ltd.
- Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. (2025).
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH.
- Validation & Transfer of Methods for Pharmaceutical Analysis. mournetrainingservices.co.uk.
- CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER ST
- What is an alternative way to elute natural compounds without an ODS HPLC column? (2014).
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
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"trans-4-Isopropylcyclohexanecarboxylic acid" performance in liquid crystal mixtures
An In-Depth Guide to the Performance of trans-4-Isopropylcyclohexanecarboxylic Acid in Liquid Crystal Mixtures
For researchers and formulation scientists in the field of liquid crystal displays (LCDs), the selection of appropriate additives is a critical determinant of the final device's performance. These additives, even in small concentrations, can significantly influence key physical properties such as the clearing point, viscosity, and optical anisotropy. This guide provides a comprehensive analysis of this compound, a notable additive, comparing its performance with relevant alternatives and detailing the experimental methodologies required for its evaluation.
The Role of Carboxylic Acids in Liquid Crystal Formulations
Liquid crystal (LC) mixtures are complex formulations, often comprising a eutectic mixture of several mesogenic compounds to achieve a broad operating temperature range and specific physical properties.[1][2] Carboxylic acid derivatives are frequently incorporated as additives. Their primary function stems from the ability of the carboxylic acid group (-COOH) to form strong hydrogen-bonded dimers. This dimerization effectively elongates the molecular structure, which can enhance the stability of the liquid crystalline phase and, consequently, increase the nematic-to-isotropic transition temperature (clearing point).[3]
The structure of the non-polar tail of the carboxylic acid, in this case, the trans-4-isopropylcyclohexane group, is equally crucial. The cyclohexane ring provides a rigid, linear core that promotes the necessary anisotropic alignment for a nematic phase, while the terminal alkyl (isopropyl) group influences properties like viscosity and solubility within the host LC mixture.[1][4]
Core Properties of this compound
This compound (CAS No: 7077-05-6) is a white crystalline solid at room temperature.[5][6] Its molecular structure is key to its function in LC mixtures. The trans configuration of the cyclohexane ring ensures a linear, rod-like shape, which is essential for maintaining the orientational order of the nematic phase.[7]
Key Physical Properties:
-
Molecular Formula: C₁₀H₁₈O₂[5]
-
Molecular Weight: 170.25 g/mol [8]
-
Boiling Point: 263.8 °C at 760 mmHg[5]
The diagram below illustrates how the distinct structural components of the molecule contribute to its performance within a liquid crystal host.
Caption: Molecular structure-property relationships of the acid additive.
Performance Metrics and Comparison with Alternatives
The efficacy of an LC additive is quantified by its impact on several key parameters. While specific values depend on the host mixture and concentration, general trends can be established by comparing this compound with other common additives like benzoic acids and other alkyl-substituted cyclohexanecarboxylic acids.
| Performance Metric | This compound | Alternative: 4-Alkylbenzoic Acids | Alternative: trans-4-n-Alkylcyclohexanecarboxylic Acids | Rationale for Performance |
| Clearing Point (Tₙᵢ) | Moderate to High Increase | High Increase | Moderate to High Increase | The rigid cyclohexane ring promotes nematic stability. Dimerization via the carboxylic acid group significantly enhances Tₙᵢ. Benzoic acids, with their planar phenyl rings, can lead to slightly higher Tₙᵢ due to stronger π-π interactions. |
| Rotational Viscosity (γ₁) | Moderate | Higher | Moderate to Low | The cyclohexane ring is less planar than a benzene ring, generally leading to lower viscosity.[10] However, the bulky isopropyl group can increase viscosity compared to linear n-alkyl chains of similar size. |
| Birefringence (Δn) | Low Contribution | High Contribution | Low Contribution | The saturated cyclohexane ring has a lower contribution to the overall birefringence compared to the π-electron system of a phenyl ring.[2] This makes it suitable for applications where lower Δn is desired. |
| Dielectric Anisotropy (Δε) | Low (Slightly Positive) | Depends on Substituent | Low (Slightly Positive) | The primary contributor to Δε is typically a strong polar group like a cyano (-CN) group on the mesogenic core.[1] The carboxylic acid itself provides a minor contribution. |
Experimental Protocols for Performance Evaluation
To validate the performance of this compound in a new liquid crystal formulation, a series of standardized characterization techniques must be employed. The following protocols outline the essential measurements.
Sample Preparation
-
Selection of Host: Choose a reference nematic liquid crystal mixture (the "host").
-
Doping: Prepare several samples by dissolving precise weight percentages (e.g., 1%, 3%, 5% w/w) of this compound into the host mixture.
-
Homogenization: Heat the mixture to its isotropic phase (above the clearing point), stir thoroughly to ensure complete dissolution and a homogenous solution, and then slowly cool back to room temperature.
Measurement of Nematic-to-Isotropic Transition Temperature (Clearing Point)
The clearing point (Tₙᵢ) is the temperature at which the material transitions from the cloudy nematic phase to the clear isotropic liquid phase.
-
Method: Differential Scanning Calorimetry (DSC) is the standard method.[11]
-
Procedure:
-
Hermetically seal 5-10 mg of the prepared LC mixture in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 2 K/min) to a temperature well above the expected clearing point.[11]
-
Cool the sample at the same rate.
-
The Tₙᵢ is identified as the peak minimum of the endothermic peak on the heating scan.[11] The corresponding exothermic peak on cooling confirms the transition.
-
Measurement of Rotational Viscosity
Rotational viscosity (γ₁) is a critical parameter that influences the switching speed of an LCD.[12]
-
Method: An oscillating plate or rotational viscometer is used.[12]
-
Procedure:
-
Introduce the LC sample into the measurement cell of the viscometer.
-
The instrument applies a controlled shear stress or shear rate to the sample.
-
For liquid crystals, measurements are often taken in the presence of a magnetic or electric field to align the director.
-
The viscosity is calculated from the measured torque and rotational speed at a specified temperature.
-
Measurement of Birefringence (Δn)
Birefringence (optical anisotropy) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[13][14]
-
Method: An Abbe refractometer equipped with a polarizing filter is commonly used.
-
Procedure:
-
Prepare a measurement cell consisting of two prisms with a small gap for the LC sample. The inner surfaces of the prisms are treated with an alignment layer (e.g., rubbed polyimide) to induce homogeneous planar alignment of the LC molecules.[13]
-
Introduce the LC sample into the cell via capillary action.
-
Place the cell on the refractometer stage, which is temperature-controlled.
-
To measure nₑ, orient the polarizer parallel to the rubbing direction of the alignment layer.
-
To measure nₒ, orient the polarizer perpendicular to the rubbing direction.
-
Calculate birefringence as Δn = nₑ - nₒ.
-
The following diagram outlines the general workflow for characterizing an LC mixture doped with the carboxylic acid additive.
Caption: Experimental workflow for LC mixture characterization.
Conclusion
This compound is a valuable additive for formulating liquid crystal mixtures. Its primary strengths lie in its ability to effectively increase the clearing point and maintain a moderate viscosity due to its saturated cyclohexane core. While it does not contribute significantly to birefringence, making it unsuitable for applications requiring high Δn, it is an excellent choice for systems where thermal stability is paramount and a lower optical anisotropy is acceptable or desired. The choice between this additive and alternatives like benzoic acids will depend on the specific target properties of the final liquid crystal mixture, balancing the trade-offs between clearing point, viscosity, and birefringence.
References
- ChemBK. trans-4-isopropyl cyclohexane carboxylic acid.
- PubChem. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526.
- PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid.
- Mitra, M., Paul, S., & Paul, R. (1984). Optical birefringence and order parameter of three nematogens. Pramana, 23(4), 409-418.
- Google Patents. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.
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A Comparative Guide to the Structure-Activity Relationship of trans-4-Isopropylcyclohexanecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The Core Scaffold: trans-4-Isopropylcyclohexanecarboxylic Acid
This compound is a saturated carboxylic acid characterized by a cyclohexane ring with a trans stereochemical relationship between the isopropyl and carboxylic acid groups. This specific arrangement is crucial for its biological activity, particularly in the context of Nateglinide, where it contributes to the molecule's overall shape and binding to its target.[1] The cyclohexane ring provides a rigid, lipophilic scaffold, while the carboxylic acid group serves as a key hydrogen bonding partner or can be derivatized to form amides and esters.
Structure-Activity Relationship Analysis
The following sections dissect the SAR of the this compound scaffold by considering modifications to its three primary components: the cyclohexyl ring, the isopropyl group, and the carboxylic acid moiety.
The Cyclohexyl Ring: A Versatile Scaffold
The cyclohexane ring serves as a non-planar, hydrophobic spacer that correctly orients the functional groups for optimal target interaction. Its rigidity, conferred by the chair conformation, is a key determinant of biological activity.
Key Insights:
-
Stereochemistry is Critical: The trans configuration of the 1,4-disubstituted cyclohexane is essential for the hypoglycemic activity observed in Nateglinide analogs. This specific arrangement dictates the spatial orientation of the substituents, which is vital for fitting into the binding pocket of the target protein.
-
Ring Bioisosteres: While direct SAR data on bioisosteric replacements for the cyclohexyl ring in this specific analog series is limited, studies on other therapeutic agents suggest that aromatic rings (e.g., phenyl) or other cycloalkanes (e.g., cyclopentyl) could be explored. However, such changes would significantly alter the three-dimensional shape and lipophilicity, likely leading to a substantial change in biological activity and target selectivity.
-
Introduction of Heteroatoms: Replacing a methylene group in the cyclohexane ring with a heteroatom (e.g., oxygen to form a tetrahydropyran ring) can modulate the compound's polarity, solubility, and metabolic stability. This strategy has been successfully employed in the development of other drugs to improve pharmacokinetic properties.
The 4-Isopropyl Group: Modulating Lipophilicity and Specificity
The isopropyl group at the 4-position of the cyclohexane ring is a key hydrophobic feature. Its size, shape, and lipophilicity are expected to play a significant role in van der Waals interactions within the binding pocket of a target protein.
Comparative Analysis of Alkyl Substituents:
| Alkyl Group at C4 | Predicted Impact on Lipophilicity (logP) | Potential Effect on Biological Activity | Rationale |
| Methyl | Lower | May decrease potency if the hydrophobic pocket is large. | Smaller hydrophobic interaction. |
| Isopropyl (Parent) | Moderate | Optimal for known targets (e.g., in Nateglinide). | Balances size and lipophilicity for effective binding. |
| tert-Butyl | Higher | Could enhance potency if the binding pocket accommodates the bulk. | Increased hydrophobic interactions. |
| Cyclopentyl | Higher | May improve binding through better shape complementarity. | Fills a larger hydrophobic space. |
This table is predictive and based on general medicinal chemistry principles. Experimental validation is required.
The Carboxylic Acid Moiety: The Key to Interaction and Derivatization
The carboxylic acid group is a critical pharmacophoric feature, often involved in direct hydrogen bonding with the target protein. It also provides a handle for creating prodrugs or analogs with different pharmacokinetic profiles.
Key Modifications and Their Predicted Consequences:
-
Esterification: Converting the carboxylic acid to an ester can create a prodrug that is more lipophilic and can passively diffuse across cell membranes. Once inside the cell, the ester can be hydrolyzed by esterases to release the active carboxylic acid.
-
Amide Formation: Forming an amide, as seen in Nateglinide where it is coupled with D-phenylalanine[2], is a common strategy to introduce additional points of interaction and modulate the molecule's properties. The nature of the amine used for amide formation will significantly impact the resulting analog's biological activity and pharmacokinetic profile.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid. These bioisosteres can offer improved metabolic stability or different binding interactions.
Broader Therapeutic Potential: Beyond Hypoglycemic Agents
The trans-4-substituted cyclohexanecarboxylic acid scaffold is not limited to antidiabetic agents. Its presence in antagonists of the Very Late Antigen-4 (VLA-4) and the Lysophosphatidic Acid 1 (LPA1) receptor highlights its versatility as a pharmacophore in different therapeutic areas, including inflammation and fibrosis.[3][4][5][6][7]
Experimental Protocols
To assess the biological activity of novel this compound analogs, the following experimental protocols are recommended.
In Vitro Assay for Hypoglycemic Activity: Insulin Secretion from Pancreatic Beta-Cells
This assay evaluates the ability of the test compounds to stimulate insulin secretion, the mechanism of action of Nateglinide.
Methodology:
-
Cell Culture: Maintain a pancreatic beta-cell line (e.g., INS-1 or MIN6) in appropriate culture conditions.
-
Cell Seeding: Seed the cells in 24-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) and pre-incubate for 1-2 hours to establish a basal insulin secretion rate.
-
Compound Treatment: Replace the pre-incubation buffer with a high-glucose buffer (e.g., 16.7 mM glucose) containing the test compounds at various concentrations. Include a positive control (e.g., Nateglinide) and a vehicle control.
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Plot the dose-response curve and calculate the EC50 value for each compound.
Workflow for in vitro insulin secretion assay.
Logical Relationships in SAR
The following diagram illustrates the logical relationships in the structure-activity relationship of this compound analogs.
// Core Molecule core [label="trans-4-Isopropyl-\ncyclohexanecarboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"];
// Structural Components cyclohexyl [label="Cyclohexyl Ring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isopropyl [label="Isopropyl Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cooh [label="Carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Properties Influenced shape [label="Molecular Shape\n& Rigidity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lipophilicity [label="Lipophilicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; h_bonding [label="Hydrogen Bonding", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Biological Outcome activity [label="Biological Activity", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Relationships core -> {cyclohexyl, isopropyl, cooh} [dir=none, color="#5F6368"]; cyclohexyl -> shape; isopropyl -> lipophilicity; cooh -> h_bonding; {shape, lipophilicity, h_bonding} -> activity; } .dot
Key determinants of biological activity.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry. While its role as a precursor to Nateglinide is well-documented, a deeper understanding of its SAR reveals opportunities for the development of novel therapeutics targeting a range of diseases. By systematically modifying the cyclohexyl ring, the 4-alkyl substituent, and the carboxylic acid moiety, researchers can fine-tune the physicochemical and pharmacological properties of these analogs to achieve desired therapeutic effects. This guide provides a foundational framework for these exploratory efforts, emphasizing a rational, data-driven approach to drug design.
References
- Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry. [Link]
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- Amido cyclohexane acid derivatives as lpa receptor inhibitors.
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A Comparative Guide to the Synthesis of Trans-4-Isopropylcyclohexanecarboxylic Acid
Introduction
Trans-4-Isopropylcyclohexanecarboxylic acid is a key building block in the pharmaceutical industry, most notably as an intermediate in the synthesis of the antidiabetic drug Nateglinide.[1] The specific stereochemistry of the trans isomer is crucial for its utility, necessitating synthetic routes that are not only efficient but also highly stereoselective. This guide provides an in-depth comparison of the primary methodologies for the synthesis of this valuable compound, offering experimental data, mechanistic insights, and practical considerations for researchers and professionals in drug development and chemical synthesis.
This document will explore two principal synthetic pathways:
-
Method A: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid followed by Epimerization. This is the most established and widely documented industrial route.
-
Method B: Oxidation of 4-Isopropylcyclohexylmethanol. An alternative approach leveraging the oxidation of a corresponding alcohol precursor.
We will dissect each method, presenting detailed protocols, comparative data on yield and purity, and a discussion of the underlying chemical principles that govern the selection of reagents and reaction conditions.
Method A: Catalytic Hydrogenation and Subsequent Epimerization
This two-stage approach is the workhorse for producing this compound. It begins with the reduction of the aromatic ring of 4-isopropylbenzoic acid (also known as cumic acid) to yield a mixture of cis- and this compound, followed by the isomerization of the undesired cis isomer to the thermodynamically more stable trans product.
Stage 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
The hydrogenation of the aromatic ring is typically performed using a heterogeneous catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions significantly influences the initial ratio of cis to trans isomers.
Mechanism Insight: The stereochemical outcome of the hydrogenation is determined by the mode of hydrogen addition to the aromatic ring adsorbed on the catalyst surface. Generally, catalytic hydrogenation of 1,4-disubstituted aromatic rings results in the syn-addition of hydrogen atoms, which often leads to a predominance of the cis isomer.[2]
A variety of noble metal catalysts have been effectively employed for this transformation, including Platinum, Rhodium, and Ruthenium-based systems.
-
Platinum Oxide (PtO₂): This catalyst is effective for the hydrogenation of cumic acid. A typical procedure involves stirring the acid in a solvent like acetic acid under hydrogen pressure. This method has been reported to yield a mixture with a cis:trans ratio of approximately 3:1.[3][4]
-
Ruthenium on Carbon (Ru/C): Ruthenium catalysts are also highly active for arene hydrogenation.[5] In some cases, the choice of solvent and basic conditions can influence the cis/trans ratio, with some processes aiming to directly favor the trans isomer, although a subsequent epimerization step is still often necessary.
-
Rhodium on Carbon (Rh/C): Rhodium catalysts have demonstrated high activity for the hydrogenation of benzoic acids, even under milder conditions.[6]
Stage 2: Epimerization of the Cis/Trans Mixture
The initial hydrogenation product is a mixture of isomers, which is often enriched in the cis form. To obtain the desired pure trans isomer, an epimerization step is essential. This process takes advantage of the greater thermodynamic stability of the trans isomer, where the bulky isopropyl and carboxylic acid groups can both occupy equatorial positions on the cyclohexane ring, minimizing steric strain.
Mechanism Insight: The epimerization is typically base-catalyzed. The base, commonly potassium hydroxide (KOH), deprotonates the carboxylic acid. At elevated temperatures, a reversible deprotonation-reprotonation of the alpha-proton (the proton on the carbon bearing the carboxyl group) occurs. This allows for the inversion of the stereocenter, and since the trans configuration is thermodynamically favored, the equilibrium is driven towards the formation of the trans isomer.
A highly effective method involves heating the cis/trans mixture with potassium hydroxide in a high-boiling organic solvent. This process can lead to a product with a trans isomer purity exceeding 98%.[7]
Experimental Protocols
Protocol A1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
-
Setup: A high-pressure autoclave is charged with 4-isopropylbenzoic acid (1 equivalent) and a suitable solvent such as acetic acid.
-
Catalyst Addition: 5% Platinum oxide (PtO₂) on carbon (typically 0.5-5 mol%) is added to the mixture.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 5 kg/cm ² or higher). The mixture is stirred vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 4-isopropylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.
Protocol A2: Epimerization of the Cis/Trans Mixture
-
Setup: The crude cis/trans mixture from the hydrogenation step is dissolved in a high-boiling inert solvent (e.g., Shellsol 71 or p-cymene).
-
Base Addition: Potassium hydroxide (2 equivalents) is added to the solution.
-
Epimerization: The mixture is heated to 140-150°C and stirred for 3-5 hours. The progress of the epimerization can be monitored by gas chromatography (GC).
-
Work-up: After cooling, the reaction mixture is diluted with water and methanol. The layers are separated. The aqueous/methanolic phase containing the potassium salt of the product is acidified with concentrated hydrochloric acid at 0-5°C to precipitate the free carboxylic acid.
-
Purification: The precipitated solid is filtered, washed with water, and dried to yield this compound of high purity.
Method B: Oxidation of 4-Isopropylcyclohexylmethanol
An alternative synthetic strategy involves the oxidation of the corresponding primary alcohol, 4-isopropylcyclohexylmethanol. This method is contingent on the availability of the alcohol precursor, which can be synthesized from 4-isopropylcyclohexanone. The key to this route is achieving a clean and high-yielding oxidation without side reactions.
Oxidation Reagents
Several reagents are capable of oxidizing primary alcohols to carboxylic acids. For this specific substrate, two classical and effective methods are the Jones oxidation and TEMPO-mediated oxidation.
-
Jones Oxidation: This method employs a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent). It is a powerful oxidizing agent that can efficiently convert primary alcohols to carboxylic acids.[8][9] The reaction is typically fast and high-yielding. However, a significant drawback is the use of stoichiometric amounts of toxic chromium(VI), which presents considerable waste disposal challenges.
Mechanism Insight: The alcohol reacts with chromic acid to form a chromate ester. Subsequent elimination, facilitated by a base (water), forms the corresponding aldehyde. In the aqueous acidic conditions of the Jones reagent, the aldehyde is hydrated to a gem-diol, which is then further oxidized by another equivalent of chromic acid to the carboxylic acid.
-
TEMPO-Mediated Oxidation: This method utilizes a catalytic amount of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite.[10] This system is generally milder than Jones oxidation and avoids the use of heavy metals, making it a more environmentally benign option.
Mechanism Insight: The co-oxidant first oxidizes TEMPO to the active N-oxoammonium ion. This species then oxidizes the primary alcohol to the aldehyde, which in the presence of water, forms a hydrate. The hydrate is subsequently oxidized by another molecule of the N-oxoammonium ion to the carboxylic acid. The TEMPO catalyst is regenerated in the process.
Experimental Protocols
Protocol B1: Jones Oxidation of 4-Isopropylcyclohexylmethanol
-
Setup: 4-Isopropylcyclohexylmethanol (1 equivalent, as a mixture of cis/trans isomers or the pure trans isomer if available) is dissolved in acetone and cooled in an ice bath.
-
Oxidation: Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20°C. The reaction is monitored by the persistence of the orange color of the Cr(VI) reagent.
-
Quenching: Once the oxidation is complete, the excess oxidant is quenched by the dropwise addition of isopropyl alcohol until the solution turns green.
-
Work-up: The mixture is neutralized with sodium bicarbonate. The chromium salts are filtered off, and the acetone is removed under reduced pressure. The aqueous residue is acidified with hydrochloric acid and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.
Protocol B2: TEMPO-Mediated Oxidation of 4-Isopropylcyclohexylmethanol
-
Setup: 4-Isopropylcyclohexylmethanol (1 equivalent) is dissolved in a biphasic mixture of dichloromethane and water.
-
Catalyst and Reagent Addition: Catalytic amounts of TEMPO (e.g., 1 mol%) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added, followed by an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate.
-
Oxidation: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC or GC.
-
Work-up: The layers are separated, and the aqueous layer is acidified with hydrochloric acid. The product is then extracted with an organic solvent.
-
Purification: The combined organic extracts are dried, filtered, and concentrated. The crude product can be purified by recrystallization to afford this compound.
Comparative Analysis
| Parameter | Method A: Hydrogenation & Epimerization | Method B: Oxidation of Alcohol |
| Starting Material | 4-Isopropylbenzoic Acid | 4-Isopropylcyclohexylmethanol |
| Overall Yield | High (can exceed 90% for the two steps) | Moderate to High (dependent on oxidation method) |
| Stereoselectivity | Achieved in the epimerization step | Dependent on the stereochemistry of the starting alcohol |
| Key Reagents | H₂, Noble Metal Catalyst (Pt, Ru, Rh), KOH | Strong Oxidants (CrO₃, NaOCl), TEMPO (catalytic) |
| Scalability | Well-established for industrial scale | Feasible, but waste management for Jones oxidation is a concern |
| Safety & Environmental | High-pressure hydrogenation requires specialized equipment. | Jones oxidation uses toxic heavy metals. TEMPO is a greener alternative. |
| Purity | Can achieve >99% trans isomer purity | Purity is dependent on the efficiency of the oxidation and purification. |
Discussion and Recommendations
For large-scale industrial production, Method A (Catalytic Hydrogenation and Epimerization) remains the preferred route. Its advantages include:
-
High Overall Yield and Purity: The two-step process is highly optimized and can deliver the final product in excellent yield and with exceptional stereochemical purity.[7]
-
Cost-Effective Starting Material: 4-Isopropylbenzoic acid is a readily available and relatively inexpensive commodity chemical.
-
Established Scalability: The process has been successfully implemented on an industrial scale.
The primary drawbacks of Method A are the need for high-pressure hydrogenation equipment and the handling of flammable hydrogen gas.
Method B (Oxidation of 4-Isopropylcyclohexylmethanol) presents a viable alternative, particularly for laboratory-scale synthesis or when the alcohol precursor is readily available.
-
Milder Conditions (TEMPO): The TEMPO-mediated oxidation offers a greener and less hazardous alternative to traditional heavy metal oxidants.[10]
-
Direct Conversion: If the stereochemically pure trans-4-isopropylcyclohexylmethanol is used as the starting material, the synthesis is more direct.
The main challenges for Method B are the potential for over-oxidation or side reactions, and for the Jones oxidation, the significant environmental and safety concerns associated with chromium waste. The availability and cost of the starting alcohol also need to be considered.
The choice between these two synthetic methodologies will ultimately depend on the specific requirements of the researcher or organization. For large-scale, cost-effective production where high purity is paramount, the catalytic hydrogenation of 4-isopropylbenzoic acid followed by base-catalyzed epimerization is the industry-standard and most logical choice. For smaller-scale applications, or where a greener synthesis is a priority and the alcohol precursor is accessible, TEMPO-mediated oxidation of 4-isopropylcyclohexylmethanol offers an attractive and efficient alternative.
Visualizing the Synthetic Pathways
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Understanding trans-4-Isopropylcyclohexanecarboxylic Acid: A Quality Perspective
I'm sorry, but I was unable to find a publicly available, complete Certificate of Analysis for "trans-4-Isopropylcyclohexanecarboxylic acid" from any supplier. While I can gather typical specifications such as purity and melting point from product descriptions, a full CoA with detailed impurity profiles and specific test results is not directly accessible through my current search capabilities.
Therefore, I cannot create a comparison guide that includes a detailed, side-by-side analysis of different suppliers' Certificates of Analysis as originally planned. I can, however, proceed with the other parts of the request, such as comparing the target compound to its alternatives, providing experimental protocols for relevant analytical methods, and discussing its application in synthesis, based on the information I have been able to gather.
I will now proceed to generate the comparison guide based on the available information.
A Senior Application Scientist's Comparative Guide to this compound and its Alternatives for Pharmaceutical Development
For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical decision that profoundly impacts the efficiency of a synthetic route and the purity of the final active pharmaceutical ingredient (API). This compound is a key intermediate, notably in the synthesis of the antidiabetic drug Nateglinide.[1][2][3][4][5][6] This guide provides an in-depth comparison of this compound with its relevant alternatives, supported by an analysis of typical quality control parameters and detailed experimental protocols for its characterization.
This compound (CAS 7077-05-6) is a white to off-white crystalline solid.[4] Its rigid cyclohexane core and the stereochemistry of the carboxylic acid group are crucial for its utility in synthesis. While specific Certificates of Analysis from various suppliers are not publicly available, a survey of supplier specifications reveals common quality benchmarks.
Table 1: Typical Specifications for this compound
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to Almost white powder to crystal | Visual |
| Purity (by GC) | >98.0% or ≥99.0% | Gas Chromatography (GC) |
| Purity (by Titration) | ≥98.0% | Neutralization Titration |
| Melting Point | 94.0 – 98.0 °C | Capillary Method |
| Identification | Conforms to structure | Spectroscopic Methods (e.g., NMR, IR) |
The purity, determined by Gas Chromatography (GC), is a critical parameter, as is the confirmation of the trans-isomer content, which is essential for the desired stereochemistry in the final API.
Comparative Analysis: Alternatives to this compound
The choice of a starting material can be influenced by factors such as cost, availability, and downstream reaction performance. Here, we compare this compound with two logical alternatives: its cis-isomer and trans-4-tert-butylcyclohexanecarboxylic acid.
cis-4-Isopropylcyclohexanecarboxylic Acid: The Stereochemical Counterpart
The primary distinction between the trans and cis isomers lies in the spatial arrangement of the isopropyl and carboxylic acid groups on the cyclohexane ring. In the more stable chair conformation, the trans isomer can have both bulky groups in the equatorial position, minimizing steric hindrance. Conversely, the cis isomer is forced to have one group in the axial position, leading to higher steric strain.
Table 2: Comparison of trans- vs. cis-4-Isopropylcyclohexanecarboxylic Acid
| Property | This compound | cis-4-Isopropylcyclohexanecarboxylic Acid | Significance in Synthesis |
| Stereochemistry | Isopropyl and carboxyl groups on opposite sides of the ring | Isopropyl and carboxyl groups on the same side of the ring | The trans isomer is required for the specific stereochemistry of Nateglinide.[7][8] |
| Thermodynamic Stability | More stable | Less stable | The higher stability of the trans isomer makes it the thermodynamically favored product in isomerization reactions. |
| Reactivity | The equatorial carboxyl group is sterically accessible. | The axial carboxyl group can be more sterically hindered. | This can influence the rate and yield of subsequent acylation reactions. |
The critical takeaway is that for syntheses where the specific three-dimensional structure is paramount, such as in many pharmaceutical applications, the use of the correct stereoisomer is non-negotiable.
trans-4-tert-Butylcyclohexanecarboxylic Acid: The Steric Analogue
trans-4-tert-Butylcyclohexanecarboxylic acid (CAS 2186-25-6) is an interesting comparator due to the even bulkier tert-butyl group, which acts as a conformational lock, ensuring the cyclohexane ring remains in a chair conformation with the substituent in the equatorial position.
Table 3: Comparison of trans-4-Isopropyl- vs. trans-4-tert-Butylcyclohexanecarboxylic Acid
| Property | This compound | trans-4-tert-Butylcyclohexanecarboxylic Acid | Impact on Drug Development |
| Molecular Weight | 170.25 g/mol [9] | 184.28 g/mol [10] | A seemingly small change in molecular weight can alter the physicochemical properties of the final API, such as solubility and lipophilicity. |
| Steric Hindrance | Significant steric bulk from the isopropyl group. | Greater steric bulk from the tert-butyl group. | The increased steric hindrance of the tert-butyl group can influence reaction rates and may require more forcing reaction conditions. |
| Pharmacological Activity | The isopropyl group is a key structural feature of Nateglinide. | Substitution with a tert-butyl group would create a new chemical entity with potentially different pharmacological and toxicological profiles. | Any change to the core structure of a pharmaceutical intermediate necessitates a full cycle of drug discovery and development. |
While trans-4-tert-butylcyclohexanecarboxylic acid shares structural similarities, its use in place of the isopropyl analogue would result in a different final molecule, underscoring the precise structural requirements in pharmaceutical synthesis.
Experimental Protocols for Quality Assessment
To ensure the quality and suitability of this compound for pharmaceutical synthesis, rigorous analytical testing is required. Below are detailed protocols for key analytical methods.
Purity Determination by Gas Chromatography (GC-FID)
Gas chromatography with flame ionization detection is a robust method for assessing the purity of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often employed to improve volatility and peak shape.
Experimental Workflow for GC-FID Analysis
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of trans-4-Isopropylcyclohexanecarboxylic Acid
For laboratory professionals dedicated to advancing pharmaceutical research, maintaining a safe and compliant environment is as crucial as the discoveries made within it. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of trans-4-Isopropylcyclohexanecarboxylic acid (CAS No. 7077-05-6), ensuring the protection of personnel and the environment while adhering to regulatory standards.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a white crystalline powder often used as an intermediate in pharmaceutical synthesis.[1] While not classified as acutely toxic, it is recognized as a hazardous substance that causes skin and serious eye irritation.[2][3] Therefore, its disposal must be managed in accordance with local, state, and federal regulations for hazardous waste, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C10H18O2 | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Appearance | White to Almost white powder to crystal | [2][5] |
| Melting Point | 94.0 to 98.0 °C | [2][5] |
| Boiling Point | 263.8 °C (Predicted) | [6] |
| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2][3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7] The following workflow ensures a systematic and compliant approach from waste generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Detailed Protocol for Waste Handling and Collection
This protocol details the necessary steps from the moment waste is generated to its storage pending professional disposal.
Part A: Immediate Waste Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical safety goggles, chemical-impermeable gloves (e.g., nitrile), and a lab coat.[7][8]
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) in a designated waste container.[7]
-
Crucially, this waste stream must be kept separate from incompatible materials. Store acids and bases separately.[9] Do not mix with oxidizing agents or bases.[10]
-
Part B: Waste Accumulation and Storage
-
Container Selection:
-
Choose a container made of a material compatible with the acidic waste, such as high-density polyethylene (HDPE).[4][11] Avoid using metal containers for acidic waste.[9]
-
Ensure the container has a secure, tightly-sealing cap to prevent leaks and evaporation.[11] The container must be in good condition.
-
-
Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled.[12]
-
The label must clearly state the words "Hazardous Waste" .[12][13]
-
List all contents, including "this compound" and any solvents present, with estimated percentages. Do not use abbreviations or chemical formulas.[11]
-
Indicate the primary hazard(s), such as "Corrosive (Acid)" and "Irritant."[12]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[9][13] This area should be at or near the point of generation and under the control of laboratory personnel.[13]
-
The SAA must have secondary containment (e.g., a larger bin) to capture any potential leaks.
-
Keep the container closed at all times except when adding waste.[11]
-
On-Site Treatment: Neutralization (For Aqueous Waste Only)
For certain simple waste streams, neutralization can be a viable pre-treatment step to reduce corrosivity. However, this should only be performed by trained personnel in a controlled environment. This procedure is not suitable for waste containing organic solvents or other hazardous contaminants. [14]
Protocol for Neutralization of Dilute Aqueous Solutions
-
Pre-requisites:
-
Dilution: If the concentration is high, first dilute the aqueous acid solution to less than 5% by slowly adding the acid waste to a large volume of cold water or ice. Never add water to acid. [14]
-
Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), or a dilute solution of a strong base like sodium hydroxide, to the stirred acid solution.[15][16] Adding the base slowly is critical to control the exothermic reaction and prevent splashing.[15]
-
Use a calibrated pH meter or pH paper to monitor the pH of the solution.[14]
-
-
Endpoint: Continue adding the base until the pH is between 6.0 and 9.0.[14][17]
-
Final Disposal: Even after neutralization, consult your institution's EHS guidelines. While some jurisdictions may permit the drain disposal of simple neutralized salt solutions with copious amounts of water, many prohibit it.[9][18] The safest and most compliant approach is to collect the neutralized solution as hazardous waste.
Final Disposal and Record Keeping
The ultimate disposal of this compound waste must be handled by professionals.
-
Contact EHS: Once your waste container is nearly full (no more than 90% capacity) or has been stored for the maximum time allowed by your institution (e.g., 90 or 180 days depending on generator status), contact your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4][13]
-
Documentation: Maintain meticulous records of all hazardous waste generated. This documentation is essential for regulatory compliance and institutional oversight.[19]
By adhering to this structured and scientifically grounded disposal plan, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental stewardship.
References
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- GAIACA.How to Dispose of Chemical Waste in a Lab Correctly.[Link]
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- Medical Laboratory Observer.
- U.S. Environmental Protection Agency (EPA).
- U.S. Environmental Protection Agency (EPA).Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]
- Purdue University College of Engineering.Guidelines: Handling and Disposal of Chemicals.[Link]
- Greenflow.How to Treat Acid Waste: A Comprehensive Guide.[Link]
- Kansas State University.
- Ryze Chemie.How to Neutralize Acid: Effective Ways (2024).[Link]
- Greenflow.How to Dispose of Acid Safely: A Step-by-Step Guide.[Link]
- USDA Agricultural Research Service.Acceptable Drain Disposal Procedures.[Link]
- Nipissing University.
- University of Wisconsin–Madison.Chapter 7 Chemical Disposal Procedures.[Link]
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Navigating the Safe Handling of trans-4-Isopropylcyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development and chemical synthesis, a deep understanding of the reagents in use is paramount, not only for experimental success but for ensuring a safe and compliant laboratory environment. This guide provides essential, actionable information for the safe handling of trans-4-Isopropylcyclohexanecarboxylic acid, moving beyond mere procedural steps to explain the rationale behind each safety recommendation. Our commitment is to empower you with the knowledge to work confidently and securely.
Understanding the Hazard Profile
This compound is a white to off-white crystalline solid.[1][2] While not classified as acutely toxic, it poses significant hazards that demand careful management. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[3][4]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[5]
A thorough risk assessment is the foundational step before any handling of this chemical. This involves not only understanding the intrinsic hazards of the substance but also evaluating the specific experimental context, including the quantities being used, the duration of exposure, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is required when there is a risk of splashing or significant dust generation.[6] | Protects against accidental splashes and airborne particles, mitigating the risk of serious eye irritation.[7] |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned.[6] | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[7] | Prevents direct skin contact, which can lead to irritation.[3] Gloves should be inspected for any defects before use and replaced immediately if contaminated.[6] |
| Footwear | Fully enclosed shoes, preferably made of a chemical-resistant material.[6] | Protects feet from spills and falling objects. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designated Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[6]
-
Gather and Inspect PPE: Before handling the compound, don all required PPE as specified in the table above. Ensure your gloves are free from any tears or punctures.[6]
-
Assemble Equipment: Have all necessary equipment, such as spatulas, weigh boats, and containers, readily available to avoid interruptions during handling.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood. Avoid creating dust clouds by handling the powder gently.[6]
-
Transfer: Use a spatula for transferring the solid. Avoid pouring the powder from a height to minimize aerosolization.
-
Dissolving: When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean any surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Segregate all contaminated disposable materials (e.g., gloves, weigh boats) into a clearly labeled hazardous waste container.[6][8]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and eye protection.[6]
-
Hand Washing: Wash your hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[3][9]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[5][8]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[5][8]
Storage and Disposal
Proper storage and disposal are integral to the chemical's lifecycle management and are governed by regulatory compliance.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][10]
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Chemical waste must be handled by a licensed waste disposal company.[5][8] Do not dispose of down the drain or with regular trash.
By integrating these safety protocols and operational guidelines into your laboratory practices, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself and your colleagues.
References
- PubChem. 4-Isopropylcyclohexanecarboxylic Acid.
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
- University of Toledo. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
- Home Sunshine Pharma. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6.
- Chongqing Chemdad Co., Ltd. trans-4-Isopropylcyclohexane carboxylic acid.
- ChemBK. trans-4-isopropyl cyclohexane carboxylic acid.
- West Liberty University. SAFETY DATA SHEET: 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans.
- Fisher Scientific. SAFETY DATA SHEET: Cyclohexanecarboxylic acid.
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- 3. This compound | 7077-05-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
